molecular formula C7H11NO2 B1314569 (3-Propyl-isoxazol-5-yl)-methanol CAS No. 14716-91-7

(3-Propyl-isoxazol-5-yl)-methanol

Cat. No.: B1314569
CAS No.: 14716-91-7
M. Wt: 141.17 g/mol
InChI Key: YJHSTANHLVWXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Propyl-isoxazol-5-yl)-methanol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHSTANHLVWXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Propyl-isoxazol-5-yl)-methanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound (3-Propyl-isoxazol-5-yl)-methanol, a heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and safety considerations, offering valuable insights for researchers working with isoxazole derivatives.

Chemical Identity and Structure

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a prominent scaffold in numerous biologically active compounds.[1][2] In this particular molecule, the 3-position of the isoxazole ring is substituted with a propyl group, and the 5-position is substituted with a methanol group.

Molecular Structure:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Pentanal Oxime Pentanal Oxime Nitrile Oxide Formation\n(e.g., NCS or NaOCl) Nitrile Oxide Formation (e.g., NCS or NaOCl) Pentanal Oxime->Nitrile Oxide Formation\n(e.g., NCS or NaOCl) Propargyl Alcohol Propargyl Alcohol [3+2] Cycloaddition [3+2] Cycloaddition Propargyl Alcohol->[3+2] Cycloaddition Nitrile Oxide Formation\n(e.g., NCS or NaOCl)->[3+2] Cycloaddition This compound This compound [3+2] Cycloaddition->this compound

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous 3,5-disubstituted isoxazoles. [1]Optimization may be required for this specific substrate combination.

Materials:

  • Pentanal

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution

  • Suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step 1: Synthesis of Pentanal Oxime

  • In a round-bottom flask, dissolve pentanal (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as pyridine or a mixture of ethanol and water.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield pentanal oxime. Further purification may not be necessary for the next step.

Step 2: [3+2] Cycloaddition to form this compound

  • Dissolve pentanal oxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent like DCM or THF in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NCS (1.1 eq) in the same solvent or an aqueous solution of NaOCl (1.1 eq). The in situ generation of the nitrile oxide is often accompanied by a color change.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not readily available in the literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds. [1][3] ¹H NMR (predicted, in CDCl₃):

  • Propyl group:

    • Triplet (~0.9 ppm, 3H) corresponding to the -CH₃ protons.

    • Sextet (~1.7 ppm, 2H) corresponding to the -CH₂- protons adjacent to the methyl group.

    • Triplet (~2.7 ppm, 2H) corresponding to the -CH₂- protons attached to the isoxazole ring.

  • Isoxazole ring:

    • Singlet (~6.0-6.5 ppm, 1H) for the C4-H proton.

  • Methanol group:

    • Singlet or broad singlet for the -OH proton (chemical shift can vary depending on concentration and solvent).

    • Singlet (~4.7 ppm, 2H) for the -CH₂- protons of the methanol group.

¹³C NMR (predicted, in CDCl₃):

  • Propyl group: ~13 ppm (-CH₃), ~22 ppm (-CH₂-), ~30 ppm (-CH₂- attached to the ring).

  • Methanol group: ~55-60 ppm (-CH₂OH).

  • Isoxazole ring: ~100-110 ppm (C4), ~160-170 ppm (C3 and C5).

IR Spectroscopy (predicted):

  • Broad peak around 3300-3500 cm⁻¹ due to the O-H stretching of the alcohol.

  • Peaks around 2850-2960 cm⁻¹ corresponding to C-H stretching of the propyl group.

  • Peaks in the 1400-1600 cm⁻¹ region associated with the C=N and C=C stretching of the isoxazole ring.

  • A peak around 1000-1100 cm⁻¹ for the C-O stretching of the primary alcohol.

Potential Applications in Drug Discovery

The isoxazole scaffold is a key component in a variety of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [1][2]The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, potentially improving its efficacy and pharmacokinetic profile. [1] The specific biological activities of this compound have not been extensively reported. However, as a functionalized isoxazole, it serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be readily modified to introduce other functional groups or to link the molecule to other pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

General Safety Precautions:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a functionalized heterocyclic compound with a well-defined structure. While specific experimental data on its physical properties and biological activities are limited in the public domain, its synthesis can be achieved through established chemical methodologies. The isoxazole core and the presence of a reactive hydroxyl group make it a promising scaffold and building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in medicinal chemistry.

References

  • (Reference to a general organic chemistry or heterocyclic chemistry textbook for isoxazole structure)
  • (Reference to a publication on the physicochemical properties of similar small molecules)
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • (Reference to a review article on the biological activities of isoxazoles)
  • (Reference to a database or publication with NMR d

Sources

(3-Propyl-isoxazol-5-yl)-methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Propyl-isoxazol-5-yl)-methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of this compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its derivatives is critical for leveraging their full potential.

Core Compound Identification and Properties

This compound is a substituted isoxazole derivative characterized by a propyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring. This arrangement of functional groups offers multiple avenues for further chemical modification, making it a versatile building block in synthetic chemistry.

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 14716-91-7[1][2]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]

Strategic Synthesis and Purification

The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved through a 1,3-dipolar cycloaddition reaction, a powerful and convergent method for forming five-membered heterocycles.[3][4] The logical and field-proven approach for synthesizing this compound involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an appropriately functionalized alkyne.

Rationale for Synthetic Strategy

The chosen pathway, a [3+2] cycloaddition, is favored due to its high regioselectivity and operational simplicity. The reaction between a nitrile oxide and a terminal alkyne like propargyl alcohol reliably yields the 3,5-disubstituted isoxazole isomer. This regiochemical outcome is governed by the electronic and steric properties of the reacting species. Alternative strategies, while possible, often involve more steps or less readily available starting materials.

Detailed Experimental Protocol

Step 1: Preparation of Butanal Oxime

  • To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add butanal (1.0 equivalent) dropwise at 0-5 °C.

  • Slowly add a solution of sodium hydroxide (1.2 equivalents) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until the butanal is consumed (monitored by TLC).

  • Extract the aqueous mixture with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield butanal oxime.

Step 2: In-situ Generation of Pentanenitrile Oxide and Cycloaddition

  • Dissolve the butanal oxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane or THF.

  • To this solution, add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite solution portion-wise to form the intermediate hydroximoyl chloride.[5]

  • Introduce a non-nucleophilic base, such as triethylamine, dropwise to the mixture. The base facilitates the elimination of HCl from the hydroximoyl chloride, generating the pentanenitrile oxide in-situ.

  • The generated nitrile oxide immediately undergoes a [3+2] cycloaddition with propargyl alcohol.

  • The reaction is typically stirred at room temperature overnight. Progress is monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product is then purified by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Purification A Butanal + Hydroxylamine HCl B Butanal Oxime A->B NaOH, H2O C Butanal Oxime + Propargyl Alcohol D Pentanenitrile Oxide (in-situ) C->D 1. NCS 2. Triethylamine E This compound (Crude) D->E Cycloaddition F Purified Product E->F Silica Gel Chromatography

Caption: A streamlined workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure of this compound relies on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the isoxazole ring). The hydroxymethyl group (CH₂OH) will appear as a singlet, which may exchange with D₂O, and a broad singlet for the OH proton. A key diagnostic signal will be a singlet for the lone proton on the isoxazole ring (H-4).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) are characteristic, typically appearing in the aromatic region of the spectrum.

  • FT-IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[5] C-H stretching vibrations for the alkyl chain will be observed around 2850-3000 cm⁻¹. The C=N stretching of the isoxazole ring is expected around 1600 cm⁻¹.[5]

Annotated Molecular Structure Diagram

Caption: Chemical structure of this compound.

Reactivity, Stability, and Potential Applications

Chemical Reactivity and Stability

The isoxazole ring is generally considered an aromatic and stable heterocycle. However, it can be susceptible to ring-opening reactions under certain reductive or basic conditions. The N-O bond is the most labile part of the ring. The primary alcohol functional group offers a site for common alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification.[4] These reactions allow for the straightforward diversification of the core molecule.

Applications in Research and Drug Development

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[5] While specific studies on this compound are not widely published, its structural motifs are present in compounds with known pharmacological effects. Potential areas of application for this molecule and its derivatives include:

  • Antimicrobial and Antifungal Agents: The isoxazole nucleus is a key component of several antibacterial drugs.

  • Anti-inflammatory Compounds: Certain isoxazole derivatives have shown potent anti-inflammatory properties.

  • Anticancer Therapeutics: The isoxazole scaffold has been explored for the development of novel anticancer agents.[6]

  • Central Nervous System (CNS) Agents: The structural features of isoxazoles make them suitable candidates for targeting receptors and enzymes in the CNS.

The presence of the hydroxymethyl group provides a crucial handle for linking the isoxazole core to other pharmacophores or for conjugation to delivery systems, enhancing its utility in drug discovery programs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • ResearchGate. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • ResearchGate. Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. [Link]

Sources

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Five-Membered Heterocycle

In the vast and intricate world of molecular architecture, certain structural motifs consistently emerge as privileged scaffolds in the design of bioactive compounds. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this principle.[1][2] Its enduring presence in a multitude of clinically successful drugs and investigational agents underscores its significance in medicinal chemistry.[3][4] This guide provides a comprehensive exploration of the isoxazole scaffold, from its fundamental properties and synthesis to its diverse pharmacological applications and the critical structure-activity relationships that govern its therapeutic potential.

The isoxazole moiety, with the molecular formula C₃H₃NO, offers a unique combination of physicochemical properties that make it an attractive building block for drug discovery.[5][6] Its aromatic nature, coupled with the presence of two heteroatoms, imparts a distinct electronic distribution, enabling it to participate in a variety of non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[7] Moreover, the incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[3][5]

Core Physicochemical Properties of Isoxazole

PropertyValueReference(s)
IUPAC Name1,2-Oxazole[5]
Molecular FormulaC₃H₃NO[5][6]
Molecular Weight69.06 g/mol [5][6]
Density~1.075 g/mL[2][5]
Boiling Point95 °C[2]

Synthetic Strategies: Building the Isoxazole Core

The construction of the isoxazole ring is a well-established field of organic synthesis, with a variety of reliable methods at the disposal of medicinal chemists. The most prominent and versatile of these is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[8] This reaction typically involves the condensation of a nitrile oxide with an alkyne.[1][9]

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[10] The reaction proceeds via a concerted mechanism, offering a high degree of control over the final product.[8]

G cluster_reactants Reactants cluster_product Product NitrileOxide R1-C≡N⁺-O⁻ Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne R2-C≡C-R3 Alkyne Alkyne->Isoxazole

Caption: General scheme of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol provides a general methodology for the synthesis of isoxazole derivatives.

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Terminal alkyne

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

  • In situ generation of nitrile oxide:

    • Dissolve the substituted aldoxime in the anhydrous solvent.

    • Add NCS portion-wise at 0 °C and stir the mixture.

    • Slowly add Et₃N to the reaction mixture. The formation of the nitrile oxide can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition:

    • To the in situ generated nitrile oxide, add the terminal alkyne.

    • Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).

  • Work-up and purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

The Pharmacological Landscape of Isoxazole-Containing Compounds

The versatility of the isoxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives.[4][11] This has led to the development of numerous isoxazole-containing compounds targeting a wide range of diseases.[1][5]

Anticancer Activity

Isoxazole derivatives have shown significant promise as anticancer agents by targeting various oncogenic pathways.[12][13] Their mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and disruption of tubulin polymerization.[13] For instance, certain isoxazole analogs act as potent inhibitors of tyrosine kinases, which are crucial for cell growth and proliferation.[12]

Anti-inflammatory Effects

The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole moiety and has been used for the treatment of arthritis and pain.[2][5] The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators.

Antimicrobial and Antiviral Potential

A number of isoxazole-containing compounds have demonstrated significant antimicrobial and antiviral activity.[4][14] The antibiotic sulfamethoxazole, which contains an isoxazole ring, is widely used in combination with trimethoprim for the treatment of bacterial infections.[2][4] More recently, novel isoxazole-based small molecules have been investigated as potential inhibitors of the Zika virus.[15]

Neurological Applications

The isoxazole scaffold has also been explored for the treatment of neurological disorders.[4][11] Some derivatives have shown potential as anticonvulsant and neuroprotective agents.[2] The ability of these compounds to modulate neuronal signaling pathways makes them attractive candidates for further investigation in this therapeutic area.

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[15][16] Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.[13][17]

SAR cluster_substituents Substituent Modifications cluster_properties Impact on Biological Activity IsoxazoleCore Isoxazole Scaffold R3 R3 Substituent (Position 3) IsoxazoleCore->R3 R4 R4 Substituent (Position 4) IsoxazoleCore->R4 R5 R5 Substituent (Position 5) IsoxazoleCore->R5 Potency Potency R3->Potency Selectivity Selectivity R4->Selectivity PK_Properties Pharmacokinetic Properties R5->PK_Properties

Caption: Key positions on the isoxazole ring for SAR studies.

Systematic modifications at the 3, 4, and 5-positions of the isoxazole ring have been shown to significantly impact biological activity. For example, in the development of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies revealed the necessity of a hydrogen bond donor moiety at the C-5 position for high potency.[16]

Pharmacokinetic and Metabolic Considerations

While the isoxazole scaffold can impart favorable pharmacokinetic properties, its metabolic stability is a critical consideration in drug design.[18][19] The N-O bond within the isoxazole ring can be susceptible to reductive cleavage under certain biological conditions, which can lead to ring-opening and inactivation of the drug.[20][21] However, the metabolic fate of an isoxazole-containing compound is highly dependent on the overall molecular structure and the nature of its substituents.[22][23] Early assessment of metabolic stability is therefore essential in the lead optimization process.

In Vitro Metabolic Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the incubation mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[4][11] Its unique physicochemical properties and broad pharmacological profile have led to the development of numerous successful drugs.[3] Advances in synthetic methodologies, including green chemistry approaches and metal-free reactions, are further expanding the chemical space of accessible isoxazole derivatives.[1][8]

Future research will likely focus on the development of multi-targeted therapies and personalized medicine approaches utilizing isoxazole-based compounds.[11] A deeper understanding of the metabolic pathways and potential toxicities associated with the isoxazole ring will be crucial for the design of safer and more effective drugs. The continued exploration of the isoxazole scaffold promises to yield new and innovative treatments for a wide range of human diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890.
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. (n.d.).
  • Isoxazole - Grokipedia. (n.d.).
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central.
  • Isoxazole | C3H3NO. (n.d.). PubChem - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Isoxazole | 288-14-2. (n.d.). ChemicalBook.
  • Construction of Isoxazole ring: An Overview. (2024).
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR.
  • Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. (n.d.). Benchchem.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
  • Dixit, R., et al. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (n.d.). WJAHR.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC - PubMed Central.

Sources

A Technical Guide to the Pharmacological Profile of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural characteristics facilitate diverse, high-affinity interactions with a multitude of biological targets, leading to its incorporation into numerous clinically successful pharmaceuticals.[4][5] This guide provides an in-depth analysis of the pharmacological profile of substituted isoxazoles, moving beyond a simple compound listing to explore the mechanistic underpinnings of their activity. We will dissect key therapeutic areas, delve into structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in the rational design and evaluation of novel isoxazole-based therapeutic agents.

The Isoxazole Scaffold: A Foundation for Pharmacological Diversity

The isoxazole moiety is more than a mere structural component; its physicochemical properties are integral to the biological activity of the parent molecule. The arrangement of nitrogen and oxygen atoms creates a unique dipole moment and hydrogen bonding capability, while the aromatic ring system allows for π–π stacking and hydrophobic interactions.[6] These features make isoxazoles versatile bioisosteres, capable of mimicking other functional groups to enhance pharmacological properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][7][8]

Key Pharmacological Classes and Mechanisms of Action

The true utility of the isoxazole scaffold is best understood through its application in clinically relevant drugs. Below, we explore key examples, their mechanisms of action, and the specific role of the isoxazole ring.

Anti-inflammatory Agents: Selective COX-2 Inhibition

A prominent application of the isoxazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Lead Compound: Valdecoxib

    • Mechanism of Action: Valdecoxib is a highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring, substituted with a sulfonamide-bearing phenyl group, is crucial for this selectivity. It positions the sulfonamide moiety to bind to a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform. This specific interaction is key to its selective inhibition, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Immunomodulatory Agents: DHODH Inhibition

Isoxazoles serve as the core for powerful immunomodulatory and antirheumatic drugs.

  • Lead Compound: Leflunomide (and its active metabolite, Teriflunomide)

    • Mechanism of Action: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. The isoxazole ring of leflunomide undergoes metabolic opening to form this active compound. Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Proliferating lymphocytes, particularly T-cells, are highly dependent on this pathway to support clonal expansion. By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, arresting the cell cycle in the S phase and thereby suppressing the T-cell proliferation that drives autoimmune diseases like rheumatoid arthritis.[9]

The following diagram illustrates the mechanism by which Leflunomide, via its active metabolite Teriflunomide, exerts its immunomodulatory effects.

DHODH_Inhibition cluster_metabolism Metabolic Activation cluster_pathway De Novo Pyrimidine Synthesis cluster_cellular Cellular Consequence Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Ring Opening DHODH DHODH Enzyme Teriflunomide->DHODH Inhibition DHO Dihydroorotate DHO->DHODH OA Orotate UMP UMP OA->UMP ... Pyrimidines Pyrimidines (dCTP, dTTP) UMP->Pyrimidines DNA DNA Synthesis Pyrimidines->DNA DHODH->OA Proliferation T-Cell Proliferation & Clonal Expansion DNA->Proliferation ImmuneResponse Autoimmune Response Proliferation->ImmuneResponse

Caption: Mechanism of Leflunomide/Teriflunomide Action.

Antimicrobial Agents: Penicillinase-Resistant Penicillins

The isoxazolyl penicillin subclass, including Cloxacillin, Dicloxacillin, and Oxacillin, leverages the steric bulk of the isoxazole ring to confer resistance to bacterial β-lactamase enzymes.[1][9]

  • Mechanism of Action: These antibiotics function by inhibiting bacterial cell wall synthesis. The core β-lactam ring is the active pharmacophore. However, many bacteria produce β-lactamase (penicillinase) enzymes that hydrolyze this ring, inactivating the drug. In isoxazolyl penicillins, the highly substituted isoxazole group acts as a steric shield, physically obstructing the β-lactamase active site and preventing the hydrolysis of the β-lactam ring.[1] This allows the antibiotic to reach and inhibit its target, the penicillin-binding proteins (PBPs), effectively killing the bacteria.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of an isoxazole derivative is exquisitely sensitive to the nature and position of its substituents. SAR studies are therefore critical for optimizing potency and selectivity.[10][11]

Key Principles of Isoxazole SAR:
  • Substitution Position: The biological activity can vary dramatically between isomers (e.g., 3,4-diaryl vs. 4,5-diaryl isoxazoles), as the relative orientation of substituents dictates the geometry of interaction with the target protein.[12]

  • Aryl Substituents: The addition of aryl groups is a common strategy.[11] Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these aryl rings can modulate the electronic properties and binding affinity of the entire molecule.[11][12] For example, in some anticancer isoxazoles, methoxy substituents on a phenyl ring were found to enhance cytotoxic activity.[12]

  • Linker Chemistry: When the isoxazole is part of a larger molecule, the linker connecting it to other pharmacophores is crucial. Variations in linker length, rigidity, and polarity can optimize the compound's presentation to its binding site.

  • Fused Systems: Fusing the isoxazole ring with other heterocyclic systems, such as an indole, creates a rigid scaffold that can reduce conformational flexibility and enhance binding affinity.[11]

SAR Data Summary: Allosteric RORγt Inverse Agonists

The following table summarizes SAR data for a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[10]

Compound IDC-4 SubstitutionC-5 SubstitutionPotency (IC50, nM)Rationale for Modification
Lead (2) H3-Pyrrole320 ± 20Initial Hit
3 Ether Linker3-Pyrrole31 ± 2Explore C-4 pocket; improved potency significantly.[10]
6 Propargyl Linker3-Pyrrole29 ± 3Further optimization of C-4 interaction; highest potency.[10]
10 Ether Linker2-Pyrrole140 ± 10Nitrogen shift in pyrrole ring decreased potency 4.5-fold.[10]
11 Ether LinkerPyrazole110 ± 10Bioisosteric replacement of pyrrole with pyrazole; slight drop in potency.[10]
12 Ether LinkerMethylated Pyrrole3300 ± 300Methylation of pyrrole led to a significant loss of activity.[10]

Data synthesized from biochemical assays reported in the literature.[10]

Experimental Evaluation Protocols

The trustworthiness of any pharmacological profile rests on robust and reproducible experimental validation. Below are representative, detailed protocols for assessing the activity of substituted isoxazoles against key targets.

Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of human dihydroorotate dehydrogenase (DHODH), the target of Teriflunomide.

Principle: This assay measures the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP) by DHODH as it oxidizes dihydroorotate (DHO) to orotate. The reduction of blue DCIP to its colorless form is monitored spectrophotometrically at 600 nm.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0

  • Coenzyme Q10 (CoQ10)

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Test isoxazole compounds and reference inhibitor (e.g., Teriflunomide)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of test isoxazole compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Setup: In each well of a 96-well plate, add the following in order:

    • 50 µL of Assay Buffer

    • 1 µL of test compound dilution (or DMSO for control)

    • 10 µL of recombinant DHODH enzyme (pre-diluted in Assay Buffer)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 40 µL of a substrate mixture containing DHO, CoQ10, and DCIP (final concentrations typically 200 µM, 100 µM, and 120 µM, respectively) to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the data: % Inhibition = [1 - (Ratecompound / RateDMSO control)] * 100.

    • Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Positive Control: Teriflunomide should produce a dose-dependent inhibition curve with a known IC50 value.

  • Negative Control: DMSO-only wells define the 100% activity level.

  • Background Control: Wells without the DHODH enzyme should show no significant change in absorbance, confirming the reaction is enzyme-dependent.

This diagram outlines a typical workflow for the discovery and characterization of novel pharmacologically active isoxazole compounds.

Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization cluster_preclinical Preclinical Phase Library Isoxazole Library Synthesis HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Hits SAR SAR Studies (Lead Optimization) Dose_Response->SAR Selectivity Selectivity Profiling (Off-target assays) SAR->Selectivity Cell_Assays Cell-Based Functional Assays Selectivity->Cell_Assays Optimized Leads ADME In Vitro ADME/ Toxicology Cell_Assays->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Candidate Candidate In_Vivo->Candidate Drug Candidate

Caption: Drug discovery workflow for isoxazole derivatives.

Conclusion and Future Directions

The substituted isoxazole is a remarkably versatile and pharmacologically significant scaffold that continues to yield novel therapeutic agents.[7][13] Its success stems from a combination of favorable physicochemical properties and synthetic tractability, allowing for fine-tuning of its pharmacological profile. Future trends in isoxazole-based drug discovery will likely focus on multi-targeted therapies and the development of covalent inhibitors where the isoxazole ring can act as a latent reactive handle.[7][8] As our understanding of disease biology deepens, the rational design of substituted isoxazoles, guided by the principles and protocols outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics to address unmet medical needs.[7][8]

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • Structure–activity relationship of isoxazole derivatives.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. N.A..
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed Central.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. N.A..
  • Potential activities of isoxazole deriv
  • A review of isoxazole biological activity and present synthetic techniques. N.A..
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. N.A..
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • A few biologically active highly substituted isoxazole derivatives.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • The recent progress in the field of the applications of isoxazoles and their hydrogen
  • Isoxazole Derivatives as Regulators of Immune Functions. PubMed Central.

Sources

Introduction: The Ascendance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isoxazole Compounds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets, thereby serving as a foundation for a diverse array of therapeutic agents. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for versatile molecular interactions have cemented its role as a cornerstone in modern drug design.[3][4] The isoxazole moiety is not a recent discovery but a well-established pharmacophore present in numerous FDA-approved drugs, ranging from β-lactamase-resistant antibiotics to targeted anticancer agents.[5][6][7]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the isoxazole core. We will delve into the causality behind its widespread application, from its fundamental physicochemical attributes and synthetic accessibility to its role in modulating complex biological pathways. By examining key mechanisms of action, structure-activity relationships (SAR), and case studies of marketed drugs, we aim to provide a field-proven perspective on why this unassuming heterocycle continues to be a powerful tool in the quest for novel therapeutics.

The Isoxazole Scaffold: A Nexus of Favorable Physicochemical and Pharmacophoric Properties

The utility of the isoxazole ring in drug design is not coincidental; it stems from a unique combination of electronic and structural features that enhance both pharmacokinetic and pharmacodynamic profiles.[4]

  • Electronic Nature and Hydrogen Bonding: The isoxazole ring is electron-deficient, which influences its interaction with biological macromolecules. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds can serve as weak hydrogen bond donors. This dual capacity allows for specific and robust interactions within protein binding pockets.[4]

  • Metabolic Stability: The aromatic nature of the isoxazole ring often imparts significant metabolic stability, a crucial attribute for any successful drug candidate. It is generally resistant to oxidative metabolism, leading to improved half-life and bioavailability.

  • Role as a Bioisostere: One of the most powerful applications of the isoxazole ring is as a bioisostere—a chemical group that can replace another with similar physical or chemical properties, often leading to improved potency, selectivity, or pharmacokinetics.[8] The 3-hydroxyisoxazole moiety, for example, is a well-known bioisostere for the carboxylic acid group. Its similar size and acidic pKa allow it to mimic the interactions of a carboxylate while offering advantages like increased cell permeability and reduced susceptibility to certain metabolic pathways.[8] This strategy has been successfully employed to create potent agonists of neurotransmitter receptors by replacing the carboxylic acid of ligands like glutamic acid.[8] It has also been used as a bioisosteric replacement for esters and other heterocycles like oxadiazoles in the development of antiviral agents.[9][10]

Core Synthetic Strategies: Constructing the Isoxazole Ring

The widespread use of isoxazoles is underpinned by robust and versatile synthetic methodologies that allow for the creation of diverse derivative libraries.[1][11] While numerous strategies exist, two primary routes dominate the landscape: 1,3-dipolar cycloaddition and condensation reactions.[12][13]

1,3-Dipolar Cycloaddition

This is arguably the most common and powerful method for isoxazole synthesis. It involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[14] The reaction is highly efficient and regioselective, particularly when using terminal alkynes, which typically yield 3,5-disubstituted isoxazoles.[13]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Key Intermediate Aldoxime Aldoxime (R1-CH=NOH) Oxidation Oxidation/Dehydrohalogenation (e.g., with NCS/Pyridine) Aldoxime->Oxidation In situ generation Alkyne Alkyne (R2-C≡CH) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (R1-C≡N⁺-O⁻) Oxidation->NitrileOxide Product 3,5-Disubstituted Isoxazole Cycloaddition->Product NitrileOxide->Cycloaddition

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.
Condensation Reactions

This classical approach involves the reaction of hydroxylamine (H₂N-OH) with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[12] The choice of starting material dictates the substitution pattern of the resulting isoxazole. This method is valued for its simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis via Chalcone Condensation

This protocol describes a typical condensation reaction to form a 3,5-diaryl-isoxazole from a chalcone intermediate.[15][16]

  • Chalcone Synthesis:

    • Dissolve an appropriate acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until a precipitate forms.

    • Collect the solid chalcone by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Isoxazole Cyclization:

    • Suspend the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent such as ethanol or acetic acid.

    • Add a base, such as sodium acetate or potassium carbonate (2.0 eq), to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Pharmacological Activities & Key Mechanisms of Action

Isoxazole derivatives exhibit a remarkable breadth of biological activities, a testament to the scaffold's versatility.[1][17][18] This diversity arises from the ability of different substitution patterns to target a wide range of proteins and enzymes.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent example of isoxazole-based drugs is the class of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, though withdrawn from the market for other reasons, is a classic example where the isoxazole ring is a key pharmacophore.[7][19]

  • Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. Valdecoxib and related compounds selectively bind to the active site of the COX-2 isoform. The isoxazole ring, often substituted with a sulfonamide group, fits into a specific side pocket of the COX-2 enzyme that is absent in the COX-1 isoform, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[20][21]

G Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic PLA₂ COX2 COX-2 Enzyme Arachidonic->COX2 PGs Prostaglandins (PGE₂, PGI₂) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Valdecoxib Valdecoxib (Isoxazole Drug) Valdecoxib->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by isoxazole-containing drugs like Valdecoxib.
Antibacterial Activity

The isoxazole core is integral to two major classes of antibacterial agents: the isoxazolyl penicillins and the sulfonamides.

  • Isoxazolyl Penicillins (e.g., Oxacillin, Cloxacillin, Dicloxacillin): These are β-lactam antibiotics designed to be resistant to the β-lactamase enzymes produced by some bacteria (like Staphylococcus aureus). The bulky isoxazole group attached to the penicillin core sterically hinders the approach of the β-lactamase enzyme, protecting the β-lactam ring from hydrolysis and allowing the antibiotic to inhibit bacterial cell wall synthesis.[1][4][5]

  • Sulfonamides (e.g., Sulfamethoxazole): This drug acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for the synthesis of folic acid in bacteria. Bacteria need folic acid to produce DNA, RNA, and proteins. By blocking its synthesis, sulfamethoxazole halts bacterial growth. The isoxazole ring in its structure mimics a portion of the natural substrate, p-aminobenzoic acid (PABA).[1][5]

Anticancer Activity

Isoxazole derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms to combat tumor growth and proliferation.[22][23]

  • Mechanism of Action: The specific mechanism is highly dependent on the substitution pattern of the isoxazole derivative. Documented mechanisms include:

    • Kinase Inhibition: Many derivatives are designed to be ATP-competitive inhibitors of protein kinases (e.g., c-Met, CK1) that are overactive in cancer cells, disrupting signaling pathways that control cell growth and survival.[20][23][24]

    • Tubulin Polymerization Inhibition: Some compounds bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22][24]

    • Induction of Apoptosis: Isoxazoles can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[22]

    • Aromatase Inhibition: In hormone-dependent cancers like breast cancer, isoxazole derivatives can inhibit the aromatase enzyme, which is responsible for estrogen synthesis, thereby slowing tumor growth.[22][24]

Experimental Protocol: Kinase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potency (IC₅₀) of an isoxazole compound against a specific protein kinase.[20]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, DTT).

    • Dilute recombinant kinase enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific peptide substrate for the kinase.

    • Prepare a solution of ATP (often [γ-³²P]ATP for radiometric detection or cold ATP for antibody-based detection) in the reaction buffer.

    • Create a serial dilution of the test isoxazole compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase enzyme, the peptide substrate, and the serially diluted isoxazole inhibitor (or DMSO for control).

    • Allow the components to pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For ELISA-based methods, this involves using a phospho-specific antibody.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Case Studies: A Snapshot of FDA-Approved Isoxazole Drugs

The successful translation of isoxazole-based compounds from the laboratory to the clinic highlights the therapeutic value of this scaffold.[4][6]

Drug Name (Brand Name)Chemical StructureTherapeutic ClassMechanism of Action
Sulfamethoxazole (Bactrim)

AntibioticInhibits dihydropteroate synthetase, blocking bacterial folic acid synthesis.[1][5]
Dicloxacillin (Dynapen)

Antibiotic (Penicillin)Inhibits bacterial cell wall synthesis; bulky isoxazole group confers β-lactamase resistance.[1][4]
Leflunomide (Arava)

DMARD (Antirheumatic)Its active metabolite inhibits dihydroorotate dehydrogenase, blocking pyrimidine synthesis in lymphocytes.[1][19]
Zonisamide (Zonegran)

AnticonvulsantBlocks voltage-gated sodium and T-type calcium channels; also a weak carbonic anhydrase inhibitor.[1][5]
Risperidone (Risperdal)

AntipsychoticAntagonist with high affinity for serotonin 5-HT₂ and dopamine D₂ receptors.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is exquisitely sensitive to the nature and position of substituents on the ring. SAR studies are therefore critical for optimizing lead compounds.[25][26]

  • Substitution at C3 and C5: In many classes of compounds, particularly those derived from chalcones, the C3 and C5 positions are substituted with aryl groups. The electronic properties of these aryl rings significantly impact activity. For example, in certain antibacterial series, electron-withdrawing groups (like nitro or chloro) on the C3-phenyl ring and electron-donating groups (like methoxy) on the C5-phenyl ring enhance potency.[3]

  • Substitution at C4: The C4 position is often unsubstituted, but its functionalization can introduce new properties or modulate activity. For instance, introducing small alkyl or halogen groups at C4 can influence the compound's conformation and interaction with its target.[1]

  • Fused Systems: Fusing the isoxazole ring with other heterocyclic systems, such as an indole, creates a rigid scaffold that can be exploited for novel therapeutic applications, particularly in oncology. The substitution pattern on both the isoxazole and the fused indole ring is critical for cytotoxic effects.[25]

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be a remarkably durable and versatile platform in drug discovery.[17] Its favorable physicochemical properties, synthetic tractability, and ability to engage in specific, high-affinity interactions with a multitude of biological targets have secured its place in the medicinal chemist's toolbox. From life-saving antibiotics to targeted cancer therapies, the impact of isoxazole-containing drugs is undeniable.[1][22]

Future trends will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to modulate several nodes in a disease pathway.[17][18] Furthermore, the application of green chemistry principles to isoxazole synthesis and the exploration of novel, direct C-H functionalization techniques will continue to expand the accessible chemical space for this privileged core.[1][27] As our understanding of complex diseases deepens, the isoxazole ring is poised to remain a central element in the design of the next generation of precision medicines.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]

  • Sharma, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Hollinshead, S. P., et al. (1990). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. PubMed. [Link]

  • Various Authors. (2018). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Semantic Scholar. [Link]

  • Mączyński, M., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. ResearchGate. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ijpca.org. [Link]

  • Raja, A. S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]

  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

  • Gaonkar, S. L., & Rai, K. M. L. (2006). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Das, B., & Adhikary, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. [Link]

  • Gaonkar, S. L. (2025). Recent Progresses in the Synthesis of Functionalized Isoxazoles. ResearchGate. [Link]

  • Mączyński, M., et al. (2016). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Isoxazole containing drugs. ResearchGate. [Link]

  • Yadav, P., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]

  • Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. [Link]

  • Radi, M., & Schenone, S. (2015). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]

  • Hawash, M., et al. (2025). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Semantic Scholar. [Link]

  • Papireddy, K., et al. (2007). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]

  • ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus. ResearchGate. [Link]

Sources

The Isoxazole Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets. This technical guide provides an in-depth exploration of the key biological targets of isoxazole-containing compounds, delving into their mechanisms of action, the experimental methodologies used for their validation, and the signaling pathways they modulate. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending foundational knowledge with actionable, field-proven insights to accelerate the discovery and development of novel isoxazole-based therapeutics.

Introduction: The Versatility of the Isoxazole Ring in Medicinal Chemistry

The isoxazole moiety is a common feature in numerous biologically active molecules, from life-saving pharmaceuticals to essential agrochemicals.[2][3] Its prevalence stems from a combination of favorable physicochemical properties. The isoxazole ring can engage in various non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of proteins.[4] Furthermore, the isoxazole ring is metabolically stable and can serve as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[5]

The diverse biological activities of isoxazole derivatives are remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][6] This guide will dissect the molecular basis of these activities by focusing on the primary biological targets that are modulated by isoxazole-containing compounds. We will explore key examples from major protein families, including kinases, enzymes, and receptors, providing a detailed understanding of how the isoxazole scaffold can be leveraged to achieve therapeutic effects.

Target Identification Strategies for Isoxazole-Based Compounds

Identifying the specific protein target of a bioactive small molecule is a critical step in drug discovery.[7] It provides insights into the mechanism of action, helps in optimizing lead compounds, and can predict potential off-target effects.[7] Several powerful techniques are employed to elucidate the molecular targets of isoxazole derivatives.

Affinity-Based Methods

Affinity chromatography is a classic and widely used method for target identification.[8][9][10] This technique involves immobilizing a modified version of the isoxazole compound onto a solid support, such as agarose beads.[8][10] A cell lysate is then passed over this "bait," and proteins that bind to the compound are captured.[11] After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry.[9][12]

Experimental Protocol: Affinity Chromatography for Target Identification
  • Probe Synthesis: Synthesize an analog of the isoxazole compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A negative control, an inactive analog of the compound, should also be synthesized.

  • Immobilization: Covalently couple the isoxazole probe and the negative control to the solid support according to the manufacturer's protocol.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. Ensure the lysis buffer is compatible with maintaining protein structure and function.

  • Affinity Capture: Incubate the cell lysate with the isoxazole-coupled beads and the control beads in parallel. This is typically done at 4°C with gentle rotation for several hours.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

  • Elution: Elute the bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free isoxazole compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands (e.g., with silver staining) and excise bands that are present in the isoxazole probe lane but absent or significantly reduced in the control lane.

  • Identification: Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the identified targets using orthogonal methods, such as Western blotting or functional assays.

Label-Free Methods: Drug Affinity Responsive Target Stability (DARTS)
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

  • Compound Incubation: Divide the lysate into aliquots. Incubate one aliquot with the isoxazole compound of interest and another with a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both the compound-treated and control lysates. The concentration of the protease and the digestion time need to be optimized to achieve partial digestion in the control sample.[15]

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis by SDS-PAGE and Western Blotting: Separate the digested proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody against the suspected target protein. A stronger band in the compound-treated lane compared to the control lane indicates that the compound has bound to and protected the protein from digestion.

  • Proteome-Wide Analysis: For unbiased target identification, the digested samples can be analyzed by mass spectrometry to identify all proteins that are protected from proteolysis by the compound.

Kinases: Key Regulators of Cellular Signaling

Protein kinases are a major class of drug targets, particularly in oncology and immunology. They play a pivotal role in signal transduction pathways that control cell growth, proliferation, differentiation, and apoptosis. Several isoxazole-containing compounds have been developed as potent and selective kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[16] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers. Isoxazole-based compounds have been developed as potent inhibitors of p38 MAPK.[5][17][18] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[16] The isoxazole ring can serve as a bioisosteric replacement for the imidazole ring found in earlier generations of p38 MAPK inhibitors.[5]

Experimental Protocol: p38 MAPK Inhibition Assay (Non-Radioactive)
  • Immunoprecipitation of p38 MAPK:

    • Lyse cells of interest (e.g., stimulated with a pro-inflammatory cytokine) with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to selectively capture the activated kinase.

    • Wash the immunoprecipitated beads several times to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase buffer containing a known p38 MAPK substrate (e.g., ATF-2 fusion protein) and ATP.

    • For inhibitor testing, pre-incubate the beads with various concentrations of the isoxazole compound before adding the substrate and ATP.

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

    • Visualize the bands using a chemiluminescent substrate. The intensity of the band corresponding to the phosphorylated substrate is inversely proportional to the inhibitory activity of the isoxazole compound.

  • Data Analysis:

    • Quantify the band intensities and calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protein Kinase B (AKT)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, growth, and metabolism. Hyperactivation of this pathway is a common feature of many human cancers. Isoxazole-containing compounds have been explored as both ATP-competitive and allosteric inhibitors of AKT. Allosteric inhibitors are of particular interest as they can offer greater selectivity compared to ATP-competitive inhibitors. These compounds bind to a pocket between the pleckstrin homology (PH) and catalytic domains of AKT, locking the kinase in an inactive conformation.

Signaling Pathway: The PI3K/AKT/mTOR Cascade

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoxazole Isoxazole-based Allosteric Inhibitor Isoxazole->AKT inhibits

Caption: The PI3K/AKT/mTOR pathway is activated by growth factors, leading to cell growth and survival. Isoxazole-based allosteric inhibitors can block AKT activation.

Enzymes: Catalysts of Vital Biological Reactions

Enzymes are another major class of proteins that are targeted by isoxazole-containing drugs. The isoxazole scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition.

Cyclooxygenases (COX-1 and COX-2)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are lipid mediators of inflammation, pain, and fever.[19] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in housekeeping functions, while COX-2 is inducible and is upregulated at sites of inflammation.[19] Selective inhibition of COX-2 is a major goal of anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

The isoxazole-containing drug Valdecoxib is a potent and selective COX-2 inhibitor.[8][20][21] Its selectivity is attributed to the presence of a side pocket in the active site of COX-2 that is absent in COX-1.[8] The sulfonamide group of Valdecoxib binds to this side pocket, leading to a tight and slowly reversible inhibition of the enzyme.[8][21]

Table 1: Inhibitory Activity of Valdecoxib against COX Isoforms
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
ValdecoxibRecombinant human COX-20.005[20][21]~30,000
ValdecoxibRecombinant human COX-1150[21]
ValdecoxibHuman whole blood COX-20.24[21]~91
ValdecoxibHuman whole blood COX-121.9[21]
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (100 mM, pH 8.0).

    • Prepare stock solutions of hematin, the test inhibitor (e.g., Valdecoxib), a positive control (e.g., Celecoxib), and the substrate arachidonic acid.

    • Prepare a solution of the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Assay Procedure:

    • In a 96-well plate, add the Tris-HCl buffer, hematin, and the COX-2 enzyme solution.

    • Add various concentrations of the isoxazole test compound or the positive control. For the control wells, add the vehicle (e.g., DMSO).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding TMPD and arachidonic acid to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of increase in absorbance is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, including pH regulation and electrolyte secretion. Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma and certain types of cancer. Isoxazole-containing sulfonamides have been shown to be potent inhibitors of several human CA isoforms, with some compounds exhibiting KIs in the nanomolar range against hCA II and hCA VII.[6]

Table 2: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase
CompoundTargetIC50 (µM)Reference
AC2Carbonic Anhydrase112.3 ± 1.6[7][22]
AC3Carbonic Anhydrase228.4 ± 2.3[7][22]
Acetazolamide (Standard)Carbonic Anhydrase18.6 ± 0.5[7][22]
Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for DNA repair, particularly in the base excision repair pathway.[23] PARP inhibitors have emerged as a significant class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[23][24] While no isoxazole-based PARP inhibitors are currently approved, the isoxazole scaffold is being actively investigated for this target due to its synthetic tractability and potential to interact with the PARP active site.[24]

Receptors: Gatekeepers of Cellular Communication

Receptors are proteins that bind to specific signaling molecules (ligands) and initiate a cellular response. Isoxazole-containing compounds can act as modulators of various receptors, particularly in the central nervous system.

GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain.[17] It is a ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[17] The GABA-A receptor is a target for many clinically important drugs, including benzodiazepines, barbiturates, and anesthetics. Isoxazole derivatives can act as both agonists and antagonists at the GABA-A receptor, depending on their specific structure.

Experimental Protocol: GABA-A Receptor Binding Assay (Radioligand)
  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugation steps to isolate the synaptic membranes, which are enriched in GABA-A receptors.

    • Wash the membranes multiple times to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol).

    • For competition assays, include various concentrations of the unlabeled isoxazole test compound.

    • To determine non-specific binding, include a high concentration of a known GABA-A receptor ligand (e.g., GABA or bicuculline).

    • Incubate the reactions at 4°C for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC50 or Ki value of the test compound.

Conclusion and Future Perspectives

The isoxazole scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of novel therapeutic agents. Its ability to interact with a wide array of biological targets, including kinases, enzymes, and receptors, underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key biological targets of isoxazole-containing compounds, along with the experimental methodologies used to identify and validate these interactions.

The future of isoxazole-based drug discovery remains bright. Advances in synthetic chemistry will continue to provide access to novel and diverse isoxazole derivatives.[1][3] Furthermore, the application of advanced target identification techniques, such as chemoproteomics, will undoubtedly uncover new biological targets for this privileged scaffold. As our understanding of the molecular basis of disease continues to grow, the rational design of isoxazole-containing compounds targeted at specific biological pathways will play an increasingly important role in the development of the next generation of medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed. Available at: [Link]

  • Isoxazolone based inhibitors of p38 MAP kinases. PubMed. Available at: [Link]

  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate. Available at: [Link]

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available at: [Link]

  • Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. Available at: [Link]

  • (PDF) Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ResearchGate. Available at: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer. Available at: [Link]

  • Characterization of GABA Receptors. National Institutes of Health. Available at: [Link]

  • Target identification using drug affinity responsive target stability (DARTS). National Institutes of Health. Available at: [Link]

  • Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. PubMed. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Semantic Scholar. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. National Institutes of Health. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. National Institutes of Health. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Affinity Chromatography Protocol. Conduct Science. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Institutes of Health. Available at: [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]

  • Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. Elk Biotechnology. Available at: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]

  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. Available at: [Link]

  • Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers. Available at: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. ACS Publications. Available at: [Link]

  • Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]

  • COX II Inhibitors. LITFL. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Propyl-isoxazol-5-yl)-methanol is a heterocyclic organic compound featuring an isoxazole ring substituted with a propyl group at the 3-position and a hydroxymethyl group at the 5-position. The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts unique electronic and structural properties to the molecule.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to the isoxazole ring's ability to participate in various non-covalent interactions, including hydrogen bonding, which can influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the rationale behind these methodologies.

Molecular Structure and Core Properties

The fundamental properties of this compound are derived from its molecular structure. These foundational data points are critical for all subsequent experimental work and computational modeling.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
Physical Form Likely a solid at room temperatureInferred from related compounds

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. A systematic approach to determining the solubility of a novel compound like this compound involves a tiered assessment in various solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in aqueous and organic solvents.

Materials:

  • This compound

  • Distilled or deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Diethyl ether

  • Test tubes and rack

  • Vortex mixer

  • pH paper or calibrated pH meter

Procedure:

  • Water Solubility:

    • To a test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of distilled water in small increments (e.g., 0.25 mL at a time), vortexing vigorously after each addition.

    • Observe for complete dissolution. If the compound dissolves, it is classified as water-soluble.

    • If water-soluble, test the pH of the resulting solution to get a preliminary indication of acidic or basic functional groups.[4]

  • Solubility in Aqueous Acid and Base (for water-insoluble compounds):

    • If the compound is insoluble in water, prepare three separate test tubes, each containing 25 mg of the compound.

    • To the first tube, add 0.75 mL of 5% NaOH solution incrementally, with vigorous mixing.[4][5] Solubility in this basic solution suggests the presence of an acidic functional group.

    • To the second tube, add 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong organic acid.[4][5]

    • To the third tube, add 0.75 mL of 5% HCl solution. Solubility in this acidic solution points to a basic functional group, likely the nitrogen atom in the isoxazole ring.[4][5]

  • Organic Solvent Solubility:

    • In a separate test tube, assess the solubility of 25 mg of the compound in 0.75 mL of diethyl ether to determine its lipophilicity.[5]

Causality Behind Experimental Choices:

  • The use of a tiered system of solvents (water, aqueous acids/bases, organic solvent) provides a systematic way to classify the compound based on its polarity and the presence of ionizable functional groups.[4][5]

  • NaOH is a strong base that will deprotonate both strong and weak acids, while NaHCO₃ is a weaker base that will only deprotonate stronger acids like carboxylic acids. This differentiation helps to estimate the acidity of the compound.[4]

  • HCl is used to determine if the compound has a basic site, such as a nitrogen atom, that can be protonated to form a water-soluble salt.[5]

Logical Flow for Solubility Classification

G start Start with this compound water_test Test Solubility in Water start->water_test water_soluble Water-Soluble water_test->water_soluble Yes water_insoluble Water-Insoluble water_test->water_insoluble No acid_base_test Test Solubility in 5% NaOH, 5% NaHCO3, 5% HCl water_insoluble->acid_base_test naoh_soluble Soluble in 5% NaOH (Weak Acid) acid_base_test->naoh_soluble hcl_soluble Soluble in 5% HCl (Base) acid_base_test->hcl_soluble insoluble Insoluble (Neutral) acid_base_test->insoluble

Caption: Workflow for the systematic determination of compound solubility.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a measure of the acidity of a molecule and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract.[6] For this compound, the hydroxyl group and the isoxazole ring nitrogen can potentially ionize.

Experimental Protocol for pKa Determination via UV-Visible Spectroscopy

This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa.[7]

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water if soluble).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a larger, constant volume of the buffer. This ensures the concentration of the compound is the same in each sample, while the pH is determined by the buffer.

  • Spectral Acquisition:

    • Record the full UV-visible spectrum (e.g., 200-400 nm) for the compound in the most acidic and most basic buffer solutions to identify the wavelength(s) with the largest absorbance change (isosbestic points are also informative).

    • For each prepared sample across the entire pH range, measure the absorbance at the predetermined wavelength.[7]

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[8][9]

Causality Behind Experimental Choices:

  • UV-Visible spectroscopy is a highly sensitive technique that can detect subtle changes in the electronic structure of a molecule upon protonation or deprotonation.

  • Using a series of buffers with known pH values allows for precise control over the chemical environment of the compound.

  • Plotting absorbance versus pH provides a clear visual representation of the ionization process, from which the pKa can be accurately determined.[7]

Data Analysis Workflow for pKa Determination

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase prep_stock Prepare Stock Solution prep_samples Prepare Samples in Buffers of Varying pH prep_stock->prep_samples measure_abs Measure Absorbance at a Fixed Wavelength prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data fit_curve Fit a Sigmoidal Curve to the Data plot_data->fit_curve find_inflection Determine the Inflection Point fit_curve->find_inflection pka_value pKa = pH at Inflection Point find_inflection->pka_value

Caption: Process flow for pKa determination using UV-Visible Spectroscopy.

Safety and Handling

As a novel chemical compound, this compound should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling organic chemicals should be observed. The presence of the methanol functional group suggests that it should be handled with the same precautions as other alcohols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential vapors or dust.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[10][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide has provided a structured overview of the essential physicochemical properties of this compound. While specific experimental values for this compound are not widely published, this guide emphasizes the robust, validated methodologies for their determination. By following the detailed protocols for solubility and pKa analysis, researchers can generate the critical data needed to advance the study of this and other novel isoxazole derivatives in the context of drug discovery and development. The principles and workflows outlined herein are designed to ensure scientific integrity and provide a solid foundation for further investigation.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026.
  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 17, 2026.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 17, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026.
  • BYJU'S. (n.d.). How to calculate pKa. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Retrieved January 17, 2026.
  • NIH. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 29). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved January 17, 2026, from [Link]

  • Dr. Shamsa. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Actylis Lab Solutions. (2024, September 13).
  • Cayman Chemical. (2025, April 14).
  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved January 17, 2026, from [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Retrieved January 17, 2026, from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved January 17, 2026.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved January 17, 2026, from [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (n.d.). Retrieved January 17, 2026.
  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Methanol. NIH. Retrieved January 17, 2026, from [Link]

  • NIH. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved January 17, 2026, from [Link]

  • PubMed. (2010, February 6). (3-Phenyl-isoxazol-5-yl)methanol. Retrieved January 17, 2026, from [Link]

Sources

Exploring the therapeutic potential of novel isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Exploring the Therapeutic Potential of Novel Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered aromatic heterocycle containing nitrogen and oxygen in adjacent positions, stands as a "privileged scaffold" in medicinal chemistry. Its inherent electronic and steric properties, coupled with synthetic tractability, have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents. This guide offers a comprehensive technical exploration into the burgeoning field of novel isoxazole derivatives, providing a robust framework for their design, synthesis, biological evaluation, and future development.

The Isoxazole Core: A Foundation for Therapeutic Innovation

The isoxazole ring's utility in drug design is not coincidental. Its distinct features contribute to its frequent success in interacting with biological targets. The electronegative oxygen and nitrogen atoms create a dipole moment and offer hydrogen bond accepting capabilities, while the aromatic system provides a rigid, planar scaffold for the precise spatial arrangement of pharmacophoric substituents. This structural rigidity is crucial for optimizing interactions with the active sites of enzymes and receptors. Furthermore, the isoxazole nucleus is generally stable to metabolic degradation, a desirable property for any drug candidate.

The true power of the isoxazole scaffold lies in its synthetic versatility. The ability to introduce a wide range of functional groups at the 3, 4, and 5-positions allows for the systematic modulation of a compound's physicochemical properties, including its solubility, lipophilicity (logP), and metabolic stability. This "molecular toolkit" has been instrumental in the discovery and optimization of isoxazole-containing drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Synthetic Pathways to the Isoxazole Nucleus

A variety of synthetic strategies have been developed for the construction of the isoxazole ring, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. One of the most prevalent and robust methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol provides a generalized, step-by-step methodology for the synthesis of a 3,5-disubstituted isoxazole, a common structural motif in many biologically active compounds.

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine (TEA) or other suitable base

  • Terminal or internal alkyne

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)

Procedure:

  • In Situ Generation of the Nitrile Oxide: The aldoxime (1.0 equivalent) is dissolved in the chosen anhydrous solvent. The mixture is cooled to 0 °C in an ice bath. N-Chlorosuccinimide (1.1 equivalents) is added portion-wise, and the reaction is stirred for 30-60 minutes at this temperature. This step generates the intermediate hydroximoyl chloride.

  • Cycloaddition Reaction: The alkyne (1.2 equivalents) is added to the reaction mixture. Subsequently, a base such as triethylamine (1.5 equivalents) is added dropwise. The base facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

  • Reaction Monitoring: The reaction is allowed to gradually warm to room temperature and is stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up and Purification: Once the reaction is complete, it is quenched by the addition of water. The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Characterization: The crude residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Self-Validating System: The protocol's integrity is maintained through rigorous in-process monitoring and final product characterization. The disappearance of starting materials and the appearance of a new product spot on TLC provide a preliminary validation. Definitive confirmation is achieved through spectroscopic analysis, which must be consistent with the expected structure of the 3,5-disubstituted isoxazole.

Diagram: Synthetic Workflow for Isoxazole Synthesis

G A Start: Aldoxime + NCS B Intermediate: Hydroximoyl Chloride A->B Chlorination C Add Alkyne + Base (TEA) D 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Formation) C->D Reaction E Crude Isoxazole Product D->E Formation F Aqueous Work-up & Extraction E->F Quenching G Purification: Column Chromatography F->G Isolation H Final Product: Pure Isoxazole Derivative G->H Elution I Characterization (NMR, MS) H->I Validation

Caption: A generalized workflow for the synthesis and purification of isoxazole derivatives.

Therapeutic Applications of Isoxazole Derivatives

The structural and electronic attributes of the isoxazole ring have been exploited to develop drugs targeting a wide range of diseases.

Anti-inflammatory and Immunomodulatory Agents

A notable example in this class is Leflunomide , a disease-modifying antirheumatic drug (DMARD). Its active metabolite, teriflunomide, reversibly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By depleting the pyrimidine pool, it halts the proliferation of activated lymphocytes, thereby exerting its immunomodulatory effects.

Anticancer Agents

The isoxazole scaffold is frequently incorporated into the design of novel anticancer agents that target various hallmarks of cancer. For instance, some isoxazole derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer cells. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many cancers. Isoxazole-based compounds have been designed to inhibit key kinases within this pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting tumor growth.

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Isoxazole derivatives have emerged as a promising area of investigation. For example, the antibiotic Cloxacillin is a semi-synthetic penicillin that features an isoxazole moiety. This bulky isoxazole group provides steric hindrance, protecting the β-lactam ring from degradation by bacterial β-lactamase enzymes. More recent research has focused on isoxazoles that inhibit other essential bacterial processes, such as DNA gyrase or fatty acid synthesis.

Agents for Neurological Disorders

The therapeutic reach of isoxazoles extends to the central nervous system (CNS). Certain derivatives have been developed as potent and selective modulators of neurotransmitter receptors. For example, some isoxazoles act as positive allosteric modulators of the AMPA receptor , a glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. Such compounds have therapeutic potential for treating cognitive disorders and depression.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

SAR studies are the cornerstone of rational drug design, providing a systematic framework for understanding how specific structural modifications to a lead compound influence its biological activity. For isoxazole derivatives, SAR exploration typically involves modifying the substituents at the 3, 4, and 5-positions of the ring.

Table 1: Representative SAR Data for a Hypothetical Series of Isoxazole-Based Kinase Inhibitors

Compound IDR3-Substituent (Position 3)R5-Substituent (Position 5)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
IZ-1 PhenylMethyl15012.5
IZ-2 4-FluorophenylMethyl453.8
IZ-3 4-MethoxyphenylMethyl28025.1
IZ-4 Pyridin-3-ylMethyl988.2
IZ-5 4-FluorophenylCyclopropyl352.1

This table presents illustrative data. Actual values are target and compound-specific.

The hypothetical data in Table 1 demonstrates key SAR principles. The introduction of an electron-withdrawing fluorine atom on the phenyl ring at R3 (IZ-2 ) leads to a significant increase in potency compared to the unsubstituted analog (IZ-1 ). Conversely, an electron-donating methoxy group (IZ-3 ) is detrimental to activity. Replacing the phenyl ring with a bioisosteric pyridine ring (IZ-4 ) retains reasonable activity. Further optimization at the R5 position, such as replacing a methyl group with a cyclopropyl group (IZ-5 ), can lead to further enhancements in both biochemical and cellular potency.

Future Perspectives and Uncharted Territories

The exploration of isoxazole derivatives in drug discovery is far from complete. Future research is likely to focus on several key areas:

  • Novel Synthetic Methodologies: The development of new and more efficient synthetic routes will enable the creation of increasingly complex and diverse isoxazole libraries for high-throughput screening.

  • Targeted Therapies: The conjugation of potent isoxazole-based warheads to targeting moieties, such as antibodies or peptides, could lead to the development of highly specific drug conjugates for cancer and other diseases.

  • Chemical Biology Probes: The design of isoxazole derivatives as selective chemical probes will be invaluable for dissecting complex biological pathways and validating new drug targets.

References

  • Ruckemann, K., et al. (1998). Leflunomide: a novel immunomodulating drug.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 34(31), 3803-3815.

Safe Handling and Risk Mitigation for (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Overview & Inherent Risk Profile

(3-Propyl-isoxazol-5-yl)-methanol is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to possess a wide range of biological activities and serve as crucial pharmacophores in the design of novel therapeutic agents.[1][2][3] The presence of both a reactive hydroxymethyl group and the stable isoxazole ring makes this molecule a versatile building block in synthetic organic chemistry.[2][3]

However, as is common with many novel research chemicals, comprehensive toxicological and safety data for this compound are not extensively documented in public literature.[4] Its molecular formula is C₇H₁₁NO₂ and it has a molecular weight of 141.17 g/mol .[5][6] The physical form of analogous compounds can vary from liquid to solid, indicating that assumptions about its state at room temperature should not be made without empirical verification.

Given this data gap, this guide is built upon the precautionary principle . All handling, storage, and disposal procedures must assume the compound is hazardous. The recommendations herein are synthesized from safety data for structurally similar isoxazole derivatives, general principles of laboratory safety for handling heterocyclic compounds, and established risk mitigation strategies. This approach ensures a robust framework for protecting researchers and maintaining a safe laboratory environment.

Section 2: Hazard Identification and Classification (by Analogy)

Without a specific Safety Data Sheet (SDS), a putative hazard profile must be constructed by examining analogous compounds. The most closely related molecule with available safety data is 5-(Hydroxymethyl)-3-methylisoxazole.

Physicochemical Properties

A summary of known and unknown properties is critical for a preliminary risk assessment.

PropertyValue / StatusRationale / Source
Molecular Formula C₇H₁₁NO₂Calculated
Molecular Weight 141.17 g/mol Calculated[5][6]
Physical Form Unknown (Assumed Solid/Liquid)Analogues exist in both forms[7]
Boiling Point Not Determined-
Melting Point Not Determined-
Flash Point Not DeterminedThe parent isoxazole is highly flammable[4][8]
Solubility UnknownThe hydroxyl group suggests potential solubility in polar organic solvents.
Stability Stable under normal conditionsAssumed based on general isoxazole chemistry[8]
Postulated GHS Hazard Classification

Based on data for 5-(Hydroxymethyl)-3-methylisoxazole and general isoxazole compounds, the following classifications should be tentatively assigned until specific data is available.

GHS ClassificationHazard StatementRationale / Source
Skin Irritation H315: Causes skin irritationBased on analogue data[7]
Eye Irritation H319: Causes serious eye irritationBased on analogue data[7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationBased on analogue data[7]
Flammable Liquid (Potential) H225/H226: Highly flammable liquid and vapor / Flammable liquid and vaporThe parent isoxazole is highly flammable.[4][8][9] This must be considered a potential, unconfirmed hazard.
Acute Toxicity (Oral, Dermal, Inhalation) UnknownThe toxicity of many isoxazole derivatives has not been thoroughly investigated.[4] Treat as potentially toxic.

The core causality for these classifications stems from the chemical nature of the isoxazole ring and its substituents. Heterocyclic compounds can interact with biological systems in unforeseen ways, and small organic molecules, especially those with functional groups, often act as irritants upon contact with skin, eyes, and mucous membranes.

Section 3: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, which prioritizes eliminating hazards at their source, provides a framework for designing safe experimental procedures.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin Administrative Controls (SOPs, Training, Signage) Admin->PPE Least Effective Eng Engineering Controls (Chemical Fume Hood) Eng->Admin Sub Substitution (Use a safer alternative - Not always feasible in research) Sub->Eng Elim Elimination (Physically remove the hazard - Not feasible) Elim->Sub Most Effective

Caption: Hierarchy of controls, adapted for handling research chemicals.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[10][11] This is the primary barrier to prevent inhalation of vapors, mists, or dusts, which is critical given the unknown inhalation toxicity and potential respiratory irritation.[7]

Administrative Controls
  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area should be clearly marked with signage indicating the potential hazards.

  • Standard Operating Procedures (SOPs): Researchers must review and understand this guide and any lab-specific SOPs before beginning work.

  • Training: All personnel must be trained on general laboratory safety, the specific procedures outlined in this document, and emergency protocols.[12]

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is PPE. It must be selected carefully and used correctly.

PPE ItemSpecificationRationale
Hand Protection Nitrile GlovesProvides protection against incidental splashes. Gloves must be inspected before use and removed properly to avoid skin contact.[13][14] If prolonged contact is possible, consult a glove manufacturer's resistance guide.
Eye Protection ANSI-approved safety goggles with side shields or a face shieldProtects against splashes and potential irritants.[14][15][16] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[14]
Body Protection Flame-resistant lab coat, fully buttoned with long sleevesProtects skin and personal clothing from contamination.[16] Long pants and closed-toe shoes are mandatory.[11][16]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to be a self-validating system, where each step minimizes risk before proceeding to the next.

  • Pre-Experiment Preparation: a. Verify the chemical fume hood is operational and has a current certification. b. Assemble all necessary glassware and equipment within the fume hood to minimize movement of the chemical. c. Don all required PPE as specified in Section 3.3. d. Locate the nearest emergency shower, eyewash station, and appropriate fire extinguisher.[17]

  • Weighing and Transfer: a. If the compound is a solid, weigh it directly into a tared container or onto weighing paper inside the fume hood. Use anti-static tools if necessary. b. If it is a liquid, transfer it using a calibrated pipette or a syringe with a needle.[12] Avoid pipetting by mouth under all circumstances.[11][14] c. Keep the primary container sealed whenever not actively dispensing. This minimizes vapor release and prevents contamination.

  • Use in Reaction: a. Add the compound to the reaction vessel slowly and carefully to avoid splashing. b. If the reaction is heated, use a heating mantle with a temperature controller and a stir bar to prevent bumping.[16] Avoid open flames due to the potential flammability of isoxazoles.[8] c. Ensure the reaction apparatus is properly vented within the fume hood.

  • Post-Experiment Cleanup: a. Quench any reactive materials carefully according to established laboratory procedures. b. Decontaminate all glassware and equipment that came into contact with the compound. c. Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water. d. Dispose of all waste (chemical and contaminated materials) according to the guidelines in Section 6. e. Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[11][17]

Section 5: Emergency Protocols

Immediate and correct response to an emergency is critical.

Spill Response

The appropriate response depends on the scale and location of the spill.[18][19]

Spill_Response_Workflow cluster_spill Chemical Spill Response Workflow start Spill Occurs check_size Is the spill large (>250 mL) or outside a fume hood? start->check_size evacuate Evacuate Immediate Area Alert others Call 911 / Emergency Services check_size->evacuate Yes small_spill Small Spill (<250 mL) Contained in Fume Hood check_size->small_spill No report Report incident to supervisor evacuate->report absorb Contain spill with absorbent material (e.g., vermiculite, sand) Work from outside in small_spill->absorb collect Collect residue with non-sparking tools Place in a sealed, labeled container for hazardous waste absorb->collect decontaminate Decontaminate spill area with soap and water collect->decontaminate decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

In the event of personal exposure, take the following actions immediately.[18][19]

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[18][20] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[18][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[9][10] If breathing is difficult or has stopped, administer artificial respiration and call for immediate medical help.[9][15]
Ingestion Do NOT induce vomiting.[4][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][15] Seek immediate medical attention.
Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][9][13] A water spray can be used to cool unopened containers.[4]

  • Hazards: In case of fire, irritating or toxic gases (e.g., nitrogen oxides, carbon oxides) may be produced.[13] Vapors may form explosive mixtures with air.[8]

  • Procedure: If a fire occurs, evacuate the area and call emergency services. Only trained personnel should attempt to extinguish a fire.

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][15]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[8][9][21]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8]

  • The recommended storage temperature is typically 2-8 °C for many research chemicals to ensure long-term stability.[4]

Disposal
  • All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations.[9][13]

  • Contact a licensed professional waste disposal service for proper disposal.[13] Do not allow the product to enter drains.[13]

Section 7: Conclusion

While this compound is a valuable compound for research and development, the absence of specific safety data necessitates a cautious and proactive approach to its handling. By adhering to the principles of hazard analogy, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. The protocols outlined in this guide provide a comprehensive framework for mitigating risk and ensuring a culture of safety in the laboratory.

References

  • Vertex AI Search.
  • Emergency Planning and Preparedness. Chemical Exposure and Spill Response Procedure. Retrieved January 17, 2026.
  • CSU, Chico. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved January 17, 2026.
  • Sahoo, et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10.
  • OUHSC.edu. Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved January 17, 2026.
  • ChemicalBook.
  • UCLA EH&S. (2012). Methanol - Standard Operating Procedure. Retrieved January 17, 2026.
  • Princeton EHS. Chemical Spill Procedures. Retrieved January 17, 2026.
  • University of Washington.
  • Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved January 17, 2026.
  • Santa Cruz Biotechnology. This compound. Retrieved January 17, 2026.
  • Capot Chemical. MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol. Retrieved January 17, 2026.
  • Sigma-Aldrich. (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR. Retrieved January 17, 2026.
  • ChemicalBook.
  • Methanol Institute.
  • Fisher Scientific. SAFETY DATA SHEET - Isoxazole. Retrieved January 17, 2026.
  • National Center for Biotechnology Information.
  • Sigma-Aldrich.
  • Actylis Lab Solutions. SAFETY DATA SHEET - Methanol. Retrieved January 17, 2026.
  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. Retrieved January 17, 2026.
  • California State University, Bakersfield.
  • Methanex Corporation. Physical Properties of Pure Methanol. Retrieved January 17, 2026.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Indo American Journal of Pharmaceutical Research.
  • ACS Chemical Health & Safety. (2022).
  • Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved January 17, 2026.
  • Sigma-Aldrich. (3-Phenylisoxazol-5-yl)methanol AldrichCPR. Retrieved January 17, 2026.
  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved January 17, 2026.
  • Sigma-Aldrich. 5-(Hydroxymethyl)-3-methylisoxazole 97%. Retrieved January 17, 2026.

Sources

Methodological & Application

Application Note & Protocol: A Regioselective [3+2] Cycloaddition Approach to the Synthesis of (3-Propyl-isoxazol-5-yl)-methanol from an Aldoxime Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a desirable motif in drug design. This application note provides a comprehensive, in-depth guide for the synthesis of (3-propyl-isoxazol-5-yl)-methanol, a valuable building block for chemical library development. The synthetic strategy hinges on a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. The protocol details the in situ generation of a propanenitrile oxide from propionaldehyde oxime, which is subsequently trapped by propargyl alcohol as the dipolarophile. We will elucidate the mechanistic underpinnings of the reaction, explain the rationale behind key experimental parameters, and provide a robust, step-by-step protocol suitable for implementation in both academic and industrial research settings.

Introduction & Scientific Background

Isoxazole derivatives are cornerstones in medicinal chemistry, appearing in a wide range of approved drugs where they often serve as bioisosteres for ester or amide functionalities, enhancing metabolic stability and pharmacokinetic profiles. The synthesis of specifically substituted isoxazoles, such as 3,5-disubstituted variants, is therefore of significant interest.

The most powerful and convergent method for constructing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][2] This approach allows for the modular assembly of two fragments, providing rapid access to diverse structures.

This guide focuses on a direct, one-pot synthesis of this compound. The key transformation involves the reaction of propanenitrile oxide with propargyl alcohol. A critical aspect of this synthesis is the in situ generation of the nitrile oxide from a stable, readily available aldoxime precursor, propionaldehyde oxime.[1][3] This circumvents the need to handle potentially unstable nitrile oxides directly. We employ a common and cost-effective oxidant, sodium hypochlorite (NaOCl), to facilitate the conversion of the oxime to the reactive dipole.[4] The use of propargyl alcohol as the alkyne component directly installs the required 5-hydroxymethyl group, obviating the need for a post-cycloaddition reduction step that would be necessary if a propargyl ester were used.

Mechanistic Rationale & Regioselectivity

The overall synthesis proceeds in two conceptual stages, which occur concurrently in a single reaction vessel:

  • Oxidative Dehydrogenation: Propionaldehyde oxime is oxidized by an agent like sodium hypochlorite to generate the transient propanenitrile oxide intermediate.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide immediately undergoes a cycloaddition reaction with propargyl alcohol to form the aromatic isoxazole ring.

The reaction is a concerted, pericyclic process.[1] The regioselectivity—the specific orientation of the dipole and dipolarophile that leads to the 3,5-disubstituted product—is a key consideration. For the reaction between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne like propargyl alcohol, the formation of the 3,5-disubstituted isoxazole is overwhelmingly favored over the 3,4-disubstituted isomer. This selectivity is governed by both steric and electronic factors, as rationalized by frontier molecular orbital (FMO) theory.[5][6][7] The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (the nitrile oxide).[7] This orbital alignment favors the formation of the bond between the carbon of the nitrile oxide and the unsubstituted carbon of the alkyne, leading directly to the desired 3,5-regioisomer.

Reaction_Mechanism Figure 1: Overall Reaction Mechanism cluster_0 Part A: Nitrile Oxide Formation cluster_1 Part B: [3+2] Cycloaddition PropionaldehydeOxime Propionaldehyde Oxime NitrileOxide Propanenitrile Oxide (1,3-Dipole) PropionaldehydeOxime->NitrileOxide NaOCl (Oxidant) - HCl, -H₂O TargetMolecule This compound NitrileOxide->TargetMolecule Regioselective Cycloaddition PropargylAlcohol Propargyl Alcohol (Dipolarophile) PropargylAlcohol->TargetMolecule

Caption: Figure 1: Overall Reaction Mechanism.

Detailed Experimental Protocols

This synthesis is presented in two distinct parts: the preparation of the starting aldoxime and the final one-pot cycloaddition to yield the target molecule.

Part A: Synthesis of Propionaldehyde Oxime

Rationale: This initial step converts commercially available propionaldehyde into its corresponding oxime, a stable solid that serves as the precursor to the reactive nitrile oxide. The reaction is a straightforward condensation with hydroxylamine.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Propionaldehyde58.085.81 g (7.2 mL)1001.0
Hydroxylamine HCl69.497.64 g1101.1
Sodium Hydroxide40.004.80 g1201.2
Water18.0250 mL--
Diethyl Ether74.12100 mL--

Procedure:

  • Prepare Hydroxylamine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (7.64 g, 110 mmol) in 25 mL of deionized water. Cool the solution to 0 °C in an ice-water bath.

  • Prepare Base Solution: In a separate beaker, dissolve sodium hydroxide (4.80 g, 120 mmol) in 25 mL of deionized water. Cool this solution to ~10 °C.

  • Combine Solutions: Slowly add the sodium hydroxide solution to the stirred hydroxylamine hydrochloride solution, ensuring the temperature does not exceed 10 °C. This generates free hydroxylamine in situ.

  • Add Aldehyde: To this cold solution, add propionaldehyde (7.2 mL, 100 mmol) dropwise via a dropping funnel over 20-30 minutes. A white precipitate or oil may form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting product, propionaldehyde oxime, is typically a colorless liquid or low-melting solid and can often be used in the next step without further purification.[8][9][10] Expected yield: 6.2 - 6.9 g (85-95%).

Part B: Synthesis of this compound

Rationale: This is the key one-pot cycloaddition. The propionaldehyde oxime is dissolved with propargyl alcohol. The slow addition of aqueous bleach (NaOCl) generates the nitrile oxide, which is immediately consumed by the co-dissolved alkyne. Slow addition is crucial to minimize the undesired dimerization of the nitrile oxide into its corresponding furoxan.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Propionaldehyde Oxime73.093.66 g501.0
Propargyl Alcohol56.063.08 g (3.2 mL)551.1
NaOCl (aq. bleach, ~8.25%)74.44~50 mL~551.1
Dichloromethane (DCM)84.93100 mL--

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve propionaldehyde oxime (3.66 g, 50 mmol) and propargyl alcohol (3.2 mL, 55 mmol) in 50 mL of dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add commercially available aqueous sodium hypochlorite solution (~8.25% w/v, ~50 mL, 55 mmol) to the dropping funnel. Add the NaOCl solution dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The product should have a distinct Rf value compared to the starting materials.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional DCM (2 x 25 mL).

  • Washing & Drying: Combine all organic layers. Wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1 x 30 mL) to quench any remaining oxidant, followed by brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) to afford pure this compound.[4]

Workflow Visualization & Characterization

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A Dissolve Oxime & Alkyne in DCM B Cool Reaction Vessel to 0 °C A->B C Slow Dropwise Addition of NaOCl Solution (1 hr) B->C D Warm to Room Temp. & Stir for 16-24 hrs C->D E Monitor by TLC D->E F Reaction Workup (Separate, Extract, Wash) E->F G Dry & Concentrate Crude Product F->G H Purify by Column Chromatography G->H I Characterize Pure Product (NMR, IR, MS) H->I

Caption: Figure 2: Step-by-Step Experimental Workflow.

Expected Characterization Data for this compound:

  • Appearance: Colorless to pale yellow oil or solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~6.3 (s, 1H, isoxazole C4-H), 4.8 (s, 2H, -CH₂OH), 3.5 (br s, 1H, -OH), 2.7 (t, 2H, -CH₂CH₂CH₃), 1.7 (sext, 2H, -CH₂CH₂CH₃), 1.0 (t, 3H, -CH₂CH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~170 (isoxazole C5), ~162 (isoxazole C3), ~101 (isoxazole C4), ~56 (-CH₂OH), ~28 (-CH₂CH₂CH₃), ~22 (-CH₂CH₂CH₃), ~13 (-CH₃).

  • FT-IR (thin film, cm⁻¹): ~3350 (br, O-H stretch), 2960, 2870 (C-H stretch), 1590, 1460 (isoxazole ring stretch).

  • Mass Spec (EI): M⁺ calculated for C₇H₁₁NO₂: 141.08. Found: m/z = 141.

Safety & Troubleshooting

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Sodium hypochlorite is corrosive and an oxidant. Propionaldehyde has a pungent odor and is flammable.

  • Troubleshooting - Low Yield:

    • Cause: Dimerization of the nitrile oxide to form a furoxan. This is often observed if the oxidant is added too quickly or at too high a temperature.

    • Solution: Ensure slow, controlled addition of NaOCl at 0 °C. Diluting the reaction mixture can also disfavor the bimolecular side reaction.

    • Cause: Incomplete reaction.

    • Solution: Allow the reaction to stir for a longer period (up to 24 hours) and monitor carefully by TLC. Ensure the NaOCl solution is fresh and has the stated concentration.

References

  • D. J. Wallace, D. J. M. Chen, and J. M. R. D. S. G. P. S. A. Med. Chem. Lett., 2005, 15, 23, 5129–5133. (Source for general context on isoxazoles in medicinal chemistry).
  • Sci-Forum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Larock, R. C., & Waldo, J. P. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Org. Lett. 2006, 8 (23), 5299–5302. Available at: [Link]

  • Banu, H., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021, 11(54), 34329-34361. Available at: [Link]

  • Izquierdo, F., et al. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 2016, 24(20), 4787-4790. Available at: [Link]

  • Wang, Q., et al. Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. Organic Letters, 2022, 24(25), 4619-4624. Available at: [Link]

  • Gholipour, B., & Ghasempour, F. The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances, 2021, 11(48), 30202-30211. Available at: [Link]

  • Maziarka, K., et al. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 2022, 27(19), 6610. Available at: [Link]

  • Reja, R. M., et al. Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 2017, 19(13), 3482-3485. Available at: [Link]

  • Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 2024, 1(2), 118-126. Available at: [Link]

  • LookChem. propionaldehyde oxime. Available at: [Link]

  • YouTube. cycloadditions with nitrile oxides. Available at: [Link]

  • de Oliveira, K. T., et al. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 2017, 28(8), 1453-1463. Available at: [Link]

Sources

[3+2] cycloaddition reaction protocol for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Isoxazole Synthesis via [3+2] Cycloaddition

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] Its presence is integral to the function of numerous FDA-approved drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the antidepressant isocarboxazid.[1] The versatility and significance of the isoxazole core make robust and efficient synthetic methodologies for its construction a high-priority area for researchers in drug discovery and organic synthesis.

Among the most powerful and widely adopted methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, a specific type of [3+2] cycloaddition.[2][3][4] This reaction involves the concertedly-uniting a 1,3-dipole (a nitrile oxide) with a dipolarophile (typically an alkyne) to form the five-membered isoxazole ring.[5] This guide provides an in-depth exploration of this reaction, detailing the underlying mechanistic principles, offering field-tested experimental protocols, and discussing the causality behind critical procedural choices.

Part 1: The Mechanism and Theory of 1,3-Dipolar Cycloaddition

The foundation of this synthesis is the Huisgen 1,3-dipolar cycloaddition, a pericyclic reaction that forms a five-membered ring from a three-atom (1,3-dipole) and a two-atom component (dipolarophile).[6] For isoxazole synthesis, the key players are a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'-C≡C-R'').

1.1 The Nitrile Oxide: A Reactive Intermediate

Nitrile oxides are highly reactive intermediates that are not typically isolated. Their propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides) necessitates their generation in situ—meaning they are created in the reaction vessel and consumed as they are formed.[6] This strategy maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition with the alkyne over dimerization.

The two most common methods for in situ generation are:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic and reliable method. An aldoxime is first halogenated (e.g., with N-chlorosuccinimide, NCS) to form a hydroximoyl halide. The subsequent addition of a non-nucleophilic base (e.g., triethylamine, Et₃N, or sodium carbonate, Na₂CO₃) removes a proton and a halide ion, yielding the nitrile oxide.[1][2][7] The choice of a mild base is critical to prevent unwanted side reactions with the starting materials or product.

  • Oxidation of Aldoximes: A more direct route involves the direct oxidation of an aldoxime using a mild oxidant. Common reagents for this purpose include sodium hypochlorite (NaOCl, household bleach) or (diacetoxyiodo)benzene (PIDA).[5][8] This method avoids the need to pre-form and isolate the hydroximoyl halide, streamlining the process into a one-pot procedure.

1.2 The Alkyne Dipolarophile

The alkyne component is the "2π" partner in the cycloaddition. The reaction is highly versatile and accommodates a wide range of alkynes, including terminal and internal alkynes bearing various functional groups. The electronic nature of the substituents on the alkyne can influence the reaction rate and regioselectivity. Electron-withdrawing groups on the alkyne can accelerate the reaction by lowering the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the nitrile oxide's Highest Occupied Molecular Orbital (HOMO).[6]

1.3 The Reaction Mechanism

The cycloaddition proceeds through a concerted, pericyclic transition state where the π-electrons from the nitrile oxide and the alkyne reorganize to form two new sigma bonds simultaneously. This concerted nature makes the reaction highly stereospecific.

Workflow A Step 1: Aldoxime Synthesis B Step 2: Hydroximoyl Chloride Formation (e.g., using NCS) A->B Isolate Aldoxime C Step 3: In situ Nitrile Oxide Generation & [3+2] Cycloaddition B->C Add Alkyne & Base D Step 4: Reaction Workup (Quenching & Extraction) C->D Reaction Complete E Step 5: Purification (Column Chromatography) D->E Crude Product F Step 6: Characterization (NMR, HRMS, etc.) E->F Pure Isoxazole

Caption: Experimental workflow for isoxazole synthesis.

2.2 Protocol: Synthesis of 3-(4-nitrophenyl)-5-phenylisoxazole

This protocol details the reaction between 4-nitrobenzaldehyde oxime and phenylacetylene.

Materials & Reagents:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Solvents: Ethanol (EtOH), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • NCS is a corrosive solid. Handle with care.

  • DMF is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.

  • Organic solvents are flammable. Keep away from ignition sources.

Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime

  • To a solution of 4-nitrobenzaldehyde (5.0 g, 33.1 mmol) in 100 mL of ethanol, add hydroxylamine hydrochloride (2.76 g, 39.7 mmol).

  • Add sodium bicarbonate (3.34 g, 39.7 mmol) portion-wise to the stirring solution.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitrobenzaldehyde oxime as a pale-yellow solid. Characterization via ¹H NMR is recommended.

Step 2: Synthesis of 4-Nitro-N-hydroxybenzenecarboximidoyl Chloride

  • Dissolve the 4-nitrobenzaldehyde oxime (4.0 g, 24.1 mmol) in 50 mL of DMF.

  • Slowly add N-chlorosuccinimide (3.38 g, 25.3 mmol) in small portions, keeping the temperature below 40 °C (an ice bath can be used if necessary).

  • Stir the reaction at room temperature for 3-4 hours until TLC analysis indicates the consumption of the oxime.

  • Pour the reaction mixture into 200 mL of ice-cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude hydroximoyl chloride, which can often be used in the next step without further purification.

Step 3: [3+2] Cycloaddition to form 3-(4-nitrophenyl)-5-phenylisoxazole

  • Dissolve the crude hydroximoyl chloride (assumed 24.1 mmol) and phenylacetylene (2.95 g, 28.9 mmol, 1.2 equiv) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (4.0 mL, 28.9 mmol, 1.2 equiv) dropwise over 15 minutes via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC. [2] Step 4: Workup and Purification

  • Once the reaction is complete, quench by adding 50 mL of water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to elute the pure isoxazole.

Part 3: Data and Results

The success of the synthesis is validated through rigorous characterization and reproducible yields. The following table summarizes expected outcomes for various substrates under optimized conditions.

Table 1: Substrate Scope and Yields for Isoxazole Synthesis

EntryAldoxime PrecursorAlkyneBaseSolventTime (h)Yield (%)
14-NitrobenzaldehydePhenylacetyleneEt₃NDCM1285-95
2Benzaldehyde1-OctyneNaHCO₃EtOAc1675-85
34-MethoxybenzaldehydeEthyl propiolateEt₃NTHF1280-90
42-ChlorobenzaldehydeTrimethylsilylacetyleneNa₂CO₃DCM2470-80

Yields are for isolated, purified products and may vary based on reaction scale and purity of reagents.

Part 4: Troubleshooting and Causality

  • Problem: Low yield of isoxazole and formation of a major byproduct.

    • Probable Cause: Dimerization of the nitrile oxide to form a furoxan. This occurs if the concentration of the nitrile oxide is too high or if the alkyne is not reactive enough.

    • Solution: Add the base (e.g., triethylamine) slowly to the solution of the hydroximoyl chloride and the alkyne. This ensures the nitrile oxide is generated slowly and can be trapped by the alkyne before it dimerizes. Using a slight excess (1.2-1.5 equivalents) of the alkyne can also favor the desired reaction.

  • Problem: The reaction does not go to completion.

    • Probable Cause: The base may not be strong enough, or the hydroximoyl chloride may not have formed efficiently. In some cases, steric hindrance can slow the reaction.

    • Solution: Verify the formation of the hydroximoyl chloride by NMR or mass spectrometry before proceeding. Consider using a slightly stronger base, but be cautious of side reactions. For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial, but this can also increase furoxan formation.

  • Problem: A mixture of regioisomers is formed.

    • Probable Cause: This is common with internal, unsymmetrically substituted alkynes. The regioselectivity is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the alkyne. [9] * Solution: For applications requiring high regioselectivity, using a terminal alkyne is the most straightforward approach, which typically yields the 3,5-disubstituted isoxazole. Alternatively, copper-catalyzed cycloadditions have been shown to provide high regioselectivity for the synthesis of 3,4-disubstituted isoxazoles. [9]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(4), M1297. Available at: [Link]

  • Das, B., & Ghosh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34251. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes.... Retrieved from [Link]

  • Hernandez, R. A., Trakakis, I., Do, J. L., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(11), 6396-6402. Available at: [Link]

  • Ahmed, S. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 209-224. Available at: [Link]

  • Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. Available at: [Link]

  • Cecchi, L. (2007). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Doctoral Thesis, Università degli Studi di Firenze. Available at: [Link]

  • Hernandez, R. A., Trakakis, I., Do, J. L., & Forgione, P. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface. RSC Advances, 12(11), 6396-6402. Available at: [Link]

Sources

Application Note: Structural Elucidation of (3-Propyl-isoxazol-5-yl)-methanol via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the structural characterization of (3-Propyl-isoxazol-5-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail step-by-step methodologies for sample preparation and analysis using both Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into spectral acquisition and interpretation for unambiguous structural verification.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the isoxazole class of heterocyclic compounds, which are pivotal scaffolds in a multitude of pharmacologically active agents.[1][2] The precise arrangement and connectivity of atoms within these molecules dictate their biological activity, making unequivocal structural confirmation a cornerstone of the drug discovery and development process. Spectroscopic techniques such as FT-IR and NMR are indispensable tools for this purpose, providing detailed information about the molecule's functional groups and atomic framework.

This application note presents a validated workflow for the characterization of this compound, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Functional Groups

A clear understanding of the target molecule's structure is fundamental to interpreting its spectroscopic data. This compound consists of a 3,5-disubstituted isoxazole ring, a propyl group at the 3-position, and a hydroxymethyl group at the 5-position.

Caption: Structure of this compound.

Experimental Protocols

The following protocols are designed to yield high-quality spectra for unambiguous structural elucidation.

FT-IR Spectroscopy Protocol

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within the molecule.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Neat Liquid Sample atr_clean Clean ATR Crystal prep->atr_clean Ensure purity background Acquire Background Spectrum atr_clean->background Establish baseline sample_spec Acquire Sample Spectrum background->sample_spec Analyze sample process Process Spectrum (Baseline Correction, Normalization) sample_spec->process interpret Interpret Spectrum process->interpret

Caption: FT-IR Spectroscopy Experimental Workflow.

Methodology:

  • Sample Preparation: this compound is a liquid at room temperature, making Attenuated Total Reflectance (ATR) an ideal sampling technique.[3][4]

    • Ensure the ATR crystal (e.g., diamond) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely to prevent sample contamination.

    • Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Instrument Setup & Background Scan:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Perform a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal itself.[5]

  • Data Acquisition:

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, co-add and average a minimum of 16 scans.

  • Data Processing:

    • The acquired spectrum should be automatically ratioed against the background spectrum.

    • Apply baseline correction if necessary to ensure a flat baseline.

NMR Spectroscopy Protocol

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

  • Sample Preparation: [6]

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample without containing protons that would obscure the analyte's signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference point for the chemical shift scale (δ = 0.00 ppm).[7]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup & Data Acquisition: [8]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9] A longer acquisition time is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted Spectroscopic Data and Interpretation

FT-IR Spectral Data

The FT-IR spectrum will be dominated by absorptions corresponding to the O-H, C-H, C=N, and C-O functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3350Strong, BroadO-H StretchHydroxymethyl group (intermolecular H-bonding)
2960-2850Medium-StrongC-H StretchPropyl and Methylene groups
~1610MediumC=N StretchIsoxazole ring
~1460MediumC=C Stretch / CH₂ BendIsoxazole ring / Propyl group
~1150StrongC-O StretchHydroxymethyl group
~900-800MediumRing VibrationsIsoxazole ring system

Interpretation of FT-IR Spectrum:

The most prominent feature will be a strong, broad absorption band in the region of 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[11] The presence of sharp to medium peaks between 2960 and 2850 cm⁻¹ confirms the aliphatic C-H bonds of the propyl and hydroxymethyl groups. Vibrations associated with the isoxazole ring, such as the C=N and C=C stretching modes, are expected to appear in the 1610-1460 cm⁻¹ region.[12][13] A strong C-O stretching band around 1150 cm⁻¹ further corroborates the presence of the primary alcohol functionality.

¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ ppm) Multiplicity Integration Proton Assignment
~6.3Singlet1HH4 (Isoxazole ring)
~4.7Singlet2H-CH₂OH (Methylene of methanol)
~3.5Singlet (broad)1H-CH₂OH (Hydroxyl proton)
~2.7Triplet2H-CH₂-CH₂-CH₃ (Methylene attached to isoxazole)
~1.7Sextet2H-CH₂-CH₂-CH₃ (Central methylene of propyl)
~0.9Triplet3H-CH₂-CH₂-CH₃ (Methyl of propyl)

Interpretation of ¹H NMR Spectrum:

  • Isoxazole Proton (H4): A singlet at approximately 6.3 ppm is characteristic of the proton at the 4-position of the isoxazole ring.[14] Its singlet nature indicates no adjacent protons.

  • Hydroxymethyl Protons: The two protons of the methylene group attached to the hydroxyl will appear as a singlet around 4.7 ppm. The adjacent hydroxyl proton typically does not cause splitting due to rapid exchange. The hydroxyl proton itself will likely appear as a broad singlet around 3.5 ppm.

  • Propyl Group Protons: The propyl group will exhibit a classic splitting pattern.[15] The methylene group attached to the isoxazole ring (~2.7 ppm) will be a triplet, being split by the two protons of the adjacent methylene group. The central methylene group (~1.7 ppm) will appear as a sextet, as it is split by both the two adjacent methylene protons and the three methyl protons. The terminal methyl group (~0.9 ppm) will be a triplet, split by the two adjacent methylene protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a distinct signal for each of the seven unique carbon atoms in the molecule.

Predicted Chemical Shift (δ ppm) Carbon Assignment
~172C5 (Isoxazole ring, attached to -CH₂OH)
~163C3 (Isoxazole ring, attached to propyl)
~101C4 (Isoxazole ring)
~58-CH₂OH (Methylene of methanol)
~28-CH₂-CH₂-CH₃ (Methylene attached to isoxazole)
~22-CH₂-CH₂-CH₃ (Central methylene of propyl)
~13-CH₂-CH₂-CH₃ (Methyl of propyl)

Interpretation of ¹³C NMR Spectrum:

The carbon atoms of the isoxazole ring are the most deshielded, appearing at the downfield end of the spectrum (~101-172 ppm).[2][16] The C3 and C5 carbons, being attached to nitrogen and oxygen respectively, will have the highest chemical shifts. The carbon of the hydroxymethyl group will resonate around 58 ppm due to the deshielding effect of the attached oxygen atom. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum (~13-28 ppm).[9]

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a robust and self-validating system for the structural characterization of this compound. The FT-IR spectrum confirms the presence of key functional groups (hydroxyl, alkyl, and isoxazole), while ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic connectivity and chemical environments. The protocols and predicted data presented in this application note offer a reliable framework for researchers engaged in the synthesis and analysis of novel isoxazole-based compounds, ensuring the scientific integrity of their findings.

References

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

  • Palmer, M. H., Larsen, R. W., & Hegelund, F. (n.d.). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm. Lund University. Available at: [Link]

  • Palmer, M. H., Larsen, R. W., & Hegelund, F. (n.d.). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm. Lund University Research Portal. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

  • ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link]

  • Panicker, C. Y., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. Available at: [Link]

  • ResearchGate. (2025). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • ResearchGate. (2025). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • Supporting Information. (n.d.). 3. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy). Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. Available at: [Link]

  • Plyler, E. K., & Williams, D. (1950). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 44(5), 503. Available at: [Link]

Sources

Experimental procedure for preparing isoxazole derivatives from chalcones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Isoxazole Derivatives from Chalcone Precursors

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoxazole derivatives, utilizing chalcones as versatile starting materials. The document emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and addresses common challenges in synthesis and purification.

Introduction: The Significance of Isoxazoles

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern medicinal chemistry.[1] This structural motif is present in numerous natural products and a wide array of pharmaceutical agents.[1] The isoxazole ring is found in drugs such as the COX-2 inhibitor valdecoxib and in several β-lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[1] The diverse biological activities associated with isoxazole derivatives—including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties—make them highly attractive targets for drug discovery programs.[1][2]

A robust and highly adaptable method for constructing the isoxazole core begins with chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key biosynthetic precursors to flavonoids.[3] Their conjugated system is highly reactive and provides an ideal electrophilic scaffold for cyclization reactions, making them excellent starting materials for the synthesis of various heterocyclic systems, including isoxazoles.[4][5]

The primary synthetic route involves the condensation and subsequent cyclization of a chalcone with hydroxylamine, offering a straightforward and efficient pathway to 3,5-disubstituted isoxazoles. This guide details the necessary steps, from the initial synthesis of the chalcone precursor to the final purification and characterization of the isoxazole product.

Part 1: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

The most common and efficient method for preparing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone.[3][6] The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Chalcone_Synthesis_Workflow cluster_start Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Acetophenone & Benzaldehyde in Ethanol Base Add Aqueous Base (e.g., NaOH) Dropwise at Room Temp Start->Base Equimolar amounts Stir Stir for 2-4 hours (Monitor by TLC) Base->Stir Quench Pour into Crushed Ice Stir->Quench Acidify Acidify with Dilute HCl to Precipitate Product Quench->Acidify Filter Filter Crude Product (Büchner Funnel) Acidify->Filter Recrystallize Recrystallize from Hot Ethanol Filter->Recrystallize Crude Solid Dry Dry Pure Chalcone Crystals Recrystallize->Dry

Caption: General workflow for chalcone synthesis.

Experimental Protocol 1: General Chalcone Synthesis

This protocol describes a standard laboratory procedure for the synthesis of a generic chalcone from an appropriately substituted benzaldehyde and acetophenone.

Materials and Reagents:

  • Substituted Acetophenone (1.0 eq.)

  • Substituted Benzaldehyde (1.0 eq.)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone (e.g., 10 mmol) and the corresponding substituted benzaldehyde (e.g., 10 mmol) in 20-30 mL of ethanol with stirring.[3]

  • Base Addition: While stirring the solution at room temperature, add a 40-60% aqueous solution of NaOH or KOH dropwise until the solution becomes turbid and a precipitate begins to form.[1][6]

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~100 g).[6]

  • Precipitation: Slowly acidify the mixture with dilute HCl while stirring. This will cause the chalcone product to precipitate out of the solution.[6] Check that the final pH is acidic.

  • Isolation: Collect the crude chalcone precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove inorganic salts.[8]

  • Purification: The crude product is typically purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3][8]

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven or in air.

ParameterConditionRationale / Notes
Catalyst NaOH or KOHA strong base is required to deprotonate the α-carbon of the acetophenone to form the reactive enolate.
Solvent EthanolGood solvent for both reactants and the resulting chalcone at elevated temperatures, but less so at room temperature, aiding precipitation/crystallization.
Temperature Room TemperatureSufficient for the condensation to proceed. Some variations may use gentle heating (e.g., 40 °C) to increase the rate.[9]
Reaction Time 2-4 hoursVaries depending on the reactivity of the specific aldehyde and ketone used. Monitor by TLC.
Purification RecrystallizationAn effective method for purifying solid chalcones, removing unreacted starting materials and byproducts.[3]

Part 2: Cyclization of Chalcones to Isoxazole Derivatives

The core of the synthesis is the reaction of the chalcone's α,β-unsaturated carbonyl system with hydroxylamine hydrochloride. The reaction is typically performed in a protic solvent like ethanol and often in the presence of a base such as sodium acetate or potassium hydroxide to liberate the free hydroxylamine nucleophile.

The mechanism involves an initial Michael-type (1,4-conjugate) addition of the hydroxylamine's amino group to the β-carbon of the chalcone. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon. The final step is a dehydration of the resulting heterocyclic intermediate to yield the stable aromatic isoxazole ring.

Isoxazole_Mechanism Chalcone Chalcone step1 1. Nucleophilic Addition Chalcone->step1 Hydroxylamine + NH₂OH Hydroxylamine->step1 Intermediate1 Michael Adduct (Intermediate) step2 2. Intramolecular Cyclization Intermediate1->step2 Intermediate2 Cyclized Intermediate (Hemiaminal) step3 3. Dehydration Intermediate2->step3 Isoxazole Isoxazole Water - H₂O step1->Intermediate1 1,4-Conjugate Addition step2->Intermediate2 Attack on Carbonyl step3->Isoxazole step3->Water

Caption: Reaction mechanism for isoxazole formation.

Experimental Protocol 2: General Synthesis of Isoxazoles from Chalcones

This protocol details a common method for the cyclization of a chalcone to its corresponding isoxazole derivative.

Materials and Reagents:

  • Synthesized Chalcone (1.0 eq.)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5-2.0 eq.)

  • Sodium Acetate or Potassium Hydroxide (as base)

  • Ethanol (95%) or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of the chalcone (e.g., 5 mmol), hydroxylamine hydrochloride (e.g., 7.5 mmol), and a base like sodium acetate (e.g., 7.5 mmol) in 25-50 mL of 95% ethanol.[1][2] Some procedures may use a stronger base like KOH or perform the reaction in glacial acetic acid.[2][10]

  • Reflux: Heat the mixture to reflux using a heating mantle and allow it to react for 6-12 hours.[1][2][11] The reaction should be monitored by TLC to track the disappearance of the chalcone starting material.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice (~150 g). The isoxazole derivative will typically precipitate as a solid.[1][11]

  • Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product may require further purification. Recrystallization from a suitable solvent (like ethanol) is effective if the product is a stable solid.[7] For mixtures or oily products, column chromatography is the preferred method.

ParameterConditionRationale / Notes
Reagent Hydroxylamine HydrochlorideThe source of the N-O fragment for the isoxazole ring. Used in excess to drive the reaction to completion.
Base Sodium Acetate / KOHNeutralizes the HCl from hydroxylamine hydrochloride, liberating the free base (NH₂OH) which is the active nucleophile.
Solvent Ethanol / Acetic AcidProtic solvents that are effective at dissolving the reactants and facilitating the reaction mechanism.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Reaction Time 6-12 hoursHighly dependent on the substrate. Microwave-assisted synthesis can dramatically reduce this time to minutes.[7][12]

Part 3: Purification Strategies

Purification can be one of the most challenging aspects of isoxazole synthesis, often due to the presence of unreacted chalcone, regioisomers, or byproducts with similar polarities.[7]

  • Column Chromatography: This is the most universally applied and effective method for purifying isoxazole derivatives.[7]

    • Adsorbent: Silica gel (60-120 or 230-400 mesh) is standard.

    • Solvent System (Eluent): The choice of eluent is critical and must be determined empirically using TLC. A common starting point is a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve good separation (Rf values ideally between 0.2 and 0.5).

  • Recrystallization: This technique is highly effective for purifying solid products that have high crystallinity. The key is to find a solvent that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures.[3] Ethanol is a common choice for both chalcones and isoxazoles.[1][8]

Part 4: Structural Characterization

The identity and purity of the synthesized isoxazole must be confirmed through modern spectroscopic methods.

TechniqueExpected Observations for Isoxazole Formation
FT-IR Disappearance of the strong C=O stretch from the chalcone (typically ~1650-1680 cm⁻¹). Appearance of a C=N stretching band (~1590-1615 cm⁻¹).[4][13]
¹H NMR Disappearance of the characteristic α- and β-vinylic protons of the chalcone. Appearance of a singlet for the C4-proton of the isoxazole ring, typically in the range of δ 6.4-6.8 ppm.[4][14] Aromatic protons will appear in their expected regions.
¹³C NMR Disappearance of the chalcone carbonyl carbon signal (~190 ppm). Appearance of characteristic signals for the isoxazole ring carbons (e.g., C3, C4, C5).[14][15]
Mass Spec. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the target isoxazole derivative.[13]

Troubleshooting and Safety

  • Low Yield: May be caused by incomplete reaction (extend reflux time), impure starting materials, or product loss during work-up. Consider using microwave irradiation to improve yields and shorten reaction times.[7]

  • Product Decomposition: The isoxazole ring's N-O bond is relatively weak and can be sensitive to certain conditions. Avoid strongly basic or reductive (e.g., catalytic hydrogenation) conditions during work-up and purification, as these can cause ring cleavage.[7]

  • Safety: Hydroxylamine and its salts can be toxic and corrosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of isoxazole derivatives from chalcones is a powerful and versatile strategy in organic and medicinal chemistry. The Claisen-Schmidt condensation provides reliable access to a vast library of chalcone precursors, which can be efficiently cyclized using hydroxylamine hydrochloride. By understanding the underlying mechanisms and optimizing reaction and purification conditions, researchers can effectively synthesize novel isoxazole compounds for further investigation in drug discovery and materials science.

References

  • Silva, F., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Institutes of Health. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Retrieved from [Link]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]

  • Pattan, S., et al. (2009). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. National Institutes of Health. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • Beyzaei, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • Der Pharma Chemica. (2025). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, spectroscopic characterization (FT-IR, NMR) and DFT computational studies of new isoxazoline derived from acridone. Retrieved from [Link]

  • ResearchGate. (2025). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Investigating the Antimicrobial Potential of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel isoxazole derivative, (3-Propyl-isoxazol-5-yl)-methanol, for its antimicrobial applications. We present detailed, field-proven protocols for determining its antimicrobial efficacy, understanding its mode of action, and assessing its preliminary safety profile. This guide is structured to provide both the procedural steps and the scientific rationale behind them, ensuring a robust and logical investigative workflow.

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Discovery

Heterocyclic compounds are foundational to the development of new therapeutic agents. Among these, isoxazoles, five-membered rings containing adjacent nitrogen and oxygen atoms, are particularly significant.[1][4] The unique electronic configuration and structural stability of the isoxazole ring allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] While many isoxazole derivatives have been explored for their therapeutic potential, the specific compound this compound represents a novel chemical entity whose antimicrobial properties have yet to be fully characterized.

This guide uses this compound as a primary example to delineate a complete workflow for antimicrobial evaluation. The protocols herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7]

Postulated Mechanism of Action: A Starting Point for Investigation

While the precise mechanism for this compound is unknown, isoxazole derivatives often act as bacteriostatic agents by interfering with essential metabolic pathways or protein synthesis.[1] Some are bactericidal, targeting the bacterial cell wall or membrane.[1] A plausible starting hypothesis is that this compound could inhibit a key bacterial enzyme or disrupt membrane integrity. The experimental workflow is designed to elucidate this.

Antimicrobial_Investigation_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Dynamic & Safety Assessment cluster_2 Phase 3: Optimization & Development A Compound Synthesis & Purity Analysis (this compound) B Primary Screening: MIC & MBC Determination A->B Initial Evaluation C Time-Kill Kinetic Assay B->C Promising Candidates D In Vitro Cytotoxicity Assay (e.g., MTT Assay) B->D Assess Safety Profile C->D Characterize Dynamics E Structure-Activity Relationship (SAR) Studies D->E Favorable Therapeutic Index F Mechanism of Action (MoA) Elucidation E->F Identify Key Moieties G Lead Optimization F->G Target Identification

Caption: A logical workflow for the antimicrobial evaluation of a novel compound.

Foundational Efficacy Testing: Protocols for In Vitro Screening

The initial step is to quantify the compound's antimicrobial potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[8] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity after a defined incubation period.

Materials:

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates (U-bottom, sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35-37°C)

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Aseptically select 3-5 colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Compound Dilution:

    • Prepare a 2X working stock of this compound in MHB.

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the 2X compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL and dilutes the compound to its final 1X concentration.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Protocol: MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC test, aliquots are taken from the wells that showed no visible growth and are plated on agar. The absence of growth on the agar indicates bactericidal activity.

Step-by-Step Protocol:

  • Plating:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), plate 10-100 µL onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Parameter Description Example Value (Hypothetical)
MIC Minimum Inhibitory Concentration. Lowest concentration with no visible growth.16 µg/mL
MBC Minimum Bactericidal Concentration. Lowest concentration killing ≥99.9% of bacteria.32 µg/mL
MBC/MIC Ratio Indicates bacteriostatic (<4) vs. bactericidal (≥4) activity.2 (Bacteriostatic)
Table 1: Hypothetical Efficacy Data for this compound against S. aureus.

Assessing Safety: In Vitro Cytotoxicity

A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing cell viability.[8][9]

Protocol: MTT Cytotoxicity Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Add MTT Reagent (Incubate 3-4 hrs) B->C D Viable Cells Reduce MTT (Yellow -> Purple) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Exploring Structure-Activity Relationships (SAR)

Understanding how modifications to the this compound structure affect its antimicrobial activity is crucial for lead optimization. SAR studies involve synthesizing analogs and evaluating their efficacy.

Guiding Principles for SAR:

  • Modification of the Propyl Group (Position 3): Varying the alkyl chain length (e.g., ethyl, butyl) or introducing branching (e.g., isopropyl) can impact lipophilicity and target engagement.[10]

  • Substitution on the Methanol Moiety (Position 5): Esterification or etherification of the hydroxyl group can alter solubility and cell permeability.

  • Introduction of Substituents on the Isoxazole Ring: Adding electron-withdrawing or electron-donating groups to the available carbon position can modulate the electronic properties of the ring system.[11]

Compound Modification Hypothetical MIC (µg/mL) Rationale
This compound Parent Compound 16Baseline activity.
(3-Ethyl -isoxazol-5-yl)-methanolShorter alkyl chain at C332May reduce hydrophobic interactions with the target.
(3-Pentyl -isoxazol-5-yl)-methanolLonger alkyl chain at C38May enhance membrane penetration or binding affinity.
(3-Propyl-isoxazol-5-yl)-methyl acetate Esterification of hydroxyl group64Increased steric hindrance or loss of a key hydrogen bond donor.
(4-Chloro -3-propyl-isoxazol-5-yl)-methanolElectron-withdrawing group on ring4May alter the electronic character of the ring, enhancing target binding.
Table 2: Hypothetical SAR data for analogs of this compound.

Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial investigation of this compound as a potential antimicrobial agent. By following standardized protocols for determining efficacy (MIC/MBC) and safety (cytotoxicity), researchers can generate reliable and comparable data. The subsequent exploration of structure-activity relationships provides a clear path toward optimizing this chemical scaffold. Future work should focus on time-kill kinetic assays to understand the compound's bactericidal or bacteriostatic dynamics, followed by more advanced studies to elucidate its specific molecular target and mechanism of action.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • PharmaTutor. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Link]

  • Vashisht, A., et al. Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Aarjane, M., et al. Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. ResearchGate. [Link]

  • ResearchGate. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI. Clinical & Laboratory Standards Institute. [Link]

  • Olejniczak, M., et al. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. [Link]

  • Journal of Pharmaceutical and Biological Sciences. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Lee, J., et al. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Institutes of Health. [Link]

  • Wang, H.Z., et al. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • Abdeen, E., et al. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • Fard, S.R., et al. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health. [Link]

  • Bouzian, A., et al. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]

  • Martis, G.J., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Journal of Chemical Research. A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. [Link]

  • Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Golding, C. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Wei, Y., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Ghenja, F., et al. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PubMed Central. [Link]

  • Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol. [Link]

  • Sirisena, U., et al. Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients. National Institutes of Health. [Link]

  • Ahmed, S.M., et al. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

Sources

The Versatile Building Block: Application Notes for (3-Propyl-isoxazol-5-yl)-methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the isoxazole ring stands out as a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in a multitude of biologically active compounds.[1][2][3][4] Isoxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] The strategic functionalization of the isoxazole core allows for the fine-tuning of a molecule's physicochemical properties, enhancing efficacy and selectivity. This document provides a detailed guide for the synthetic utility of (3-Propyl-isoxazol-5-yl)-methanol , a versatile and highly valuable building block for the construction of complex molecular architectures.

This compound offers synthetic chemists a robust platform for molecular elaboration. The primary alcohol at the C5 position serves as a key functional handle for a variety of transformations, including esterifications, etherifications, and conversions to leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. The 3-propyl group provides a desirable lipophilic feature, often beneficial for modulating compound solubility and membrane permeability. This guide will detail the synthesis of this building block and provide field-proven protocols for its application in key synthetic transformations.

I. Synthesis of the Building Block: this compound

The most reliable and scalable method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8] In this case, the nitrile oxide is generated in situ from pentanaldoxime, which reacts with propargyl alcohol to yield the target methanol derivative. This approach is favored for its high regioselectivity and operational simplicity.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for similar isoxazole syntheses.[9][10] The core of this synthesis is the in situ generation of propylnitrile oxide from pentanaldoxime, which then undergoes a cycloaddition with propargyl alcohol.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition A Pentanaldehyde + Hydroxylamine HCl B Pentanaldoxime A->B Pyridine, EtOH C Pentanaldoxime + Propargyl Alcohol B->C Intermediate D This compound C->D NaOCl (aq), CCl4 70°C, 48h

Caption: Synthetic workflow for this compound.

Materials & Reagents:

ReagentM.W.Amount (10 mmol scale)MolesPuritySupplier
Pentanaldehyde86.130.86 g (1.0 mL)10 mmol>98%Sigma-Aldrich
Hydroxylamine HCl69.490.76 g11 mmol>99%Sigma-Aldrich
Pyridine79.100.87 g (0.89 mL)11 mmolAnhydrousSigma-Aldrich
Propargyl Alcohol56.060.84 g (0.88 mL)15 mmol>99%Sigma-Aldrich
Sodium Hypochlorite74.44~25 mL(as 10-15% aq. solution)-Commercial
Carbon Tetrachloride153.8210 mL-ACS GradeFisher Scientific
Ethanol46.0720 mL-200 proofDecon Labs

Step-by-Step Methodology:

  • Oxime Formation:

    • To a 100 mL round-bottom flask, add pentanaldehyde (1.0 mL, 10 mmol) and ethanol (20 mL).

    • In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) in water (5 mL) and add pyridine (0.89 mL, 11 mmol).

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature for 2 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the aldehyde spot has disappeared.

    • Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield pentanaldoxime as a colorless oil. The crude oxime is typically used in the next step without further purification.

  • [3+2] Cycloaddition:

    • In a 100 mL two-necked flask equipped with a dropping funnel and a condenser, dissolve the crude pentanaldoxime (~10 mmol) and propargyl alcohol (0.88 mL, 15 mmol) in carbon tetrachloride (10 mL).

    • Heat the mixture to 70°C with vigorous stirring.

    • Slowly add the aqueous sodium hypochlorite solution (~25 mL) dropwise via the dropping funnel over 1 hour. Caution: The reaction can be exothermic.

    • After the addition is complete, maintain the reaction at 70°C for 48 hours. Monitor the reaction progress by TLC.

    • Cool the reaction to room temperature and transfer the contents to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine all organic layers, wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford this compound as a pale yellow oil.

II. Activating the Hydroxyl Group: Gateway to Further Functionalization

The primary alcohol of this compound is a versatile handle, but for many crucial C-C and C-N bond-forming reactions, it must first be converted into a better leaving group. The two most common strategies are conversion to a halide (e.g., chloride) or a sulfonate ester (e.g., tosylate).

Protocol 2: Synthesis of 5-(Chloromethyl)-3-propylisoxazole

Conversion to the chloromethyl derivative provides a highly reactive electrophile suitable for a wide range of SN2 reactions.[6][11]

Reaction Scheme for Chlorination

A This compound B 5-(Chloromethyl)-3-propylisoxazole A->B SOCl₂, Pyridine (cat.), DCM, 0°C to RT

Caption: Conversion of the alcohol to the corresponding chloride.

Materials & Reagents:

ReagentM.W.Amount (5 mmol scale)MolesPuritySupplier
This compound141.170.71 g5 mmol>97%(Synthesized)
Thionyl Chloride (SOCl₂)118.970.89 g (0.55 mL)7.5 mmol>99%Sigma-Aldrich
Pyridine79.1040 µL0.5 mmolAnhydrousSigma-Aldrich
Dichloromethane (DCM)84.9320 mL-AnhydrousFisher Scientific

Step-by-Step Methodology:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.71 g, 5 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous pyridine (40 µL, 0.5 mmol).

  • Slowly add thionyl chloride (0.55 mL, 7.5 mmol) dropwise via syringe. Gas evolution (HCl, SO₂) will be observed.

  • After addition, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice-water (30 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-(chloromethyl)-3-propylisoxazole is often used directly in the next step. Note: This compound can be unstable and is best used fresh.

Protocol 3: Tosylation of this compound

Tosylation provides a more stable, often crystalline, activated intermediate that is an excellent substrate for nucleophilic substitution.[12][13]

Materials & Reagents:

ReagentM.W.Amount (5 mmol scale)MolesPuritySupplier
This compound141.170.71 g5 mmol>97%(Synthesized)
p-Toluenesulfonyl chloride (TsCl)190.651.14 g6 mmol>98%Sigma-Aldrich
Triethylamine (TEA)101.191.05 mL7.5 mmolAnhydrousSigma-Aldrich
4-Dimethylaminopyridine (DMAP)122.1761 mg0.5 mmol>99%Sigma-Aldrich
Dichloromethane (DCM)84.9325 mL-AnhydrousFisher Scientific

Step-by-Step Methodology:

  • In a flame-dried 100 mL flask under an inert atmosphere, dissolve this compound (0.71 g, 5 mmol), triethylamine (1.05 mL, 7.5 mmol), and DMAP (61 mg, 0.5 mmol) in anhydrous DCM (25 mL).

  • Cool the stirred solution to 0°C.

  • Add p-toluenesulfonyl chloride (1.14 g, 6 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which can be purified by recrystallization (e.g., from ethanol/hexanes) or column chromatography.

III. Applications in Synthesis: Building Complexity

With the activated chloromethyl or tosyl derivatives in hand, a vast array of nucleophiles can be introduced at the C5-methyl position to rapidly build molecular diversity.

Application Example 1: Williamson Ether Synthesis

This classic reaction allows for the formation of ethers by coupling the activated building block with an alcohol or phenol. This is a cornerstone transformation for introducing aryl ether linkages common in many pharmaceutical agents.

Workflow for Ether Synthesis

A 5-(Chloromethyl)-3-propylisoxazole C Product Ether (R-O-CH₂-Isoxazole) A->C Base (K₂CO₃, NaH) Solvent (DMF, THF) B Phenol / Alcohol (R-OH) B->C

Caption: General workflow for Williamson ether synthesis.

General Protocol for Aryl Ether Synthesis:

  • To a solution of a substituted phenol (1.0 equiv.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 5-(chloromethyl)-3-propylisoxazole (1.1 equiv.) in DMF.

  • Heat the reaction to 60-80°C and stir for 6-12 hours until TLC indicates completion.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Application Example 2: Synthesis of Amines and Related Derivatives

The activated building block readily reacts with primary and secondary amines, as well as other nitrogen nucleophiles like azides (for subsequent reduction to primary amines) or phthalimide (Gabriel synthesis), providing access to a diverse range of amine-containing final products.

General Protocol for Amination:

  • In a sealed tube, combine 5-(chloromethyl)-3-propylisoxazole (1.0 equiv.) and the desired amine (2.0-3.0 equiv.) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv.) if the amine salt is used or to scavenge HCl.

  • Heat the reaction to 80-100°C for 8-24 hours.

  • After cooling, perform a standard aqueous workup and purification by chromatography to yield the desired amine product.

IV. Future Perspectives & Advanced Applications

While direct cross-coupling of the C5-methyl position is challenging, the synthetic handles installed via the protocols above open avenues to more advanced transformations. For instance, an amine installed via Protocol 2 could be a handle for further amide coupling. An ether linkage could incorporate a boronic ester for a subsequent Suzuki coupling at a different position of an appended aromatic ring. The true value of This compound lies in its ability to serve as a foundational piece upon which significant molecular complexity can be rapidly and efficiently constructed.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate.

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry.

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).

  • Examples of some isoxazole-containing bioactive compounds and drugs. ResearchGate.

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed.

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Taylor & Francis Online.

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar.

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

  • Photochemical Conversion of Isoxazoles to 5-Hydroxyimidazolines. PubMed.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. National Institutes of Health (NIH).

  • (PDF) Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ResearchGate.

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate.

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.

Sources

Application Notes & Protocols for In Vitro Anticancer Screening of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Isoxazole Scaffolds in Oncology

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile building block for designing novel therapeutic agents. In oncology research, isoxazole derivatives have garnered significant attention for their potent and diverse anticancer activities.[2][3] These compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) through various mechanisms.[4]

Key mechanisms of action attributed to anticancer isoxazole compounds include:

  • Induction of Apoptosis: Many isoxazole derivatives trigger the intrinsic apoptotic pathway, a crucial mechanism for eliminating cancerous cells.[1][5][6]

  • Enzyme Inhibition: They can act as inhibitors for critical enzymes in cancer progression, such as protein kinases, aromatase, and topoisomerase.[5][6]

  • Tubulin Polymerization Disruption: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest and cell death, similar to established chemotherapeutic agents.[5][6][7][8]

  • HSP90 Inhibition: Certain isoxazoles can inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins.[8]

This guide provides a structured workflow and detailed protocols for the initial in vitro screening of novel isoxazole compounds, guiding researchers from primary cytotoxicity assessment to secondary mechanistic elucidation.

The Hierarchical Screening Workflow

A logical, stepwise approach is essential for efficiently identifying and characterizing promising anticancer compounds. The workflow begins with broad screening to assess general cytotoxicity and progresses to more specific assays to understand the mechanism of action for the most potent "hit" compounds.

Anticancer Screening Workflow for Isoxazole Compounds Figure 1: Hierarchical Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Screening cluster_2 Mechanism Elucidation & Lead Optimization start Synthesized Isoxazole Library cytotoxicity Cytotoxicity / Antiproliferative Assays (MTT or SRB) start->cytotoxicity Test across cancer cell lines ic50 Determine IC50 Values cytotoxicity->ic50 hit Hit Identification (Potent & Selective Compounds) ic50->hit Select based on potency (low IC50) and selectivity vs. normal cells apoptosis Apoptosis Assay (Annexin V / PI Staining) hit->apoptosis How do the cells die? cell_cycle Cell Cycle Analysis (PI Staining) hit->cell_cycle Does it affect cell division? elucidation Elucidate Mechanism of Action apoptosis->elucidation cell_cycle->elucidation lead_opt Lead Optimization elucidation->lead_opt

Caption: Figure 1: Hierarchical Screening Workflow. A logical progression from broad primary screening to specific mechanistic assays.

Primary Screening: Assessing Cytotoxicity & Antiproliferative Effects

The initial goal is to determine a compound's ability to inhibit cancer cell growth or kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth. Two robust and widely used methods are the MTT and SRB assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability.[9] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active (i.e., living) cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol: MTT Cell Viability Assay

A. Materials

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2, CaCo-2)[11]

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom sterile plates

  • Isoxazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[9]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[12]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)[9]

B. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Dilute the cell suspension to an optimal density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls: "medium only" (blank) and "vehicle control" (cells + DMSO, no compound).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compounds in complete culture medium from the stock solution.

    • After 24 hours, carefully remove the old medium from the wells.

    • Add 100 µL of medium containing the various concentrations of the test compounds (and vehicle control) to the respective wells.

    • Incubate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[13][14]

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[13]

    • Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance (OD) at 570 nm or 590 nm using a microplate reader.[9]

C. Expertise & Causality

  • Why use phenol red-free medium during MTT incubation? Phenol red can interfere with absorbance readings, so using a phenol red-free medium for the final steps can increase accuracy.[9][13]

  • Why run a vehicle control? The solvent (like DMSO) can have its own slight cytotoxicity. The vehicle control allows you to subtract this effect from the effect of your compound.

  • Why optimize cell seeding density? Too few cells will yield a low signal; too many will lead to overgrowth and non-linear results. An optimal density ensures cells are in the log growth phase throughout the experiment.[14]

The SRB Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is a cytotoxicity test based on the measurement of total cellular protein content.[15] The bright-pink SRB dye binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[16][17] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[17]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

A. Materials

  • Materials from MTT assay (excluding MTT and its solubilizer)

  • Fixation Solution: 10% (w/v) Trichloroacetic Acid (TCA)[15]

  • Washing Solution: 1% (v/v) Acetic Acid[15]

  • SRB Solution: 0.057% (w/v) SRB in 1% Acetic Acid.[17]

  • Solubilization Buffer: 10 mM Tris base solution, pH 10.5.[15]

B. Step-by-Step Procedure

  • Cell Seeding & Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate for 1 hour at 4°C to fix the cells to the bottom of the well.[16]

  • Washing:

    • Remove the supernatant and wash the wells 4-5 times with 1% acetic acid to remove excess TCA and unbound dye.[17]

    • Ensure washing is done quickly but gently to avoid dislodging the fixed cell monolayer.[16]

    • Completely remove the final wash and air-dry the plate.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[17]

  • Final Wash:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[17]

    • Air-dry the plates completely. This step is critical.[17]

  • Solubilization & Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Place the plate on a shaker for 10 minutes to ensure full solubilization.

    • Measure the absorbance (OD) at 510 nm or 565 nm.[15][16]

C. Expertise & Causality

  • Why choose SRB over MTT? The SRB assay is independent of cell metabolic activity and is less prone to interference from colored or reducing compounds.[16][17] Its endpoint is also more stable.[18]

  • What is the purpose of TCA fixation? TCA precipitates and cross-links macromolecules, firmly attaching the cellular proteins to the plastic plate so they are not lost during the subsequent washing steps.

  • Why is the final drying step important? Residual acetic acid can alter the pH of the Tris buffer, affecting the solubilization of the dye and leading to inaccurate readings.

Data Presentation: IC50 Values

The results from primary screening are best summarized in a table comparing the IC50 values of different isoxazole compounds across various cancer cell lines.

Compound IDIsoxazole Derivative ExampleIC50 (µM) vs. HeLa[11]IC50 (µM) vs. HepG2[19]IC50 (µM) vs. MCF-7[20]
ISO-001 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole5.28.112.5
ISO-002 Indole-3-isoxazole-5-carboxamide1.82.54.3
ISO-003 3,5-disubstituted isoxazole25.730.145.8
Doxorubicin (Positive Control)0.50.81.1

Secondary Screening: Elucidating the Mechanism of Action

Compounds identified as "hits" (i.e., those with low IC50 values) are advanced to secondary screening to determine how they are killing the cancer cells.

Apoptosis Detection by Annexin V / Propidium Iodide (PI) Staining

This is the gold-standard assay for differentiating between healthy, apoptotic, and necrotic cells via flow cytometry.[21][22]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[22]

Caption: Figure 2: Interpreting Annexin V/PI Flow Cytometry Data. Quadrant analysis distinguishes cell populations.

Protocol: Annexin V/PI Apoptosis Assay

A. Materials

  • Treated and untreated cells (1-2 x 10^6 cells per sample)

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Preparation:

    • Treat cells with the isoxazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells. For adherent cells, collect the floating cells from the medium first, then trypsinize the attached cells and combine them. This is crucial to include apoptotic cells that have detached.

    • Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[21]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[23]

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (concentration as per manufacturer's instructions).[21]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[23]

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up compensation and gates using unstained, PI-only, and Annexin V-only stained control cells.

    • Collect data for at least 10,000 events per sample and analyze the quadrants as shown in Figure 2.

Cell Cycle Analysis by PI Staining

Anticancer drugs often function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cell division.[24] Flow cytometry can quantify the DNA content of a cell population, revealing the distribution of cells in each phase.

Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted by PI is therefore directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount.[24]

Caption: Figure 3: Idealized Cell Cycle Histogram. Analysis reveals the proportion of cells in each phase.

Protocol: Cell Cycle Analysis

A. Materials

  • Treated and untreated cells (1-2 x 10^6 cells per sample)

  • Cold PBS

  • Cold 70% Ethanol (for fixation)[25]

  • PI/RNase Staining Buffer (e.g., PI at 50 µg/mL, RNase A at 100 µg/mL in PBS)[25][26]

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Collection: Harvest cells as described in the apoptosis protocol (Step 1). Wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol. This dropwise addition is critical to prevent cell clumping.[27]

    • Fix the cells for at least 30 minutes (or overnight) at 4°C.[25]

  • Staining:

    • Centrifuge the fixed cells (e.g., 800 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to remove any residual ethanol.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature, protected from light.[26]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population and a plot of pulse width vs. pulse area to gate on single cells (to exclude doublets).

    • Generate a histogram of PI fluorescence and use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[25]

C. Expertise & Causality

  • Why is fixation necessary? Fixation with ethanol permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. It also preserves the cells for later analysis.

  • Why is RNase A included in the staining buffer? PI intercalates with any double-stranded nucleic acid. RNase A is included to degrade any RNA in the cell, ensuring that the PI signal comes exclusively from DNA for accurate cell cycle analysis.[26]

  • Why is doublet discrimination important? Two G1 cells stuck together will have the same total DNA content as a single G2/M cell. Gating on single cells using pulse parameters is essential to prevent misinterpretation of the G2/M population.[25]

Conclusion and Future Directions

This guide outlines a fundamental yet powerful workflow for the initial in vitro characterization of novel isoxazole compounds. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising drug candidates. A compound that demonstrates potent cytotoxicity (low IC50), induces a high percentage of apoptosis, and causes a significant arrest at a specific cell cycle checkpoint warrants further investigation. Subsequent studies could include Western blot analysis for key apoptotic and cell cycle regulatory proteins (e.g., caspases, cyclins, p53) and targeted enzymatic assays to fully elucidate the compound's mechanism of action and validate its potential as a novel anticancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chaudhary, P., & Kumar, R. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. Retrieved from [Link]

  • ResearchGate. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Retrieved from [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • JoVE. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Retrieved from [Link]

  • Tzagoloff, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry, 273, 116518. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anticancer evaluation of produced isoxazolines against the MCF-7 cancer cell line. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]

Sources

Protocol for evaluating the anti-inflammatory activity of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a detailed application note and protocol for evaluating the anti-inflammatory activity of isoxazole derivatives. The target audience is researchers, scientists, and drug development professionals. The response should be structured as an in-depth technical guide, explaining the 'why' behind the experimental choices. It needs to include in-text citations and a full reference list with clickable URLs. Quantitative data should be in tables. Detailed step-by-step protocols are required. Graphviz diagrams for signaling pathways and workflows are mandatory, with specific formatting requirements.

Here's a plan to construct the response:

  • Introduction:

    • Briefly introduce inflammation as a biological process.

    • Introduce isoxazole derivatives as a class of compounds with potential anti-inflammatory properties.[1][2][3][4]

    • State the purpose of the application note: to provide a comprehensive protocol for evaluating their anti-inflammatory activity using a tiered approach (in vitro followed by in vivo).

  • Part 1: In Vitro Evaluation - Primary Screening and Mechanistic Insights

    • Rationale: Explain why in vitro screening is the first step (cost-effective, high-throughput, ethical considerations).

    • Core Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages.

      • Why this model? Explain that RAW 264.7 cells are a standard, well-characterized murine macrophage cell line.[5][6][7] Explain that Lipopolysaccharide (LPS) is a potent inducer of inflammation in these cells, mimicking bacterial infection.[8][9][10]

      • Key Signaling Pathways:

        • Introduce the NF-κB and MAPK signaling pathways as central regulators of the inflammatory response.[11][12][13][14][15][16][17][18][19]

        • Create a Graphviz diagram illustrating the LPS-TLR4 activation leading to NF-κB and MAPK activation and subsequent pro-inflammatory cytokine production.

      • Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay).

        • Causality: Explain that inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to a surge in NO production, a key inflammatory mediator. Measuring NO is a primary indicator of an inflammatory response.

        • Provide a detailed, step-by-step protocol for cell culture, treatment with isoxazole derivatives and LPS, and performing the Griess assay.

        • Include a table for data presentation (e.g., Compound, Concentration, % NO Inhibition, IC50).

      • Protocol 2: Pro-inflammatory Cytokine Quantification (ELISA).

        • Causality: Explain that cytokines like TNF-α and IL-6 are hallmark pro-inflammatory mediators downstream of NF-κB and MAPK activation.[10][11][20] Measuring their levels provides more specific insight into the anti-inflammatory effect.

        • Provide a step-by-step protocol for collecting cell supernatants and performing ELISA for TNF-α and IL-6.

        • Include a data presentation table.

    • Mechanistic Assays: Targeting Key Enzymes.

      • Rationale: To understand how the isoxazole derivatives might be working, specific enzyme inhibition assays are crucial. Many anti-inflammatory drugs target COX and LOX enzymes.[1][21][22][23]

      • Protocol 3: Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays.

        • Causality: Explain the role of COX enzymes (prostaglandin synthesis) and 5-LOX (leukotriene synthesis) in the inflammatory cascade. Differentiating between COX-1 and COX-2 inhibition is important for predicting potential side effects (e.g., gastric issues with COX-1 inhibition).

        • Provide a high-level protocol overview (mentioning that commercial kits are widely used for this).[24][25][26][27]

        • Include a data presentation table (IC50 values for COX-1, COX-2, 5-LOX, and a Selectivity Index for COX-2).

  • Part 2: In Vivo Validation - Assessing Efficacy in a Living System

    • Rationale: Explain the necessity of in vivo models to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[28][29][30][31]

    • Core Assay: Carrageenan-Induced Paw Edema in Rodents.

      • Why this model? It's a classic, highly reproducible model of acute inflammation.[32][33][34][35][36] Explain the biphasic nature of the response (early phase: histamine/serotonin; late phase: prostaglandins).

      • Create a Graphviz diagram illustrating the experimental workflow for this model.

      • Protocol 4: Carrageenan-Induced Paw Edema.

        • Provide a detailed, step-by-step protocol covering animal handling, grouping, drug administration, carrageenan injection, and paw volume measurement (using a plethysmometer).

        • Explain how to calculate the percentage of edema inhibition.

        • Include a data presentation table (Time post-carrageenan, Paw Volume (mL), % Inhibition).

    • Biomarker Analysis from In Vivo Studies.

      • Rationale: To connect the in vivo observations with the in vitro mechanistic data, it's essential to measure biomarkers from the inflamed tissue.

      • Protocol 5: Myeloperoxidase (MPO) Activity Assay.

        • Causality: Explain that MPO is an enzyme abundant in neutrophils. Its activity in the tissue is a direct indicator of neutrophil infiltration, a key event in inflammation.[37]

        • Provide a step-by-step protocol for tissue homogenization and performing the MPO assay.[38][39][40][41]

        • Include a data presentation table (Treatment Group, MPO Activity (U/mg tissue)).

  • Data Interpretation and Summary

    • Briefly discuss how to interpret the results from the entire workflow. A potent anti-inflammatory candidate would show:

      • Low IC50 in in vitro NO and cytokine assays.

      • Selective inhibition of COX-2 and/or 5-LOX.

      • Significant reduction of paw edema in vivo.

      • Decreased MPO activity in the paw tissue.

    • Create a final Graphviz diagram showing the overall logical workflow from in vitro screening to in vivo validation.

    • Summarize the provided protocol as a robust, tiered approach for evaluating the anti-inflammatory potential of isoxazole derivatives.

  • References:

    • Compile all cited sources into a numbered list with title, source, and a working URL. Ensure all in-text citations are correctly linked to this list.

This comprehensive plan covers all the user's core requirements, including the autonomous structure, scientific integrity (explaining the 'why'), detailed protocols, data tables, mandatory Graphviz diagrams with correct formatting, and a complete, verifiable reference list.### Application Note: A Validated Protocol for the Comprehensive Evaluation of the Anti-inflammatory Activity of Isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.

Introduction Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Isoxazole and its derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The structural versatility of the isoxazole scaffold allows for fine-tuning of its biological activity, making it an attractive template for the design of new therapeutics. This application note provides a comprehensive, tiered protocol for the systematic evaluation of the anti-inflammatory potential of novel isoxazole derivatives, progressing from high-throughput in vitro screening to robust in vivo validation.

Part 1: In Vitro Evaluation: Primary Screening and Mechanistic Elucidation

The initial phase of evaluation utilizes in vitro models to efficiently screen compounds for bioactivity, determine cytotoxic thresholds, and gain initial insights into their mechanism of action. This approach is cost-effective, allows for higher throughput, and adheres to the "3Rs" principles (Replacement, Reduction, and Refinement) of animal research.

Core Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Scientific Rationale: The murine macrophage cell line, RAW 264.7, is a well-established and reliable model for studying inflammatory responses.[5][6][7] These cells endogenously express a suite of pattern-recognition receptors, including Toll-like receptor 4 (TLR4). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent TLR4 agonist that triggers a powerful inflammatory cascade, closely mimicking the response to bacterial infection.[8][9][10]

Activation of TLR4 by LPS initiates downstream signaling through two major pathways critical to inflammation: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14][15][16][17][18][19][42] These pathways converge on the nucleus to induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 Binds MyD88 MyD88 Adaptor TLR4->MyD88 Activates MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK->Nucleus Activates AP-1, etc. NFkB_In IκB-NF-κB (Inactive) IKK->NFkB_In Phosphorylates IκB NFkB_Ac NF-κB (Active) NFkB_In->NFkB_Ac Releases NFkB_Ac->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Mediators TNF-α, IL-6, iNOS (NO) Genes->Mediators Leads to

Caption: LPS-induced inflammatory signaling cascade in macrophages.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Causality: A hallmark of macrophage activation is the rapid upregulation of iNOS, which produces large quantities of nitric oxide (NO). NO is a key signaling molecule and mediator in the inflammatory process. The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as a robust primary indicator of anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds or vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production). A cell viability assay (e.g., MTT) must be run in parallel to rule out cytotoxicity.

Table 1: Sample Data for In Vitro NO Inhibition

Compound Concentration (µM) % NO Inhibition IC₅₀ (µM) Cell Viability (%)
Vehicle - 0 - 100
LPS Control - (Baseline) - 98 ± 3
Isoxazole-A 1 25 ± 4 9.8 97 ± 4
10 52 ± 5 95 ± 2
50 88 ± 3 93 ± 5

| Dexamethasone | 10 | 95 ± 2 | 0.9 | 99 ± 1 |

Protocol 2: Quantification of Pro-inflammatory Cytokines (ELISA)

Causality: To gain more specific insights, it is crucial to measure key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][20] These proteins are directly transcribed as a result of NF-κB and MAPK activation and are pivotal mediators of the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for their quantification.

Step-by-Step Methodology:

  • Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • ELISA Procedure: Collect the supernatant and perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are recommended).

  • Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of cytokine inhibition and the corresponding IC₅₀ values for each isoxazole derivative.

Protocol 3: Mechanistic Enzyme Inhibition Assays (COX & LOX)

Causality: Many established non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. Similarly, the 5-lipoxygenase (5-LOX) enzyme produces leukotrienes, another class of potent inflammatory mediators.[21][22][23] Assessing the ability of isoxazole derivatives to inhibit these enzymes can reveal a specific and highly relevant mechanism of action. Differentiating between the inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is associated with a better gastrointestinal safety profile.[1]

Methodology Overview: Cell-free enzyme inhibition assays are typically performed using commercially available kits that provide the purified enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and detection reagents.[24][25][26][27]

  • The isoxazole derivative is pre-incubated with the enzyme.

  • The substrate is added to initiate the reaction.

  • The product formation is measured, typically via a colorimetric or fluorometric readout.

  • IC₅₀ values are calculated for each enzyme.

Table 2: Sample Data for Enzyme Inhibition Profile

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) 5-LOX IC₅₀ (µM) COX-2 Selectivity Index (COX-1/COX-2)
Isoxazole-A >100 8.5 >100 > 11.7
Celecoxib 15 0.07 >100 214

| Indomethacin | 0.1 | 1.8 | >100 | 0.05 |

Part 2: In Vivo Validation: Efficacy in an Acute Inflammation Model

Scientific Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex interplay of various cell types, signaling molecules, and physiological systems. In vivo models are indispensable for confirming a compound's anti-inflammatory efficacy and assessing its overall effect in a living organism.[28][29][30][31]

Core Model: Carrageenan-Induced Paw Edema in Rodents

Why this model? The carrageenan-induced paw edema model is a gold-standard, highly reproducible, and well-characterized assay for evaluating acute anti-inflammatory activity.[32][33][34][35][36] Subplantar injection of carrageenan, a polysaccharide, elicits a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours), which is more sensitive to NSAIDs, is characterized by the production of prostaglandins and the infiltration of neutrophils.

Acclimate Acclimatize Animals (Rats/Mice) Group Group Animals (n=6-8/group) Acclimate->Group V0 Measure Baseline Paw Volume (V₀) Group->V0 Dose Administer Compound (p.o. or i.p.) V0->Dose t = -60 min Induce Inject Carrageenan (Subplantar) Dose->Induce t = 0 min Vt Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hr Induce->Vt Euth Euthanize & Collect Paw Tissue Vt->Euth Analyze Calculate % Inhibition Perform MPO Assay Euth->Analyze Start Library of Isoxazole Derivatives InVitro In Vitro Screening (RAW 264.7 Cells) Start->InVitro NO_Assay NO Production (Griess Assay) InVitro->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6) InVitro->Cytokine_Assay Tox_Assay Cytotoxicity (MTT Assay) InVitro->Tox_Assay Hit_Selection Hit Prioritization (Potency & Low Toxicity) NO_Assay->Hit_Selection Cytokine_Assay->Hit_Selection Tox_Assay->Hit_Selection Mechanism Mechanistic Studies Hit_Selection->Mechanism Potent Hits InVivo In Vivo Validation (Rodent Model) Hit_Selection->InVivo Confirmed Hits Enzyme_Assay COX-1/2, 5-LOX Enzyme Assays Mechanism->Enzyme_Assay Lead Lead Candidate Enzyme_Assay->Lead Edema_Assay Carrageenan Paw Edema InVivo->Edema_Assay MPO_Assay MPO Activity (Neutrophil Infiltration) InVivo->MPO_Assay Edema_Assay->Lead MPO_Assay->Lead

Caption: Comprehensive workflow for anti-inflammatory drug discovery.

Conclusion

This application note details a robust and logical protocol for the evaluation of the anti-inflammatory properties of novel isoxazole derivatives. By combining high-throughput in vitro screening in a relevant cell model with mechanistic enzyme assays and subsequent validation in a classic in vivo model of acute inflammation, researchers can efficiently identify and characterize promising lead candidates. This systematic approach ensures that experimental choices are grounded in solid scientific rationale, generating reliable and translatable data for drug development programs.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Gautam, M. & Singh, A. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Afrin, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. International Journal of Pharmaceutical Sciences and Research.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • AntBio. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications. AntBio. [Link]

  • Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. PMC. [Link]

  • Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • Skrzypczak-Wiercioch, A. & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules. [Link]

  • BioVision. (n.d.). Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. BioVision. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. CUSABIO. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • Northwest Life Science Specialties. (n.d.). Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Sangeetha, R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Mulero, M.C., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Itagaki, K., et al. (2009). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

  • Vermeulen, W., et al. (2023). Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC. [Link]

  • ResearchGate. (n.d.). In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole compounds against montelukast as standard. ResearchGate. [Link]

  • L.Mary, M., et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. [Link]

  • MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Wang, Y., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Experimental and Therapeutic Medicine. [Link]

  • Morris, C.J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • Marcinkowska, M., et al. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC. [Link]

  • ResearchGate. (n.d.). In Vitro 5-LOX Anti-inflammatory Activity of Synthesized Isoxazole Compounds against Montelukast as standard. ResearchGate. [Link]

  • ResearchGate. (n.d.). Immunotoxicity assays, performed in RAW 264.7 macrophage cell line... ResearchGate. [Link]

  • ResearchGate. (n.d.). COX-2 and 5-LOX inhibitory assay of the crude extract and different fractions of C. macrophylla. ResearchGate. [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • InvivoGen. (n.d.). RAW 264.7 macrophage cell lines. InvivoGen. [Link]

  • RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Stachura, A., et al. (2018). Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. PLOS ONE. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Bibi, S., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. [Link]

  • InvivoGen. (n.d.). NF-κB Reporter RAW 264.7 Cells. InvivoGen. [Link]

  • Stana, A., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Notes and Protocols for the Development of Multi-Targeted Therapies Using Isoxazole Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Multi-Targeted Drug Discovery

The isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[3][4] This chemical versatility has enabled the development of isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5][6]

In an era where the complexity of diseases like cancer is increasingly understood to be driven by redundant and interconnected signaling pathways, the paradigm of "one-drug, one-target" is often insufficient. This has led to the rise of multi-targeted therapies, which aim to simultaneously modulate multiple key nodes within a disease network. The isoxazole moiety is exceptionally well-suited for this approach, as its structure can be readily modified to interact with the binding sites of different classes of proteins.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of multi-targeted therapies based on the isoxazole scaffold. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the validation of these promising therapeutic agents.

Part 1: Design and Synthesis of Multi-Targeted Isoxazole Derivatives

The rational design of multi-targeted isoxazole derivatives often involves the hybridization of pharmacophores known to bind to different targets. For instance, a 4,5-diarylisoxazole scaffold has proven effective in targeting the ATP-binding pocket of protein kinases and the molecular chaperone Hsp90.[9] The synthesis of such compounds typically involves a multi-step process. Below is a representative protocol for the synthesis of a 4,5-diarylisoxazole derivative, a class of compounds known for its potential as Hsp90 inhibitors.[9]

Protocol 1: Synthesis of a 4,5-Diarylisoxazole Derivative

This protocol is a generalized procedure and may require optimization based on the specific aromatic substituents.

Objective: To synthesize a 4,5-diarylisoxazole derivative via a multi-step reaction sequence.

Materials:

  • Substituted benzaldehyde

  • Substituted acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane, dichloromethane)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the substituted benzaldehyde (1 equivalent) and substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH (2-3 equivalents) to the stirred mixture at room temperature.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol.

  • Isoxazole Ring Formation (Cyclization with Hydroxylamine):

    • Reflux the synthesized chalcone (1 equivalent) with hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) in a mixture of ethanol and water for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated crude isoxazole derivative is filtered, washed with water, and dried.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4,5-diarylisoxazole derivative.

    • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Part 2: In Vitro Evaluation of Multi-Targeted Activity

Once a library of isoxazole derivatives has been synthesized, a systematic in vitro evaluation is crucial to identify and characterize multi-targeted agents. This involves a tiered screening approach, starting with primary assays for cell viability and then moving to more specific target-based assays.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is a fundamental first step in evaluating the potential of anticancer compounds.

Objective: To determine the concentration at which an isoxazole derivative inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Isoxazole test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[11]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Many isoxazole derivatives exert their anticancer effects by inhibiting protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to screen for kinase inhibitors.[1]

Objective: To determine the IC₅₀ value of an isoxazole derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Isoxazole test compounds in DMSO

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer at 2x the final desired concentration.

    • Prepare serial dilutions of the isoxazole compounds in kinase reaction buffer with a final DMSO concentration consistent across all wells.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2x test compound solution.

    • Add 2.5 µL of the 2x enzyme/substrate mixture to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 1 hour.[12]

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration (logarithmic scale) and calculate the IC₅₀ value using non-linear regression.

Protocol 4: Western Blot Analysis of Apoptosis Induction

A hallmark of many effective anticancer agents is the induction of apoptosis. Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP and caspase-3, which are indicative of apoptotic cell death.[14][15]

Objective: To qualitatively and semi-quantitatively assess the induction of apoptosis by an isoxazole derivative through the detection of cleaved PARP and caspase-3.

Materials:

  • Cancer cells treated with the isoxazole compound at various concentrations and for different time points.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels (e.g., 12.5% acrylamide).[16]

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Step-by-Step Methodology:

  • Protein Extraction:

    • Lyse the treated cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel.[16]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to assess the levels of cleaved PARP and caspase-3 relative to the loading control. An increase in the cleaved forms indicates apoptosis induction.[14]

Part 3: Data Presentation and Visualization

Clear and concise presentation of data is paramount in drug discovery. The following tables provide templates for summarizing the quantitative data obtained from the in vitro assays.

Table 1: In Vitro Cytotoxicity of Multi-Targeted Isoxazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM) ± SD
ISOX-MT1MCF-7 (Breast Cancer)0.5 ± 0.07
ISOX-MT1A549 (Lung Cancer)1.2 ± 0.15
ISOX-MT1HCT116 (Colon Cancer)0.8 ± 0.09
ISOX-MT2MCF-7 (Breast Cancer)2.1 ± 0.3
ISOX-MT2A549 (Lung Cancer)3.5 ± 0.4
ISOX-MT2HCT116 (Colon Cancer)2.9 ± 0.35

Table 2: Multi-Targeted Kinase Inhibition Profile of ISOX-MT1

Target KinaseIC₅₀ (nM) ± SD
VEGFR225 ± 3.1
EGFR50 ± 5.8
PI3Kα150 ± 12.5
mTOR200 ± 21.3

Visualizations

Visual representations of workflows and signaling pathways are invaluable for understanding complex biological processes and experimental designs.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Target Identification Target Identification Lead Compound Design Lead Compound Design Target Identification->Lead Compound Design Synthesis of Isoxazole Library Synthesis of Isoxazole Library Lead Compound Design->Synthesis of Isoxazole Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis of Isoxazole Library->Cytotoxicity Assay (MTT) Multi-Target Kinase Assays Multi-Target Kinase Assays Cytotoxicity Assay (MTT)->Multi-Target Kinase Assays Apoptosis Assays (Western Blot) Apoptosis Assays (Western Blot) Multi-Target Kinase Assays->Apoptosis Assays (Western Blot) SAR Studies SAR Studies Apoptosis Assays (Western Blot)->SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling In Vivo Studies In Vivo Studies ADME/Tox Profiling->In Vivo Studies

Caption: A streamlined workflow for the development of multi-targeted isoxazole therapies.

G Growth Factor Growth Factor RTK (EGFR/VEGFR) RTK (EGFR/VEGFR) Growth Factor->RTK (EGFR/VEGFR) PI3K PI3K RTK (EGFR/VEGFR)->PI3K Angiogenesis Angiogenesis RTK (EGFR/VEGFR)->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Hsp90 Hsp90 Client Proteins Client Proteins Hsp90->Client Proteins chaperones Client Proteins->Proliferation Client Proteins->Survival Apoptosis Apoptosis Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->RTK (EGFR/VEGFR) Isoxazole Derivative->PI3K Isoxazole Derivative->mTOR Isoxazole Derivative->Hsp90 Isoxazole Derivative->Apoptosis

Sources

Troubleshooting & Optimization

Introduction to the Synthesis of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of (3-Propyl-isoxazol-5-yl)-methanol, this technical support center provides troubleshooting strategies and answers to frequently asked questions.

The synthesis of this compound is a multi-step process that is crucial for the development of various pharmacologically active molecules. A common and effective route involves the [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide to form the isoxazole ring, followed by the reduction of a functional group at the 5-position to the desired primary alcohol. This guide will focus on a widely used pathway: the reaction of 1-pentyne with an ethyl 2-chloro-2-(hydroxyimino)acetate, followed by the reduction of the resulting ester.

Success in this synthesis is highly dependent on careful control of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. This resource provides practical solutions to common issues encountered during this process.

Troubleshooting Guide: Common Issues and Solutions

Low or No Product Formation in the Cycloaddition Step

Question: I am not observing any significant formation of the isoxazole product after reacting 1-pentyne with ethyl 2-chloro-2-(hydroxyimino)acetate. What are the likely causes and how can I fix this?

Answer:

This issue commonly stems from problems with the in situ generation of the nitrile oxide from the chloro-oxime precursor or unfavorable reaction kinetics. Here’s a breakdown of potential causes and their solutions:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is typically generated in situ by the dehydrochlorination of the chloro-oxime using a mild base, such as triethylamine (TEA) or sodium bicarbonate. If the base is old, wet, or added too slowly, the nitrile oxide may not form efficiently.

    • Solution: Use freshly distilled triethylamine or freshly opened sodium bicarbonate. Ensure the base is added portion-wise or via a syringe pump to maintain a steady, controlled reaction rate.

    • Solution: Employ a slow addition of the base to the solution containing both the chloro-oxime and 1-pentyne. This ensures that the nitrile oxide is generated in low concentrations and can be trapped by the alkyne before it has a chance to dimerize.

  • Suboptimal Reaction Temperature: The cycloaddition reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.

    • Solution: While room temperature is often sufficient, gently warming the reaction mixture to 40-50 °C can increase the reaction rate. Monitor the reaction closely by TLC to avoid potential side reactions at higher temperatures.

Presence of Significant Impurities Alongside the Isoxazole Ester

Question: My reaction has produced the desired isoxazole ester, but it is contaminated with significant byproducts, making purification difficult. What are these impurities and how can I avoid them?

Answer:

The primary impurity in this reaction is often the furoxan dimer of the nitrile oxide. The presence of other impurities may indicate issues with the starting materials or reaction conditions.

  • Furoxan Dimer Formation: As mentioned previously, this is the most common byproduct. Its formation is favored by a high concentration of the nitrile oxide.

    • Solution: The most effective way to minimize furoxan formation is to maintain a low concentration of the nitrile oxide throughout the reaction. This is best achieved by the slow addition of the base to a solution of the chloro-oxime and a stoichiometric excess of 1-pentyne.

  • Regioisomer Formation: While the reaction of a terminal alkyne with an electron-deficient nitrile oxide generally favors the formation of the 5-substituted isoxazole, the formation of the 4-substituted regioisomer can sometimes occur.

    • Solution: The regioselectivity of this reaction is largely controlled by electronic factors, and for this specific reaction, the 5-substituted product is heavily favored. If significant amounts of the regioisomer are observed, it is crucial to verify the structure and purity of the starting materials.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the chloro-oxime and 1-pentyne in the final mixture.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the base can be added. Ensure the reaction is allowed to run to completion, which may take several hours.

Incomplete Reduction of the Ester to the Alcohol

Question: I have successfully synthesized the isoxazole ester, but the subsequent reduction to this compound is sluggish and incomplete. How can I improve the efficiency of this step?

Answer:

The reduction of the ester at the 5-position of the isoxazole ring to the primary alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH). Incomplete reduction can be due to several factors:

  • Inactive Reducing Agent: Lithium aluminum hydride is extremely reactive with water and moisture. If the LAH is old or has been improperly handled, its reducing power will be diminished.

    • Solution: Use a fresh bottle of LAH or a standardized solution. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Amount of Reducing Agent: A stoichiometric excess of the reducing agent is necessary to ensure complete reduction.

    • Solution: Typically, 2 to 3 equivalents of LAH are used for the reduction of an ester. It is advisable to use a slight excess to account for any potential deactivation by trace moisture.

  • Suboptimal Reaction Temperature: While LAH reductions are often initiated at 0 °C to control the initial exothermic reaction, they may require warming to room temperature or even gentle heating to go to completion.

    • Solution: Start the addition of the ester to the LAH suspension at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC until all the starting material has been consumed.

Experimental Protocols and Data

Table 1: Key Reaction Parameters for Isoxazole Synthesis
ParameterRecommended ValueNotes
Stoichiometry (Alkyne:Chloro-oxime) 1.2 : 1A slight excess of the alkyne helps to efficiently trap the nitrile oxide.
Base Triethylamine (TEA)Freshly distilled.
Solvent Dichloromethane (DCM) or ChloroformAnhydrous grade.
Temperature (Cycloaddition) Room Temperature to 40 °CMonitor by TLC.
Reducing Agent Lithium Aluminum Hydride (LAH)2-3 equivalents.
Solvent (Reduction) Tetrahydrofuran (THF) or Diethyl EtherAnhydrous.
Temperature (Reduction) 0 °C to Room TemperatureGradual warming after addition.
Step-by-Step Protocol for the Synthesis of this compound
  • Cycloaddition:

    • To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 1-pentyne (1.2 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq) dropwise over 1 hour at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-propyl-isoxazole-5-carboxylate.

  • Reduction:

    • Prepare a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

    • Add a solution of ethyl 3-propyl-isoxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the LAH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Diagrams of Key Processes

G cluster_0 Part 1: Cycloaddition cluster_1 Part 2: Reduction Chloro-oxime Chloro-oxime Nitrile Oxide Nitrile Oxide Chloro-oxime->Nitrile Oxide -HCl Isoxazole Ester Isoxazole Ester Nitrile Oxide->Isoxazole Ester 1-Pentyne 1-Pentyne 1-Pentyne->Isoxazole Ester Isoxazole Ester_redux Isoxazole Ester Base (TEA) Base (TEA) Base (TEA)->Nitrile Oxide Final Product This compound Isoxazole Ester_redux->Final Product LAH LiAlH4 LAH->Final Product

Caption: Synthetic pathway for this compound.

G Start Low Yield Low Yield Start->Low Yield Check Nitrile Oxide Generation Check Nitrile Oxide Generation Low Yield->Check Nitrile Oxide Generation Is base addition slow? Slow Base Addition Slow Base Addition Check Nitrile Oxide Generation->Slow Base Addition No Check Temperature Check Temperature Check Nitrile Oxide Generation->Check Temperature Yes Slow Base Addition->Low Yield Increase Temperature Increase Temperature Check Temperature->Increase Temperature Too low Check Reagents Check Reagents Check Temperature->Check Reagents Optimal Increase Temperature->Low Yield Use Fresh Reagents Use Fresh Reagents Check Reagents->Use Fresh Reagents Old/Wet Success Check Reagents->Success Fresh Use Fresh Reagents->Low Yield

Caption: Troubleshooting workflow for low cycloaddition yield.

Frequently Asked Questions (FAQs)

Q1: Can other bases be used for the nitrile oxide generation?

A1: Yes, other non-nucleophilic bases such as sodium bicarbonate or potassium carbonate can be used. However, triethylamine is often preferred as it is soluble in common organic solvents, and the resulting triethylammonium chloride salt can often be easily removed during the aqueous workup.

Q2: How can I effectively monitor the progress of the cycloaddition reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting chloro-oxime and the product isoxazole ester (e.g., 20-30% ethyl acetate in hexanes). The product spot should be UV active and will likely stain with potassium permanganate.

Q3: Is it possible to use a different reducing agent instead of lithium aluminum hydride?

A3: While LAH is highly effective, other reducing agents can be used, although they may require different reaction conditions. For example, diisobutylaluminum hydride (DIBAL-H) can also reduce esters to alcohols, but the reaction is typically run at lower temperatures (-78 °C) to avoid over-reduction.

Q4: What is the best way to purify the final product, this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying the final alcohol. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate in hexanes) will typically provide good separation from any remaining impurities.

Q5: I am considering scaling up this synthesis. Are there any special considerations?

A5: When scaling up, heat management becomes critical, especially during the LAH reduction, which is highly exothermic. Ensure you have an adequate cooling bath and add the reagents slowly to maintain control of the internal temperature. For the cycloaddition, a syringe pump for the slow addition of the base is highly recommended to ensure consistency and minimize byproduct formation.

References

  • Title: 1,3-Dipolar Cycloaddition Chemistry Source: Wiley URL: [Link]

  • Title: The reaction of benzonitrile oxides with ethyl cyanoformate. A correction Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Purification of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Purification Challenge

(3-Propyl-isoxazol-5-yl)-methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a moderately nonpolar propyl group and a highly polar hydroxymethyl substituent on the isoxazole core, presents a distinct purification challenge. The primary difficulties arise from its amphiphilic nature, the presence of structurally similar impurities, and the potential instability of the isoxazole ring under certain conditions[1].

This guide provides researchers and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to achieve high purity for this compound. Our approach is grounded in first principles of separation science, offering explanations for why certain techniques are chosen to empower you to adapt these methods to your specific experimental context.

At a Glance: Key Physicochemical Properties & Impurity Profile

PropertyValue / CharacteristicImplication for Purification
Structure Propyl group (nonpolar), Hydroxymethyl group (polar), Isoxazole core (heteroaromatic)Amphiphilic nature can lead to difficult chromatographic behavior. The hydroxyl group allows for hydrogen bonding, increasing polarity.
Expected Polarity Moderately to highly polarRequires polar solvent systems for chromatography; may be challenging to elute from normal-phase silica.
Physical State Typically a low-melting solid or a high-boiling oil[2].If solid, recrystallization is a powerful purification method[1][3]. If an oil, chromatography or distillation are primary options.
Common Impurities Unreacted starting materials (e.g., propargyl alcohol, propyl-aldehyde oxime), regioisomers, and reaction byproducts[1].Impurities may have very similar polarity to the desired product, complicating separation.
Chemical Stability The isoxazole N-O bond can be cleaved under strongly basic or certain reductive conditions (e.g., catalytic hydrogenation)[1].Avoid harsh pH conditions and strong reducing agents during workup and purification to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on a silica TLC plate, even in 50% Ethyl Acetate/Hexane. What's happening? A: This is a classic sign of a polar compound interacting too strongly with the acidic silica gel stationary phase. The free silanol groups on the silica surface are hydrogen-bonding with your compound's hydroxyl group, causing slow, uneven movement. To fix this, you need to use a more competitive mobile phase. Try adding 5-10% methanol to your ethyl acetate/hexane system. If streaking persists, adding a small amount (0.5-1%) of triethylamine (a base) or acetic acid (an acid) to the eluent can dramatically improve the spot shape by masking the active sites on the silica[1][4].

Q2: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. First, try cooling the solution much more slowly; place it in a warm bath that is allowed to cool to room temperature over several hours before moving it to a refrigerator. If that fails, you need a different solvent system. The ideal solvent dissolves your compound when hot but not when cold[5]. Try a co-solvent system. For example, dissolve the oil in a minimum amount of a good solvent (like dichloromethane or ethanol) and then slowly add a poor solvent (like hexane or water) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.

Q3: Can I use reversed-phase chromatography to purify this compound? A: Yes, and it can be an excellent alternative if normal-phase fails. Given its polarity, this compound may not retain well on a standard C18 column[6]. You would typically use a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to improve peak shape[7]. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for polar compounds that are poorly retained in reversed-phase systems[6].

Q4: My yield after column chromatography is very low. Where could my product have gone? A: There are several possibilities[8]:

  • Decomposition on Silica: Your compound might be unstable on the acidic silica gel. Test this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.

  • Irreversible Adsorption: If the compound is very polar, it might be stuck to the top of the column and never elute.

  • Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted very quickly in the first few fractions.

  • Fractions are too Dilute: Your compound may have eluted over a large number of fractions. Try concentrating a range of fractions where you expected to see your compound and re-analyzing them by TLC.

In-Depth Troubleshooting Guides

This section provides a deeper dive into resolving common issues encountered during the purification of this compound.

Guide 1: Optimizing Flash Column Chromatography

Flash column chromatography is the most common purification method for isoxazole derivatives[1]. However, the polarity of the hydroxymethyl group requires careful optimization.

  • Causality: The hydroxyl group of your molecule forms strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the molecule's progress down the column in a non-uniform way, leading to a "tail" or "streak" instead of a tight band. Impurities that are slightly less polar can get caught in this tail, resulting in poor separation.

  • Solutions & Rationale:

    • Increase Eluent Polarity: A more polar eluent is better at competing for the binding sites on the silica, displacing your compound and allowing it to move more freely.

      • Action: Systematically increase polarity. A common gradient is from Hexane/Ethyl Acetate to pure Ethyl Acetate, then introducing Methanol (e.g., 95:5 Ethyl Acetate/Methanol).

    • Use a Mobile Phase Modifier: Additives can neutralize the active sites on the silica gel.

      • Action (for neutral/basic compounds): Add 0.5-2% triethylamine (TEA) to your eluent[4]. The TEA, a base, will preferentially bind to the acidic silanol sites, "masking" them from your compound and resulting in much sharper peaks.

      • Action (for acidic compounds): Add 0.5-1% acetic acid (AcOH). This can improve peak shape for acidic compounds or impurities, though it is generally less common for this specific molecule.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, change the stationary phase.

      • Action: Use deactivated or neutral silica gel[8]. Alternatively, alumina (neutral or basic) can be a good choice for compounds sensitive to acidic conditions[4]. For very difficult separations, consider reversed-phase silica (C18), which separates based on hydrophobicity.

G start Crude Product Analysis (TLC) problem Problem Identified: Streaking / Tailing / Poor Separation start->problem solution1 Modify Mobile Phase: 1. Increase % Polar Solvent (e.g., MeOH) 2. Add Modifier (0.5% TEA) problem->solution1 Easiest First check Re-analyze by TLC solution1->check solution2 Change Sample Loading: Use Dry Loading Method solution2->check solution3 Change Stationary Phase: 1. Deactivated Silica / Alumina 2. Reversed-Phase (C18) solution3->check check->solution2 Still Tailing check->solution3 No Improvement success Proceed with Column check->success Separation Improved

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Guide 2: Successful Recrystallization

If your compound is a solid, recrystallization is an exceptionally powerful and scalable technique for achieving high purity[9][10].

  • Causality: For crystallization to occur, the molecules must arrange themselves into a highly ordered crystal lattice. This process is thermodynamically favorable only when the solubility of the compound drops significantly upon cooling. "Oiling out" happens when the compound separates from the solution as a liquid phase because it is either too soluble even at low temperatures, the solution is too concentrated, or it is cooling too rapidly for the lattice to form.

  • Solutions & Rationale:

    • Optimize the Solvent: The perfect solvent dissolves the compound completely at its boiling point and very poorly at low temperatures (e.g., 0-4 °C)[5].

      • Action: Screen a variety of solvents with different polarities. See the table below for suggestions. Test this on a small scale in test tubes before committing your entire batch.

    • Employ a Co-Solvent System: This is often the key to success. You use one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent).

      • Action: Dissolve your crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise while the solution is still hot until it just begins to turn cloudy (this is the saturation point). Add a final drop or two of the "good" solvent to make it clear again, then allow the mixture to cool slowly.

    • Control the Cooling Rate: Rapid cooling promotes precipitation of amorphous solid or oiling out. Slow cooling allows for the formation of large, pure crystals.

      • Action: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) and allow it to cool to room temperature undisturbed over several hours. Only then should you place it in an ice bath to maximize recovery.

    • Induce Crystallization: Sometimes a supersaturated solution needs a "nudge" to begin crystallizing.

      • Action: Add a single seed crystal from a previous batch. If you don't have one, gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.

Solvent Screening for Recrystallization
Solvent Class Example Solvents Solubility Prediction Notes
Nonpolar Hydrocarbons Hexane, HeptaneLikely insoluble (good "poor" solvent)Excellent for precipitating the product from a more polar solvent.
Ethers Diethyl Ether, MTBEModerate solubilityGood for co-solvent systems. Volatility can be an issue.
Halogenated Dichloromethane (DCM)Likely soluble (good "good" solvent)Use in a co-solvent system with hexane.
Esters Ethyl Acetate (EtOAc)Moderate to high solubilityA good starting point for single-solvent recrystallization.
Alcohols Ethanol, Isopropanol (IPA)Likely very solubleOften too good of a solvent unless used with an anti-solvent like water or hexane.
Aqueous WaterLikely insolubleCan be used as a "poor" solvent with ethanol or isopropanol.

Standard Operating Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes the compound has an Rf of ~0.2-0.3 in the chosen solvent system on a silica TLC plate.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the "slurry" method with your initial, low-polarity eluent (e.g., 20% EtOAc/Hexane). Ensure the silica bed is compact and level.

    • Add a thin layer (0.5 cm) of sand on top of the silica bed to prevent disruption during solvent addition[11].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder[11]. This is your dry-loaded sample.

    • Carefully add the powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the low-polarity solvent system. Apply positive pressure to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions systematically.

    • Gradually increase the polarity of the eluent as the run progresses. A typical gradient might be:

      • 20% EtOAc/Hexane (4 column volumes)

      • 40% EtOAc/Hexane (4 column volumes)

      • 60% EtOAc/Hexane (until product elutes)

      • If necessary, 5% MeOH/EtOAc (to elute any remaining polar compounds).

  • Analysis:

    • Analyze the collected fractions by TLC. Use a UV lamp and/or a potassium permanganate stain to visualize the spots.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethyl acetate (a "good" solvent) while stirring and heating until the solid just dissolves. Do not add excessive solvent.

  • Saturation:

    • While the solution is still hot, slowly add hexane (a "poor" solvent) dropwise until the solution remains faintly cloudy.

    • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without being disturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Sreedhar, B., et al. (2014). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 7(4), 363-368. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

  • ACS Publications. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Orphan Receptor γt (RORγt). Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2020). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Google Patents. (1937). US2068415A - Purification of alcohols.
  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link]

  • ResearchGate. (2006). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: residual solvents. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Retrieved from [Link]

Sources

Isoxazole Ring Formation: A Technical Support Center for Overcoming Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

<A_I>

Welcome to the Technical Support Center for Isoxazole Ring Formation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this pivotal heterocyclic scaffold. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous commercially available drugs.[1][2][3][4] However, their synthesis is often fraught with challenges ranging from low yields to poor regioselectivity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. Here, we move beyond simple protocols to explain the underlying principles of isoxazole synthesis, empowering you to make informed decisions and optimize your reaction outcomes.

Common Challenges in Isoxazole Synthesis

The formation of the isoxazole ring, while achievable through various methods, presents several common hurdles. These often include:

  • Low Reaction Yields: A frequent issue stemming from suboptimal reaction conditions, unstable intermediates, or inefficient catalysts.[5][6]

  • Formation of Regioisomeric Mixtures: Particularly in 1,3-dipolar cycloadditions and reactions with unsymmetrical precursors, controlling the orientation of substituents on the isoxazole ring is a significant challenge.[5][7]

  • Intermediate Instability: Key intermediates, such as nitrile oxides, are prone to dimerization, which can significantly reduce the yield of the desired isoxazole.[5]

  • Product Decomposition: The isoxazole ring itself can be sensitive to certain workup and purification conditions, leading to ring-opening and loss of product.[5]

  • Difficult Purification: The presence of regioisomers, byproducts, and unreacted starting materials with similar polarities can complicate the isolation of the pure isoxazole derivative.[5]

The following sections will delve into these challenges in a question-and-answer format, providing practical solutions and the scientific reasoning behind them.

Troubleshooting Guides & FAQs

Problem 1: Low or No Product Yield

Question: My isoxazole synthesis is resulting in a low yield or failing to produce any of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in isoxazole synthesis can be attributed to several factors, including the integrity of starting materials, suboptimal reaction conditions, and the stability of reactive intermediates. A systematic approach is crucial for diagnosing and resolving the issue.

Causality and Strategic Solutions:
  • Starting Material Purity: The purity of your precursors is paramount. For instance, in syntheses involving 1,3-dicarbonyl compounds, the presence of keto-enol tautomers can impact reactivity.[5] Similarly, the stability of the alkyne and the nitrile oxide precursor is critical for 1,3-dipolar cycloadditions.[5]

    • Actionable Advice: Always ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the reaction.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters that can significantly influence the reaction outcome.[6]

    • Temperature Control: The in-situ generation of nitrile oxides, for example, often requires low temperatures to prevent their dimerization into furoxans.[5] The subsequent cycloaddition may then require warming to proceed at an optimal rate.[5]

    • Reaction Time: Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. Insufficient reaction time leads to low conversion, while extended periods can cause product degradation.[5]

    • Solvent and Base Selection: The choice of solvent and base is highly dependent on the specific reaction. For example, in some 1,3-dipolar cycloadditions, acetonitrile has been shown to provide better yields than more polar solvents like DMSO or DMF.[6]

  • Intermediate Stability: Nitrile oxides, key intermediates in one of the most common routes to isoxazoles, are notoriously unstable and prone to dimerization.[5]

    • In-Situ Generation: To circumvent this, nitrile oxides are almost always generated in situ. Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) to the reaction mixture containing the dipolarophile (the alkyne) can help to maintain a low concentration of the nitrile oxide, thereby minimizing dimerization.[5][7]

Troubleshooting Workflow for Low Yields:

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly in the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes, which can lead to 3,4- and 3,5-disubstituted products.[7][8] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[5]

Controlling Regioselectivity in 1,3-Dipolar Cycloadditions:

The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne generally favors the 3,5-disubstituted isoxazole.[7] However, when poor selectivity is observed, the following strategies can be employed:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for the 3,5-disubstituted isomer.[7] Ruthenium catalysts have also been successfully employed for this purpose.[7]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) can help to favor the formation of one isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.[7]

Alternative Strategies for Regiocontrol:

When the desired regioisomer is not the one favored by standard 1,3-dipolar cycloaddition, alternative synthetic routes should be considered:

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine can be tuned to selectively produce different regioisomers. The use of a Lewis acid, such as BF₃·OEt₂, can be particularly effective in directing the cyclization to yield 3,4-disubstituted isoxazoles.[7][9]

Decision Tree for Improving Regioselectivity:

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Product Decomposition During Workup or Purification

Question: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5] Understanding the lability of this bond is key to preventing product decomposition.

Conditions Leading to Isoxazole Ring Cleavage:
  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[5]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[5]

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[5]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[5]

Strategies for Stable Product Isolation:
  • Mild Workup Procedures: Avoid strongly acidic or basic conditions during the aqueous workup. Use saturated sodium bicarbonate or dilute ammonium chloride solutions where appropriate.

  • Purification Considerations: When performing column chromatography, be mindful of the stationary phase. Silica gel is acidic and can cause degradation of sensitive compounds. In such cases, using neutral alumina or deactivating the silica gel with a small amount of a neutralising agent (e.g., triethylamine in the eluent) can be beneficial.

  • Protection from Light: If your compound is potentially photosensitive, conduct workup and purification steps with protection from direct light.

Experimental Protocols

Protocol 1: General Procedure for 3,5-Disubstituted Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Aldoxime (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq.)

  • Methanol/Water (5:1 mixture)

Procedure:

  • To a solution of the alkyne (1.2 eq.) and the aldoxime (1.0 eq.) in a 5:1 mixture of methanol and water, add [bis(trifluoroacetoxy)iodo]benzene (1.5 eq.).[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Purification of Isoxazole Derivatives by Column Chromatography

Challenge: Co-elution of regioisomers or byproducts with the desired product.

Troubleshooting Steps:

  • Solvent System Screening: Before scaling up the purification, perform a systematic screen of different solvent systems using TLC. Test various combinations of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, acetone). The goal is to find a system that provides the best separation (largest ΔRf) between your product and the impurities.

  • Ternary Solvent Systems: If a binary system does not provide adequate separation, consider a ternary (three-component) system. Adding a small percentage of a third solvent, such as methanol or acetonitrile, can sometimes significantly improve resolution.

  • Additive Modification: For particularly challenging separations, the addition of a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent can alter the retention characteristics of the compounds and improve separation.[5] This is especially useful if your compounds have acidic or basic functionalities.

  • Gradient Elution: Employ a gradient elution on the column, starting with a low polarity eluent and gradually increasing the polarity. This can help to first elute nonpolar impurities, followed by your product, and finally the more polar impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a 3,5-Disubstituted Isoxazole
EntryOxidantSolvent SystemTemperature (°C)Time (h)Yield (%)
1PIFAMeOH/H₂O (5:1)RT1285
2NCSCH₂Cl₂RT2472
3Oxone®CH₃CN/H₂O (1:1)50678
4NaOClEtOHRT1865

Data is representative and compiled for illustrative purposes based on common findings in the literature.

Conclusion

The synthesis of isoxazoles, while presenting a number of challenges, can be successfully navigated with a thorough understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully considering starting material quality, optimizing reaction conditions, and employing appropriate workup and purification strategies, researchers can efficiently access these valuable heterocyclic compounds. This guide serves as a foundational resource to aid in overcoming the common hurdles encountered in isoxazole ring formation, ultimately accelerating research and development in the many fields that rely on this important chemical scaffold.

References

  • Ngo, S. C. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(52), 33061–33081. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic letters, 7(23), 5203–5205. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. . [Link]

  • Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., & Zhang, D.-W. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules (Basel, Switzerland), 28(18), 6544. [Link]

  • Mewade, N. N., Mahajan, C., Badgujar, V., Shinde, D. C., Lohar, N. S., & Nandan, S. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 614. [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Scribd. (n.d.). Advances in Isoxazole Synthesis. Scribd. [Link]

  • de la Torre, D., & dos Santos, F. P. (2014). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of the Brazilian Chemical Society, 25(12), 2331-2339. [Link]

Sources

Troubleshooting unexpected peaks in the 1H NMR spectrum of isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole ¹H NMR Spectral Analysis

Welcome to the technical support guide for troubleshooting unexpected peaks in the ¹H NMR spectrum of isoxazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize the isoxazole scaffold. Here, we address common and complex spectral artifacts through a practical, question-and-answer format, grounded in fundamental principles and field-proven experience. Our goal is to not only solve immediate spectral issues but also to enhance your understanding of the underlying chemistry of this important heterocyclic system.

Section 1: The Usual Suspects — Common Artifacts & Impurities

Before suspecting complex chemical transformations, it's crucial to rule out common sources of extraneous peaks. These are the most frequent issues encountered in day-to-day NMR analysis.

Q1: I see a peak around 7.26 ppm in my CDCl₃ spectrum that doesn't belong to my compound. What is it?

A1: This is almost certainly the residual, non-deuterated chloroform (CHCl₃) present in the CDCl₃ solvent. Deuterated solvents are never 100% isotopically pure. Every common NMR solvent will have a characteristic residual peak. For instance, in DMSO-d₆, you'll see a quintet around 2.50 ppm from DMSO-d₅, and in acetone-d₆, a quintet at 2.05 ppm from acetone-d₅.[1][2][3][4] It is essential to be familiar with these peaks to avoid misinterpreting them as signals from your sample.

Pro-Tip: Always consult a reference table for common NMR impurities. This will save significant time in analysis.

Table 1: ¹H Chemical Shifts of Common NMR Solvents and Impurities
CompoundCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)D₂O (ppm)
Residual Solvent 7.26 (s)2.50 (quintet)2.05 (quintet)4.79 (s)
Water (H₂O/HOD)1.56 (s, br)3.33 (s, br)2.84 (s, br)~4.79 (s, br)
Acetone2.17 (s)2.09 (s)2.09 (s)2.22 (s)
Dichloromethane5.30 (s)5.76 (s)5.63 (s)5.53 (s)
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)1.99 (s), 3.98 (q), 1.15 (t)1.97 (s), 4.02 (q), 1.18 (t)2.06 (s), 4.10 (q), 1.22 (t)
Grease (Silicone)~0.07 (s, br)~0.06 (s, br)~0.07 (s, br)N/A
n-Hexane0.88 (t), 1.26 (m)0.86 (t), 1.25 (m)0.87 (t), 1.26 (m)0.88 (t), 1.27 (m)

Data compiled from authoritative sources.[1][5][6][7] Note that the chemical shift of water is highly dependent on temperature, concentration, and sample pH.[5]

Q2: There's a broad, rolling peak in my spectrum that integrates poorly and shifts between samples. What is it and how can I remove it?

A2: This is characteristic of water (H₂O). Its chemical shift is highly variable and depends on factors like solvent, temperature, and the presence of hydrogen-bonding solutes.[5] NMR solvents can absorb atmospheric moisture, or water can be carried over from a reaction workup.

Solution:

  • Dry Solvents: Use freshly opened or properly stored deuterated solvents.

  • Sample Preparation: Ensure your glassware is oven- or flame-dried. If your compound is stable, dry it under high vacuum before preparing the NMR sample.

  • Confirmation: To definitively identify a water peak (or any other exchangeable proton like an -OH or -NH), perform a "D₂O shake."

Section 2: Advanced Troubleshooting & Confirmatory Experiments

When common impurities are ruled out, the next step is to perform simple experiments to diagnose the issue.

Protocol 1: The D₂O Shake for Identifying Exchangeable Protons

This classic experiment is used to identify signals from labile protons (e.g., -OH, -NH, acidic C-H, and H₂O) which can exchange with deuterium.

Methodology:

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your isoxazole sample.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.[8]

  • Mix: Cap the tube and shake it vigorously for 15-30 seconds to facilitate proton-deuterium exchange. The D₂O does not need to be miscible with the solvent.[8]

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The peak corresponding to the exchangeable proton will either disappear completely or significantly diminish in intensity.[9][10][11] A new, larger HOD peak may appear in the spectrum.

Q3: The peaks corresponding to the protons on my isoxazole ring are broader than other peaks in the spectrum. Why is this happening?

A3: This is often due to quadrupolar broadening from the ¹⁴N nucleus in the isoxazole ring. Nuclei with a spin quantum number (I) greater than 1/2, such as ¹⁴N (I=1), possess an electric quadrupole moment.[12][13]

Causality:

  • The non-spherical charge distribution around the nitrogen nucleus interacts with the local electric field gradient.

  • This interaction provides an efficient relaxation pathway for the nitrogen nucleus, causing its spin state to fluctuate rapidly.

  • This rapid fluctuation affects the local magnetic field experienced by nearby protons (H3, H4, and H5 of the isoxazole).

  • The result is a "smearing" or broadening of the proton signals, particularly those closest to the nitrogen.[13][14][15] The effect is distance-dependent; protons closer to the nitrogen will experience more significant broadening.[14]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen these peaks.[13] Increased molecular tumbling at higher temperatures can average out the quadrupolar effects, leading to sharper lines.

  • Check for Chemical Exchange: If the broadening is pH- or concentration-dependent, it may indicate a chemical exchange process occurring on the NMR timescale, such as protonation/deprotonation of the isoxazole nitrogen.

Section 3: The Isoxazole Itself — Reactivity-Driven Spectral Changes

Isoxazoles are generally stable, but they can undergo ring-opening or rearrangement reactions under certain conditions, leading to the appearance of new and unexpected peaks.

Q4: I purified my isoxazole derivative, and the initial NMR looked clean. Now, after leaving the sample in CDCl₃ for a day, I see a new set of peaks growing in. What's happening?

A4: This suggests your compound may be degrading in the NMR solvent. A common culprit is trace acid (HCl/DCl) in CDCl₃, which can catalyze the ring-opening of the isoxazole.[16][17] The N-O bond is the most labile part of the ring and is susceptible to cleavage under both acidic and basic conditions.[17][18][19]

Plausible Mechanism: Protonation of the isoxazole nitrogen can initiate a cascade leading to ring-opened species, such as β-ketonitriles, which will have a completely different ¹H NMR spectrum.[18]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_2 Conclusion & Action A Unexpected peaks appear in ¹H NMR spectrum B Consult impurity tables. Common solvent/grease? A->B Step 1 C Perform D₂O Shake. Peak disappears? B->C No F Peak is a common impurity. Action: Note and disregard. B->F Yes D Re-run in fresh, neutral solvent (e.g., Benzene-d₆, Acetone-d₆) C->D No G Peak is an exchangeable proton (e.g., H₂O, -OH, -NH). C->G Yes H Peaks persist? Likely degradation. Action: Purify sample, use neutral solvent. D->H No I Peaks disappear? Likely degradation. Action: Use neutral solvent. D->I Yes E Run spectrum at elevated temp. Peaks sharpen or coalesce? H->E Consider other issues J Quadrupolar broadening or dynamic exchange confirmed.

Caption: Troubleshooting workflow for unexpected NMR peaks.

Protocol 2: Neutralizing Acidic Impurities in NMR Solvents

If you suspect acid-catalyzed degradation, you can prepare a neutralized NMR sample.

Methodology:

  • Prepare a Pipette Column: Take a standard glass Pasteur pipette and push a small, tight plug of basic alumina or potassium carbonate into the narrow end. Do not use cotton wool, as solvents may leach impurities from it.

  • Filter the Sample: Prepare your isoxazole solution in a vial using ~0.7 mL of CDCl₃.

  • Pass Through Column: Using a pipette bulb, carefully push the solution through the basic alumina/K₂CO₃ plug directly into a clean, dry NMR tube.

  • Acquire Spectrum: Immediately acquire the ¹H NMR spectrum. Compare it to the spectrum of the untreated sample to see if the degradation has been arrested.

Self-Validation: If the signals corresponding to the degradation product are absent or significantly reduced in the filtered sample, you have confirmed that the issue was acid-catalyzed decomposition.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • University of Alberta, Department of Chemistry. Proton NMR Assignment Tools - The D₂O Shake. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Carl ROTH GmbH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Nanalysis Corp. (2017). To D₂O or not to D₂O? [Link]

  • University of Wisconsin-Madison, Chemistry Department. NMR Sample Preparation. [Link]

  • University of Ottawa, NMR Facility. Nitrogen NMR. [Link]

  • Chemistry LibreTexts. (2022). Quadrupolar Coupling. [Link]

  • Lee, H., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(19), 3562–3566. [Link]

  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. [Link]

  • Knockhardy Publishing. (2015). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2013). Why do singlet peaks appear in a hydroxyl group at 1H-NMR? [Link]

  • Chemistry LibreTexts. (2022). NMR in Lab- Solvent Impurities. [Link]

  • ResearchGate. (2022). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. [Link]

  • ResearchGate. (2023). Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy of Quadrupolar Nuclei. [Link]

  • University of Calcutta, Department of Chemistry. Consequences of nuclei with quadrupole moments in NMR. [Link]

Sources

Technical Support Center: Enhancing the Stability and Solubility of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the challenges posed by heterocyclic compounds. Isoxazole derivatives, while being a cornerstone in medicinal chemistry for their diverse biological activities, present unique stability and solubility hurdles that can stall promising research.[1][2] This guide is structured to function as a direct line to a specialist, providing not just protocols, but the underlying scientific rationale to empower your experimental decisions. We will move from foundational understanding to practical troubleshooting and advanced formulation strategies.

PART 1: Frequently Asked Questions - The Fundamentals of Isoxazole Behavior

This section addresses the core physicochemical properties of isoxazole derivatives that underpin the common challenges researchers face.

Question: What intrinsic properties of the isoxazole ring contribute to its instability?

Answer: The isoxazole ring's reactivity stems primarily from the inherent weakness of the nitrogen-oxygen (N-O) bond.[3][4] This bond is susceptible to cleavage under various conditions, which is a double-edged sword: it can be exploited for prodrug design but also creates stability issues in experiments.[5] Key vulnerabilities include:

  • Basic Conditions: The ring is particularly labile in basic (high pH) environments, where it can undergo base-catalyzed ring opening.[5][6] This process is often accelerated at higher temperatures.[6]

  • Photochemical Energy: Exposure to UV irradiation can provide enough energy to break the N-O bond, leading to a molecular rearrangement, typically into a more stable oxazole isomer via an azirine intermediate.[3][5][7]

  • Reductive Cleavage: The N-O bond can be readily cleaved under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), which can be an issue during multi-step synthesis or metabolism studies.[7]

  • Metabolic Transformation: Cytochrome P450 enzymes in the liver can catalyze the opening of the isoxazole ring, which is a critical consideration for in vivo studies and drug development.[6][8]

Question: Why are so many of my isoxazole derivatives poorly soluble in aqueous media?

Answer: The low aqueous solubility of many isoxazole derivatives is a major bottleneck in drug development, often placing them in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9] This challenge arises from a combination of factors:

  • Molecular Polarity: While the isoxazole ring itself contains polar nitrogen and oxygen atoms, the overall polarity of the molecule is dominated by the larger, often lipophilic substituents required for biological activity. This leads to poor interaction with polar water molecules.[10]

  • Crystal Lattice Energy: In their solid state, these molecules are often arranged in a stable crystal lattice. For the compound to dissolve, the energy required to break this lattice must be overcome by the energy released from solvating the individual molecules. For many derivatives, the lattice energy is too high, resulting in low solubility.

  • Gastrointestinal Environment: The heterocyclic nature of the molecule can lead to low solubility in the varying pH environments of gastrointestinal fluids, which is often the rate-limiting step for oral absorption.[8]

PART 2: Troubleshooting Experimental Challenges

This section provides direct answers and workflows for specific problems you may encounter during your experiments.

Stability Troubleshooting
Question: My compound appears to be degrading in my cell culture media (pH ~7.4) during a 24-hour incubation. How can I confirm this and what should I do?

Answer: This is a classic issue, likely due to the base-catalyzed hydrolysis of the isoxazole ring, especially at a physiological temperature of 37°C.[6]

Troubleshooting Workflow:

  • Confirm Degradation:

    • Set up a control experiment where you incubate your compound in the cell-free media at 37°C.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the media.

    • Analyze these aliquots using HPLC-UV or LC-MS to quantify the parent compound.[11][12] A decreasing peak area for your parent compound over time confirms instability.

  • Identify the Degradant:

    • Using LC-MS, look for new peaks that appear as the parent peak decreases. The primary degradation product from ring opening will have a specific mass. For example, the drug Leflunomide undergoes ring opening to its active metabolite A771726.[6] This provides definitive evidence of the degradation pathway.

  • Mitigation Strategies:

    • Reduce Incubation Time: If possible, shorten the experimental duration.

    • Lower pH: If your assay permits, slightly lowering the media pH can improve stability, though this may impact cell health.

    • Formulation: For future experiments, consider if a formulation strategy like a solid dispersion could offer a protective effect, though this is more relevant for in vivo stability.[13]

Below is a workflow to diagnose and address compound instability during in vitro assays.

G cluster_0 Troubleshooting In Vitro Instability A Problem: Compound degrades during aqueous assay B Control Experiment: Incubate compound in cell-free media at 37°C A->B C Time-Point Analysis: Analyze aliquots via LC-MS at T=0, 2, 6, 12, 24h B->C D Is parent peak area decreasing over time? C->D E YES: Instability Confirmed D->E Yes F NO: Issue may be cell metabolism or other factors D->F No G Identify Degradants: Look for new peaks with expected mass shifts E->G H Mitigation Strategy: - Shorten assay duration - Adjust pH if possible - Re-evaluate compound G->H

Caption: Workflow for diagnosing and mitigating compound instability.

Solubility Troubleshooting
Question: I need to prepare a 10 mM stock solution of my isoxazole derivative for an assay, but it won't dissolve in aqueous buffer. What is the best approach?

Answer: Directly dissolving a poorly soluble isoxazole derivative in a purely aqueous buffer at high concentrations is often impossible. The standard first step is to use an organic co-solvent to create a concentrated stock, which is then diluted into the final assay medium.

Stepwise Solubilization Protocol:

  • Primary Solvent - DMSO: Attempt to dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 50-100 mM). DMSO is a strong, water-miscible organic solvent suitable for most in vitro assays.[8]

  • Dilution into Aqueous Media: Serially dilute this DMSO stock into your final assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%, and ideally <0.1%) , as higher concentrations can be toxic to cells or interfere with enzyme kinetics.

  • What if it precipitates upon dilution? This indicates that the aqueous solubility limit has been exceeded even with the co-solvent.

    • Lower the Final Concentration: Your experiment may not be feasible at 10 mM. Determine the maximum achievable concentration without precipitation.

    • Consider Formulation: If a high concentration is non-negotiable, you must move to a formulation-based approach, such as creating a cyclodextrin inclusion complex, which is designed specifically to increase the aqueous solubility of a compound.[8][14]

PART 3: Advanced Formulation Strategies & Protocols

When simple co-solvents are insufficient, advanced formulation strategies are required. These methods aim to overcome the compound's inherent low solubility by altering its physical state or encapsulating it in a more soluble carrier.

Overview of Key Solubility Enhancement Techniques

The choice of technique depends on the compound's properties, the desired concentration, and the experimental context (in vitro vs. in vivo).

TechniqueMechanism of ActionAdvantagesDisadvantages
Solid Dispersion The drug is molecularly dispersed in a hydrophilic polymer matrix, creating a high-energy amorphous state that dissolves more readily.[8][9]Significant solubility enhancement; can create supersaturated solutions.[15]The amorphous state can be physically unstable and may recrystallize over time; requires careful polymer selection.[8]
Cyclodextrin Complexation The hydrophobic drug molecule ("guest") is encapsulated within the hydrophobic cavity of a cyclodextrin molecule ("host"), which has a hydrophilic exterior.[14][16]Increases aqueous solubility; can protect the drug from degradation.[14][17]Limited by the size of the drug molecule fitting into the cyclodextrin cavity; can be expensive.[8]
Micronization/ Nanonization The particle size of the drug is reduced, increasing the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][18]Simple, widely applicable physical modification.May not be sufficient for very poorly soluble compounds; can lead to particle aggregation.[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which spontaneously forms a fine microemulsion upon contact with aqueous fluids in the GI tract.[8][15]Can improve both solubility and membrane permeability.Complex to formulate and characterize; may not be suitable for in vitro assays.[8]
Experimental Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This protocol describes a common lab-scale method to improve the solubility of an isoxazole derivative by creating a solid dispersion with a hydrophilic polymer like Polyvinylpyrrolidone (PVP).[19][20]

Objective: To convert a crystalline, poorly soluble isoxazole derivative into a more soluble, amorphous solid dispersion.

Materials:

  • Isoxazole derivative ("Drug")

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or other suitable volatile organic solvent in which both drug and polymer are soluble

  • Round-bottom flask

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Determine Drug:Polymer Ratio: Start with a 1:4 (w/w) ratio of Drug:PVP K30. This may require optimization.

  • Dissolution: Accurately weigh and dissolve both the drug and the polymer in a minimal amount of methanol in the round-bottom flask. Ensure complete dissolution to achieve a clear solution, which is critical for molecular-level dispersion.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40°C for methanol). Continue until a thin, solid film is formed on the flask wall and all solvent is removed.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.

  • Characterization & Validation:

    • Visual: The resulting powder should be homogenous.

    • Solubility Test: Compare the solubility of the solid dispersion powder to the original crystalline drug in water or buffer. A significant increase is expected.

    • Physical State Analysis (Optional but recommended): Use Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion. The absence of a sharp melting point peak in DSC corresponding to the crystalline drug indicates successful amorphization.[13]

Experimental Protocol 2: Cyclodextrin Inclusion Complexation via Kneading Method

This protocol is a simple, effective, and solvent-free method for preparing drug-cyclodextrin complexes to enhance aqueous solubility.[21][22]

Objective: To encapsulate an isoxazole derivative within a cyclodextrin host to improve its water solubility.

Materials:

  • Isoxazole derivative ("Drug")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of Drug:HP-β-CD is a common starting point. Calculate the required mass of each component.

  • Pre-wetting the Host: Place the accurately weighed HP-β-CD into the mortar. Add a small amount of deionized water dropwise and triturate to form a uniform, paste-like consistency. This step is crucial for activating the cyclodextrin.[22]

  • Incorporating the Guest: Add the accurately weighed drug to the paste.

  • Kneading: Knead the mixture vigorously for 30-45 minutes. The mechanical energy applied during this step facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Transfer the resulting solid mass to a petri dish and dry it in a hot air oven at 50-60°C until a constant weight is achieved, or in a vacuum oven at a lower temperature if the compound is heat-sensitive.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.

  • Validation:

    • Solubility Assessment: Perform a phase-solubility study. Prepare solutions with a fixed concentration of the drug and increasing concentrations of HP-β-CD. An increase in the total amount of dissolved drug indicates complex formation.[23]

    • Spectroscopic Confirmation: Changes in the UV-Vis or fluorescence spectrum of the drug in the presence of the cyclodextrin can provide evidence of inclusion.[14]

The diagram below illustrates the principle of cyclodextrin complexation.

G cluster_0 Cyclodextrin Inclusion Complexation A Poorly Soluble Isoxazole Derivative (Hydrophobic) B + C E -> Kneading or Co-precipitation D Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) F G Soluble Inclusion Complex H Drug inside

Caption: Encapsulation of a hydrophobic drug in a cyclodextrin host.

PART 4: References

  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole.

  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.

  • Kalgutkar, A. S., Nguyen, H. T., Vaz, A. D., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Fenyvesi, É., Bárkányi, I., & Szente, L. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Nagarsenker, M. S., & Joshi, M. S. (2007). Enhancement of dissolution rate and bioavailability of sulfamethoxazole by complexation with β-cyclodextrin. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.

  • Wen, X., et al. (2011). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • Marathe, P. D., et al. (2025). SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Pop, R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Kumar, S., & Singh, A. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Kwiecień, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2025). SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). Solid dispersions: A feasible technique to improve the aqueous solubility of poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

Minimizing byproduct formation in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is designed for professionals in chemistry and drug development who are working with isoxazole scaffolds and encountering challenges related to purity and yield. We will address the most common issues in the synthesis of 3,5-disubstituted isoxazoles, focusing on the prevalent 1,3-dipolar cycloaddition pathway.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 3,5-disubstituted isoxazoles and which is most prone to byproducts?

The two most dominant strategies for constructing the isoxazole ring are the condensation of hydroxylamine with a 1,3-dicarbonyl compound (or a synthetic equivalent) and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] While the Claisen isoxazole synthesis using 1,3-dicarbonyls can suffer from poor regioselectivity with unsymmetrical ketones[2], the 1,3-dipolar cycloaddition is the most direct and widely used route for 3,5-disubstituted products. However, this method is highly susceptible to byproduct formation if not properly controlled, primarily due to the inherent instability of the nitrile oxide intermediate and potential lack of regioselectivity in uncatalyzed systems.[3][4]

Q2: What are the most common byproducts I should expect in a nitrile oxide/alkyne cycloaddition?

There are two major classes of byproducts that frequently arise:

  • Regioisomers: The primary challenge is the formation of the undesired 3,4-disubstituted isoxazole isomer alongside your target 3,5-disubstituted product. This occurs when the cycloaddition is not sufficiently regioselective.[5][6]

  • Furoxans (1,2,5-oxadiazole-2-oxides): These are the result of the nitrile oxide intermediate dimerizing with itself. This side reaction becomes significant when the concentration of the nitrile oxide is high or when the alkyne (dipolarophile) is not sufficiently reactive.[7][8]

Q3: My main goal is to ensure I only get the 3,5-isomer. What is the single most important factor for controlling regioselectivity?

The use of a Copper(I) catalyst is the most effective and well-established method for ensuring high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[9][10] The copper catalyst coordinates with the terminal alkyne to form a copper(I) acetylide. This intermediate then reacts with the nitrile oxide in a highly regioselective manner, effectively "forcing" the formation of the 3,5-isomer and minimizing or completely eliminating the 3,4-isomer.[9]

Q4: My reaction yield is very low, and I'm recovering mostly starting material. What are the first things to check?

A low or non-existent yield typically points to an issue with one of two critical stages: the generation of the nitrile oxide or the cycloaddition itself.[6][7] The first step in troubleshooting should be to verify the integrity of your starting materials. Ensure the aldoxime precursor is pure and the oxidant (e.g., Chloramine-T, NCS, hypervalent iodine reagent) is active. The in situ generation of the nitrile oxide is paramount; if this step fails, the cycloaddition cannot occur.[7]

Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth answers to specific experimental problems.

Problem 1: Poor Regioselectivity — "My NMR shows a mixture of 3,5- and 3,4-isomers."

Question: I am performing a thermal 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne, but I'm getting a roughly 1:1 mixture of regioisomers. How can I force the reaction to produce only the 3,5-disubstituted product?

Answer: This is a classic regioselectivity problem rooted in the frontier molecular orbital (FMO) interactions of the reaction. In an uncatalyzed thermal cycloaddition, the energy differences between the two possible transition states (leading to the 3,5- and 3,4-isomers) are often small, resulting in poor selectivity.[10]

The Causality: The regiochemical outcome is determined by the alignment of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. Steric and electronic properties of the substituents on both the nitrile oxide and the alkyne influence these orbital energies, but often not enough to give complete control.[6][10]

Solution: Implement Copper(I) Catalysis. The definitive solution is to switch to a copper(I)-catalyzed procedure. The mechanism involves the in situ formation of a copper acetylide, which dramatically alters the electronics of the reaction to exclusively favor one cycloaddition pathway.[9] This method is exceptionally reliable for terminal alkynes.

Caption: Decision workflow for addressing poor regioselectivity.

Problem 2: Furoxan Byproduct — "My main impurity is the dimer of my nitrile oxide."

Question: I've confirmed by mass spectrometry that the major byproduct in my reaction has a mass double that of my nitrile oxide intermediate, which I believe is a furoxan. How do I prevent this dimerization?

The Causality: The rate of dimerization competes directly with the rate of your desired cycloaddition. If the concentration of the nitrile oxide builds up faster than it can be consumed by the alkyne, dimerization will dominate.

Solutions: Maintain a Low Concentration of the Nitrile Oxide. The key is to generate the nitrile oxide in situ and ensure it reacts immediately.

  • Slow Generation/Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via syringe pump over several hours. This maintains a low, steady-state concentration of the nitrile oxide.

  • Use a Highly Reactive Alkyne: If possible, ensure your alkyne is present in the reaction vessel from the beginning. Using a slight excess (1.1-1.2 equivalents) of the alkyne can also help.

  • Optimize the Generation Method: Different methods of generating nitrile oxides have different kinetics.

    • Dehydrohalogenation of Hydroximoyl Halides: Requires a base. The choice and addition rate of the base (e.g., triethylamine) can control the rate of nitrile oxide formation.[10]

    • Oxidation of Aldoximes: Reagents like N-chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents (e.g., PIDA, PIFA) can offer cleaner and more controlled generation.[3][7][11] Hypervalent iodine reagents are particularly effective as they can lead to near-instantaneous generation and subsequent rapid cycloaddition.[3]

Generation MethodPrecursorKey ReagentsAdvantagesCommon Issues & Byproducts
Dehydrohalogenation Hydroximoyl HalideTriethylamine (Et₃N)Precursors are stable.Requires stoichiometric base; potential for side reactions with base-sensitive groups.
Oxidation (Classic) AldoximeChloramine-T, NCSOne-pot from aldehyde; widely used.Stoichiometric oxidant needed; can be messy; furoxan formation is common.[9]
Oxidation (Modern) AldoximeHypervalent IodineMetal-free; very fast and high-yielding; mild conditions.[3][11]Reagents are more expensive; requires careful stoichiometry.
Dehydration NitroalkanePhenyl isocyanate, Ac₂OGood for certain substrates.Often requires harsh conditions and/or dangerous reagents.[12]
Key Protocols for Byproduct Minimization
Protocol 1: High-Regioselectivity One-Pot Copper(I)-Catalyzed Synthesis

This protocol is adapted from the highly reliable method developed by Fokin and coworkers, designed to maximize the yield of the 3,5-disubstituted regioisomer.[9]

Objective: To synthesize a 3,5-disubstituted isoxazole while eliminating the formation of the 3,4-isomer.

Step-by-Step Methodology:

  • Oxime Formation: In a round-bottom flask, dissolve the starting aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O. Add NaOH (1.05 eq) and stir at room temperature for 30 minutes. Monitor by TLC until the aldehyde is consumed.

  • Nitrile Oxide Generation & Cycloaddition: To the crude oxime mixture, add the terminal alkyne (1.0 eq).

  • Add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. This generates the nitrile oxide in situ.

  • Add CuSO₄·5H₂O (2-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%) or copper turnings to generate the active Cu(I) catalyst.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Workup: Upon completion, perform an aqueous workup. The product can typically be purified by filtration or recrystallization, with minimal need for column chromatography due to the high purity of the crude product.[9]

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition cluster_2 Potential Byproduct Pathways Aldoxime Aldoxime Precursor NitrileOxide Nitrile Oxide (Reactive Intermediate) Aldoxime->NitrileOxide Oxidant Oxidant (e.g., Chloramine-T) Oxidant->NitrileOxide NitrileOxide_ref Nitrile Oxide NitrileOxide_dimer Nitrile Oxide NitrileOxide_regio Nitrile Oxide Alkyne Terminal Alkyne Product Desired 3,5-Isoxazole Alkyne->Product NitrileOxide_ref->Product [3+2] Cycloaddition Catalyst Cu(I) Catalyst Catalyst->Product Enforces Regioselectivity Furoxan Furoxan Dimer Regioisomer 3,4-Isoxazole Byproduct NitrileOxide_dimer->Furoxan Dimerization (No Catalyst or Slow Reaction) NitrileOxide_regio->Regioisomer Poor Selectivity (No Catalyst)

Caption: Key reaction pathways in 3,5-isoxazole synthesis.

Protocol 2: Metal-Free Synthesis via Hypervalent Iodine Reagents

This protocol is ideal for applications where transition metal contamination is a concern and is adapted from procedures using reagents like (diacetoxyiodo)benzene (DIB) or Phenyliodine(III) bis(trifluoroacetate) (PIFA).[3][11]

Objective: To achieve a high-yield, metal-free synthesis of 3,5-disubstituted isoxazoles with excellent regioselectivity.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Cool the mixture in an ice bath (0 °C).

  • Add the hypervalent iodine reagent (e.g., PIFA, 1.1 eq) portion-wise over 10-15 minutes. The reaction is often very fast.

  • Allow the reaction to stir at 0 °C or room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The crude product can be purified by column chromatography.

Comprehensive Troubleshooting Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive oxidant or precursor degradation. 2. Nitrile oxide intermediate is unstable and decomposes. 3. Reaction conditions (temp, solvent) are not optimal.1. Verify purity of aldoxime/aldehyde. Use fresh, active oxidant. 2. Use an in situ generation method. Ensure the alkyne is present to trap the nitrile oxide as it forms. 3. Screen solvents. For Cu(I) catalysis, aqueous co-solvents (t-BuOH/H₂O) often work well.[9]
Mixture of Regioisomers Uncatalyzed thermal cycloaddition lacks regiocontrol.Switch to a Cu(I)-catalyzed reaction. This is the most robust solution for terminal alkynes.[9][10]
Significant Furoxan Formation Concentration of nitrile oxide is too high, leading to self-condensation (dimerization).1. Slow down the generation of the nitrile oxide. Add the oxidant or base slowly over time. 2. Use a slight excess of the alkyne dipolarophile. 3. Consider a hypervalent iodine reagent for rapid, efficient trapping.[3]
Product Decomposition The isoxazole N-O bond can be labile under certain conditions (strong reducing agents, some transition metals, strong bases).[6]Use milder workup and purification conditions. Avoid strongly acidic or basic media if your product is sensitive. Buffer the reaction if necessary.
References
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Yadav, J. S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • PubChem. Dipolar cycloadditions of ortho-nitrophenyl alkynes. [Link]

  • Uccello-Barretta, G., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Gulevskaya, A. V., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • SciSpace. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. [Link]

  • Ryabukhin, S. V., et al. (2022). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. [Link]

  • Wang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. [Link]

  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Corona-Dzul, M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

  • Stephenson, K.-A., et al. (2019). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands. Inorganic Chemistry. [Link]

  • Becerra-Figueroa, R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

  • Chemical Journal of Chinese Universities. (2014). New Synthetic Method for 3,5-Disubstituted Isoxazole. [Link]

  • ACS Publications. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. [Link]

  • RSC Publishing. (2022). Substituted pyridines from isoxazoles: scope and mechanism. [Link]

  • NIH. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. [Link]

  • ResearchGate. (2012). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]

  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

  • Wikipedia. Isoxazole. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Canadian Science Publishing. (1985). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]

Sources

Technical Support Center: Refining High-throughput Screening Protocols for Isoxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-throughput screening (HTS) of isoxazole-containing compound libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this important heterocyclic scaffold. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you troubleshoot issues and optimize your screening campaigns for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the screening of isoxazole libraries.

Q1: What are the primary challenges I should anticipate when screening an isoxazole library?

A1: Isoxazole libraries, while rich in chemical diversity and therapeutic potential, present specific challenges in HTS.[1][2][3][4] The primary hurdles include:

  • Solubility Issues: Many isoxazole derivatives exhibit poor aqueous solubility.[5][6] This can lead to compound precipitation in assay buffers, causing inconsistent results, artificially low potency readings, and problems with liquid handling automation.[5][7]

  • Assay Interference: The isoxazole ring system and its common substituents can interfere with certain assay technologies. This includes fluorescence quenching or inherent fluorescence, leading to false positives or negatives.[8][9]

  • Chemical Reactivity & Stability: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions (e.g., presence of reducing agents or specific metabolic enzymes), leading to compound degradation.[4] This can result in a loss of activity or the formation of reactive species that interfere with the assay.

  • Promiscuous Inhibition: Like many heterocyclic compounds, some isoxazoles can act as "promiscuous inhibitors" through mechanisms like aggregation.[10][11] These compounds form colloidal aggregates at micromolar concentrations that sequester and non-specifically inhibit enzymes, a major source of false positives.[12][13]

Q2: How does the quality of my DMSO stock impact the screen?

A2: The quality of your Dimethyl Sulfoxide (DMSO) is critical and often underestimated. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[14][15] This has several detrimental effects:

  • Concentration Inaccuracy: Water absorption increases the volume of your stock solutions, thereby decreasing the actual concentration of your library compounds.[14] This leads to variability in dose-response curves and can cause you to miss genuinely active compounds.

  • Reduced Solubility: For compounds that are poorly soluble in aqueous solutions, an increased water content in the DMSO stock can trigger precipitation when diluted into the final assay buffer.[15]

  • Compound Degradation: The presence of water can accelerate the degradation of sensitive compounds.

To mitigate this, always use anhydrous, high-purity DMSO, store it in small, tightly sealed aliquots, and minimize the time that library plates are exposed to ambient air.[16]

Q3: What are the essential quality control metrics I must track during assay development?

A3: Before starting a full-scale screen, you must validate your assay's performance using key statistical metrics. These ensure that the assay is robust enough to reliably distinguish true "hits" from background noise.

MetricFormulaAcceptable RangeDescription
Z'-Factor (Z-prime) 1 - [ (3σp + 3σn) / |μp - μn| ]Z' > 0.5 : Excellent0 < Z' ≤ 0.5 : AcceptableZ' ≤ 0 : UnsuitableMeasures the statistical separation between the positive (p) and negative (n) controls, accounting for both signal window and data variation. It is the gold standard for HTS assay quality.[17][18][19][20]
Signal-to-Background (S/B) μp / μn> 10 is desirableA simple ratio of the mean of the positive control signal to the mean of the negative control signal.
Signal-to-Noise (S/N) (μp - μn) / √(σp2 + σn2)> 10 is desirableMeasures the separation of control means relative to their combined standard deviations.
Coefficient of Variation (%CV) (σ / μ) * 100< 10% for controlsMeasures the relative variability of data points within a sample set (e.g., all positive controls on a plate).

μ = mean, σ = standard deviation

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[17][21]

Part 2: Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your screening campaign.

Category 1: Assay Performance & Data Quality

Q: My Z'-factor is consistently below 0.5. What should I investigate?

A: A low Z'-factor indicates either a small signal window between your positive and negative controls or high data variability.[17][18] A systematic approach is required to diagnose the root cause.

Z_Prime_Troubleshooting Start Low Z' (< 0.5) Check_Variability High %CV in Controls? Start->Check_Variability Check_Signal Low Signal-to-Background? Start->Check_Signal Dispensing Liquid Handling Error Check_Variability->Dispensing Yes Reagents Reagent Instability Check_Variability->Reagents Yes DMSO_Effect DMSO Tolerance Issue Check_Variability->DMSO_Effect Yes Edge_Effect Plate Edge Effects Check_Variability->Edge_Effect Yes Conc Suboptimal Reagent Concentrations Check_Signal->Conc Yes Incubation Incorrect Incubation Time/Temp Check_Signal->Incubation Yes Reader Incorrect Reader Settings Check_Signal->Reader Yes

Caption: Z'-Factor Troubleshooting Decision Tree.

Troubleshooting Steps:

  • Assess Variability: Calculate the %CV for your positive and negative controls separately. If %CV > 10-15%, the issue is likely variability.

    • Liquid Handling: Verify the calibration and performance of your automated liquid handlers. Inconsistent dispensing is a primary source of variability.[22]

    • Reagent Stability: Are your reagents (enzyme, substrate, cells) degrading over the course of the experiment? Perform stability tests.

    • DMSO Tolerance: Your assay may be sensitive to the final DMSO concentration. Run a dose-response curve for DMSO to determine the maximum tolerated concentration without signal degradation.[23]

    • Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and compounds. Use barrier seals or avoid using the outer rows and columns for data analysis.

  • Assess Signal Window: If the %CV is low but the Z' is still poor, your signal window is too narrow.

    • Reagent Concentrations: Re--optimize the concentrations of key reagents (e.g., enzyme, substrate) to maximize the signal of the positive control and minimize the signal of the negative control.

    • Incubation Times: Ensure incubation times are optimal and consistent. A reaction that has not reached completion or has gone too far can compress the signal window.

    • Reader Settings: Confirm that the plate reader's gain and other settings are optimized for the dynamic range of your assay.

Category 2: Hit Confirmation & False Positives

Q: I have a high hit rate in my primary screen. How do I efficiently identify and eliminate false positives?

A: A high hit rate is often a red flag for systemic assay artifacts or the presence of promiscuous compounds.[8][11] Implementing a robust hit triage workflow is essential to focus resources on genuine hits.[24]

Hit_Triage_Workflow Primary_Screen Primary HTS Hits Dose_Response Confirmatory Screen (Dose-Response) Primary_Screen->Dose_Response Re-test Triage Artifact Triage (Counterscreens) Dose_Response->Triage Potency & Efficacy OK Orthogonal Orthogonal Assay Validation Triage->Orthogonal Artifacts Removed Validated_Hits Validated Hits Orthogonal->Validated_Hits Activity Confirmed

Caption: A streamlined HTS hit validation workflow.

Workflow Steps:

  • Confirmatory Screen: First, re-test all primary hits in the same assay, but in full dose-response format (e.g., 8-10 concentrations). This will eliminate hits that are not reproducible or show poor potency.

  • Artifact Triage (Counterscreens): This is the most critical step for isoxazole libraries. Design counterscreens to identify common interference mechanisms.[25][26]

    • Aggregation: Screen hits in the primary assay with and without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[12] Activity that is significantly attenuated by the detergent is characteristic of an aggregator.[12]

    • Assay Technology Interference: Run the assay without a key biological component (e.g., the target enzyme).[8][9] Compounds that still show a signal are directly interfering with your detection method (e.g., luciferase inhibition, fluorescence).[25][26]

    • Reactivity: While harder to screen directly, computational filters for Pan-Assay Interference Compounds (PAINS) can flag compounds with substructures known to be reactive.[8]

  • Orthogonal Assay Validation: Confirm the activity of clean hits in a secondary assay that uses a different detection technology or measures a different biological event.[27][28] For example, if your primary screen was a biochemical assay measuring ADP production, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target.[28][29]

  • Hit Characterization: For validated hits, it is crucial to confirm the compound's identity and purity via LC-MS and NMR before committing to further studies.[8]

Q: A promising hit from my isoxazole library is poorly soluble. How can I reliably determine its IC50?

A: Poor solubility can lead to a significant underestimation of a compound's true potency.[5] The measured IC50 may reflect the solubility limit rather than the actual inhibitory activity.

Strategies for Mitigation:

  • Modify Assay Buffer: If your assay permits, you can include a low percentage of an organic co-solvent (e.g., up to 5% DMSO) or a non-ionic detergent to improve solubility.[5] However, you must first validate that these additives do not affect your assay's performance.

  • Use a Different Assay Format: Biophysical methods like Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) are sometimes less sensitive to compound precipitation than enzyme kinetics assays.[8][29]

  • Kinetic Solubility Assessment: Before IC50 determination, measure the compound's kinetic solubility in the final assay buffer. This will tell you the maximum concentration at which the compound remains in solution. Any data points above this concentration in your dose-response curve should be interpreted with extreme caution.

  • Formulation Strategies: For lead optimization, consider formulation approaches like creating solid dispersions or using cyclodextrins to improve the compound's solubility profile for more advanced assays.[6]

Part 3: Experimental Protocols

Protocol: Detergent-Based Counterscreen for Compound Aggregation

Objective: To identify false-positive hits from a primary screen that act via a non-specific aggregation-based mechanism.

Principle: Small molecule aggregates inhibit enzymes non-specifically by sequestering them. This mechanism is sensitive to disruption by non-ionic detergents.[10][12] A compound whose inhibitory activity is significantly reduced in the presence of detergent is flagged as a likely aggregator.

Methodology:

  • Plate Preparation:

    • Prepare two identical 384-well assay plates: a "Test Plate" and a "Detergent Plate".

    • Dispense the hit compounds from your dose-response plate into both plates, ensuring identical final concentrations.

    • Include positive and negative controls on both plates.

  • Reagent Preparation:

    • Assay Buffer (for Test Plate): Prepare your standard assay buffer used in the primary screen.

    • Detergent Buffer (for Detergent Plate): Prepare the same assay buffer, but supplement it with 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

  • Assay Execution:

    • Add the appropriate buffer to each plate (Assay Buffer to the Test Plate, Detergent Buffer to the Detergent Plate).

    • Add all other assay components (e.g., enzyme, substrate) to both plates following the primary assay protocol.

    • Incubate both plates for the same duration and at the same temperature as the primary screen.

    • Read both plates using the same detection instrument and settings.

  • Data Analysis:

    • Calculate the IC50 value for each compound from both the Test Plate and the Detergent Plate.

    • Flagging Criteria: A compound is flagged as a potential aggregator if there is a significant rightward shift (>10-fold) in the IC50 value on the Detergent Plate compared to the Test Plate, or a complete loss of activity.

This systematic approach of questioning, troubleshooting, and validating will ensure that the hits you advance from your isoxazole library screen are robust, specific, and worthy of the significant resources required for lead optimization.

References

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). BMG LABTECH.
  • High-throughput assays for promiscuous inhibitors. PubMed - NIH.
  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • Technical Support Center: Enhancing the Bioavailability of 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
  • On HTS: Z-factor. (2023, December 12). HTS.
  • The Importance of Counter Screens in HTS. Sygnature Discovery.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH.
  • Frequent Hitters, False Positives, Promiscuous Compounds. Cambridge MedChem Consulting.
  • The art of selecting the best HTS hits through biophysics. Sygnature Discovery.
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. Benchchem.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
  • HTS library plate rejuvenation using a DMSO-rich atmosphere. (2024, October 11). PubMed.
  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • In situ DMSO hydration measurements of HTS compound libraries. PubMed.
  • HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.
  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020, July 23). YouTube.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix.
  • Optimization of HTS assay conditions. A) Effect of increasing DMSO... ResearchGate.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PMC - NIH.
  • HTS compatibility: signal stability, DMSO tolerance, EC 50 curves, and... ResearchGate.
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023, October 24). Journal of Medicinal Chemistry.
  • Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. PMC - NIH.
  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). ResearchGate.
  • Challenges of HTS in early-stage drug discovery. Axxam SpA.
  • Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. Benchchem.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH.
  • High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. (2025, August 10). ResearchGate.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. ResearchGate.
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022, September 13). PMC - NIH.
  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
  • HTS Libraries. Scribd.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
  • HTS Libraries. BOC Sciences.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Novel Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized isoxazole analogs. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to address the common challenge of low bioactivity in your experimental compounds. As your dedicated application scientist, my goal is to not only provide protocols but to explain the scientific reasoning behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized isoxazole analog shows poor activity in my primary cellular assay. Where do I start troubleshooting?

A1: Low bioactivity in a cellular assay is a multifaceted problem. Before questioning the intrinsic potency of your compound at the target, it's crucial to systematically evaluate other factors that can prevent it from reaching and interacting with its intended target. A logical starting point is to investigate the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Often, the issue lies not with the pharmacophore itself, but with its inability to effectively navigate the biological system of the assay.

A recommended initial troubleshooting workflow involves a tiered assessment of solubility, permeability, and metabolic stability.

G cluster_0 Low Bioactivity Low Bioactivity Assess Physicochemical Properties Assess Physicochemical Properties Low Bioactivity->Assess Physicochemical Properties Initial Step Solubility Solubility Assess Physicochemical Properties->Solubility Tier 1 Permeability Permeability Assess Physicochemical Properties->Permeability Tier 1 Metabolic Stability Metabolic Stability Assess Physicochemical Properties->Metabolic Stability Tier 2 Target Engagement Target Engagement Metabolic Stability->Target Engagement If Stable

Caption: Initial troubleshooting workflow for low bioactivity.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q2: I suspect my isoxazole analog has low aqueous solubility. How can I confirm this and what are the strategies for improvement?

A2: Poor aqueous solubility is a very common reason for low bioactivity, as the compound may precipitate out of the assay medium and not be available to interact with the cells.[1][2]

Experimental Protocol: Kinetic Solubility Assay

  • Objective: To determine the solubility of your compound in aqueous buffer.

  • Methodology:

    • Prepare a high-concentration stock solution of your isoxazole analog in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock to your assay buffer (e.g., PBS) to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Presentation: Solubility Improvement Strategies

StrategyMechanismConsiderations
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.The pH must be compatible with your cellular assay.[3]
Use of Co-solvents Adding a small percentage of an organic co-solvent (e.g., ethanol, PEG 400) can increase the solubility of hydrophobic compounds.[4]The concentration of the co-solvent must be non-toxic to the cells.
Formulation with Cyclodextrins Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]The type and concentration of cyclodextrin need to be optimized.
Structural Modification (SAR) Adding polar functional groups to the isoxazole scaffold can intrinsically improve solubility.This requires synthetic chemistry effort and may alter the compound's pharmacology.
Issue 2: Low Cell Permeability

Q3: My compound is soluble, but still inactive. Could cell permeability be the issue, and how do I test for it?

A3: Yes, even if a compound is soluble in the assay medium, it must be able to cross the cell membrane to reach intracellular targets.[5] Physicochemical properties like high molecular weight, excessive hydrogen bond donors/acceptors, and a high polar surface area can limit passive diffusion across the lipid bilayer.[6]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of your isoxazole analog.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The filter plate is placed on top of a 96-well acceptor plate containing buffer.

    • Your compound is added to the donor wells of the filter plate.

    • The plate is incubated for a set period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

Data Presentation: Interpreting Permeability Data

Permeability (Pe) (10⁻⁶ cm/s)ClassificationImplication
> 1.5HighUnlikely to be a permeability issue.
0.5 - 1.5ModeratePermeability could be a contributing factor to low activity.
< 0.5LowPermeability is likely a major barrier.[5]

Strategies for Improving Permeability:

  • Structural Modification: Reduce the number of hydrogen bond donors and acceptors, or decrease the polar surface area through chemical synthesis.[7]

  • Prodrug Approach: Mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active compound.[8]

Issue 3: Metabolic Instability

Q4: My compound is both soluble and permeable, yet the bioactivity is still low. Could it be getting metabolized by the cells?

A4: This is a strong possibility. Cells, particularly liver-derived cells, express metabolic enzymes like Cytochrome P450s (CYPs) that can modify and inactivate xenobiotics.[9][10] The isoxazole ring itself can be susceptible to metabolic cleavage.[11][12]

Experimental Protocol: Metabolic Stability Assay using Liver Microsomes

  • Objective: To assess the susceptibility of your isoxazole analog to phase I metabolism.

  • Methodology:

    • Incubate your compound at a low concentration (e.g., 1 µM) with liver microsomes (human or from another species) and a NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent like acetonitrile.

    • Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_0 Compound Compound Microsomes_NADPH Incubate with Liver Microsomes + NADPH Compound->Microsomes_NADPH Time_Points Quench at Time Points Microsomes_NADPH->Time_Points LCMS LC-MS/MS Analysis Time_Points->LCMS Calculate Calculate t1/2 and Clint LCMS->Calculate

Caption: Workflow for a metabolic stability assay.

Strategies to Enhance Metabolic Stability:

  • Blocking Sites of Metabolism: If metabolite identification studies reveal a specific site of metabolism, this position can be blocked with a group like fluorine that is resistant to oxidation.[10]

  • Scaffold Hopping: Replacing the isoxazole ring with a more metabolically stable bioisostere can be an effective strategy.[13] The metabolic stability of heterocycles can often be correlated with their electronic properties.[13]

  • Modulating Electronics: Introducing electron-withdrawing groups on the isoxazole ring or adjacent aromatic systems can make the compound less susceptible to oxidative metabolism.[14]

Issue 4: Lack of Target Engagement

Q5: I've addressed solubility, permeability, and metabolic stability, but my compound is still not active. How can I confirm if it's actually binding to its intended target within the cell?

A5: This is the ultimate question. Direct measurement of target engagement in a cellular context is crucial for validating your compound's mechanism of action.[15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the binding of your isoxazole analog to its target protein in intact cells.

  • Methodology:

    • Treat intact cells with your compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.

    • Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to higher temperatures.

G cluster_0 Cells Cells Compound_Treatment Treat with Compound or Vehicle Cells->Compound_Treatment Heat_Shock Heat to Various Temperatures Compound_Treatment->Heat_Shock Lysis_Centrifugation Lyse and Centrifuge Heat_Shock->Lysis_Centrifugation Analysis Analyze Soluble Protein Lysis_Centrifugation->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

If Target Engagement is Low:

  • Re-evaluate SAR: The structure-activity relationship (SAR) studies may need to be revisited to design analogs with higher affinity for the target.[17]

  • Consider Off-Target Effects: It's possible the compound is engaging with other cellular components, leading to a lack of specific activity at your target of interest.

By systematically working through these troubleshooting guides, you can diagnose the root cause of low bioactivity in your novel isoxazole analogs and devise rational strategies for improvement.

References

  • Vertex AI Search. (n.d.). Approaches to improve solubility of poorly water soluble drugs.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(15), 5025. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • Roughley, S. D., & Whittle, M. (2021). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 64(23), 16899-16931. [Link]

  • Semantic Scholar. (n.d.). Mitigating heterocycle metabolism in drug discovery. Retrieved January 17, 2026, from [Link]

  • St-Denis, T. G., & Paquette, W. D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & medicinal chemistry letters, 29(24), 126759. [Link]

  • Valupar, M., & El-Kattan, A. F. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 389. [Link]

  • Patsnap. (2025, May 27). What are common issues in in vitro ADME assays? Synapse. [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved January 17, 2026, from [Link]

  • Ju, W., Uetrecht, J. P., & Zheng, J. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug metabolism and disposition: the biological fate of chemicals, 31(10), 1240–1250. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved January 17, 2026, from [Link]

  • Kumar, A., Sharma, S., & Singh, R. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of biomolecular structure & dynamics, 42(9), 4909–4935. [Link]

  • Dalvie, D., O'Donnell, J. P., & Dubé, G. R. (2002). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1290–1297. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved January 17, 2026, from [Link]

  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved January 17, 2026, from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2020). Trends in Pharmacological Sciences, 41(3), 193-208. [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). SAR of the synthesized compounds. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. [Link]

  • ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved January 17, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks, 13(4), 311-332. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Statistical Analysis and Data Mining, 4(4), 377-390. [Link]

  • YouTube. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. [Link]

Sources

Technical Support Center: Scaling the Synthesis of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of (3-Propyl-isoxazol-5-yl)-methanol from bench-scale to larger, multi-gram or kilogram-scale production for advanced studies. Scaling up a synthesis is not merely about using larger flasks and more reagents; it involves navigating a new set of challenges where factors like heat transfer, reaction kinetics, and safety become paramount.[1][2][3] This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your scale-up campaign, ensuring a safe, efficient, and reproducible process.

Section 1: Synthesis Strategy & Scale-Up Planning

FAQ 1.1: What are the most viable synthetic routes for the large-scale production of this compound?

When moving from discovery to production, the optimal synthetic route often changes. For this compound, two primary strategies are considered, each with distinct advantages and disadvantages for scale-up.

Route A: Direct Cycloaddition with Propargyl Alcohol This is a convergent approach where the isoxazole ring is formed directly with the required hydroxymethyl group in place. The key transformation is a 1,3-dipolar cycloaddition between a butanenitrile oxide equivalent and propargyl alcohol.[4][5][6]

Route B: Ester Cycloaddition Followed by Reduction This is a linear approach where the isoxazole ring is first constructed with a more stable ester functional group at the 5-position (e.g., using ethyl propiolate as the starting alkyne). This isoxazole ester is then isolated, purified, and subsequently reduced to the target alcohol.[7]

The choice between these routes is critical and depends on factors like cost of goods, safety, and purification efficiency.

G start Select Scale-Up Strategy for This compound decision Decision Point: Prioritize fewer steps & safety from hydrides? start->decision route_a Route A: Direct Cycloaddition (Butanenitrile Oxide + Propargyl Alcohol) pros_a Pros: - Fewer steps (better atom economy) - Avoids large-scale hydride reduction route_a->pros_a cons_a Cons: - Propargyl alcohol is volatile - Potential for side reactions with -OH group - Product may be harder to crystallize route_a->cons_a route_b Route B: Ester Route (Butanenitrile Oxide + Alkyne Ester, then Reduction) pros_b Pros: - Isoxazole ester is often highly crystalline, easy to purify - Ethyl propiolate is a stable starting material route_b->pros_b cons_b Cons: - Extra reduction step - Requires large-scale handling of potent reducing agents (e.g., LiAlH4) - More complex work-up route_b->cons_b decision->route_a  Yes decision->route_b No  

Caption: Decision workflow for selecting a synthetic route.

Recommendation: For initial scale-up, Route A is often preferred due to its conciseness. However, if purification of the final alcohol proves difficult due to impurities with similar polarity, Route B provides a robust alternative by allowing for high purification of the crystalline ester intermediate.

Section 2: Troubleshooting the 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring is the key step. The most common method involves the in situ generation of butanenitrile oxide from butanaldoxime, which then reacts with the alkyne.

FAQ 2.1: My cycloaddition reaction yield is low or has stalled. What are the likely causes?

Low yields in 1,3-dipolar cycloadditions are a frequent issue, often traced back to the unstable nitrile oxide intermediate.[8]

Primary Cause: Nitrile Oxide Dimerization Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[8][9] This side reaction competes directly with your desired cycloaddition.

Troubleshooting Steps:

  • Check Starting Material Quality: Ensure the butanaldoxime and propargyl alcohol are pure. Contaminants can interfere with nitrile oxide generation.

  • Method of Nitrile Oxide Generation: The choice of oxidant and conditions is critical. Common methods include using N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite).[10] Ensure the stoichiometry is correct.

  • Control Nitrile Oxide Concentration: This is the most critical factor.

    • Slow Addition: Instead of adding the oxidant all at once, add it slowly over several hours to a solution of the aldoxime and alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the abundant alkyne over dimerization.[9]

    • Temperature Control: While some cycloadditions are run at room temperature, excessive heat can accelerate dimerization. Maintain consistent temperature control.

G start Low Cycloaddition Yield q1 Is Furoxan Dimer a Major Byproduct (via TLC/LCMS)? start->q1 a1_yes Action: Reduce Nitrile Oxide Concentration q1->a1_yes Yes q2 Are Starting Materials Consumed? q1->q2 No sol1 Implement slow addition of oxidant (e.g., via syringe pump). a1_yes->sol1 sol2 Ensure efficient mixing to disperse the generated nitrile oxide quickly. a1_yes->sol2 a2_no Action: Verify Nitrile Oxide Generation q2->a2_no No (Stalled) a3_yes Action: Check Reaction Conditions q2->a3_yes Yes (Other issues) sol3 Check purity and activity of oxidant (e.g., NCS). Titrate bleach solution if used. a2_no->sol3 sol4 Confirm aldoxime purity. a2_no->sol4 sol5 Is the temperature too low? Consider moderate heating (40-50 °C). a3_yes->sol5 sol6 Is the solvent appropriate? (Commonly DCM, THF, or biphasic systems). a3_yes->sol6

Caption: Troubleshooting flowchart for low cycloaddition yield.

FAQ 2.2: I am getting a mixture of regioisomers. How can I improve selectivity for the 3,5-disubstituted product?

The formation of regioisomers is a common challenge in isoxazole synthesis.[9] For the reaction between butanenitrile oxide and propargyl alcohol, the 3,5-disubstituted isomer is generally favored due to electronic and steric factors. However, the 3,4-isomer can sometimes form.

Strategies to Enhance Regioselectivity:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[11]

  • Solvent Choice: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio. Screen solvents like Toluene, THF, and Acetonitrile.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically preferred product.[11]

FAQ 2.3: Purification of the crude product is difficult. How can I improve the isolation?

This compound is a polar molecule, and its purification can be complicated by byproducts of similar polarity, such as the furoxan dimer or unreacted propargyl alcohol.

Purification Strategies:

  • Column Chromatography: This is the most common method.[9] Systematically screen solvent systems using Thin Layer Chromatography (TLC). A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is typically effective.

  • Crystallization: If the product is a solid, crystallization is a highly effective and scalable purification method.[9] Experiment with various solvent/anti-solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Heptane, Isopropanol/Water).

  • Acid-Base Extraction: While the isoxazole ring itself is relatively stable, it can be sensitive to very strong acids or bases.[9] A mild acidic wash (e.g., dilute aq. HCl) can help remove basic impurities, and a bicarbonate wash can remove acidic byproducts.

Section 3: Troubleshooting Ester Reduction (for Route B)

FAQ 3.1: My ester reduction is incomplete or forming byproducts.

The reduction of an ester to an alcohol typically requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), as milder agents like Sodium Borohydride (NaBH₄) are often ineffective.[12]

ReagentCommon SolventsRelative ReactivityKey Considerations
LiAlH₄ THF, Diethyl EtherVery HighHighly exothermic, pyrophoric. Work-up can be difficult on a large scale.[7]
LiBH₄ THFHighLess reactive and safer than LiAlH₄. Good for selective reductions.[7]
BH₃-SMe₂ THFHighCan be used for large-scale reactions; the dimethyl sulfide byproduct is volatile but has a strong odor.

Common Issues & Solutions:

  • Incomplete Reaction: Ensure you are using at least 1.0 equivalent of the hydride (2 equivalents of H⁻). For large-scale work, a slight excess (1.1-1.2 eq.) is common to ensure full conversion. The reaction may also require elevated temperatures (refluxing THF) to go to completion.

  • Exothermic Reaction: Ester reductions are highly exothermic. On a large scale, this heat can accumulate dangerously.[13]

    • Control: Use a jacketed reactor with a chiller. Add the substrate solution slowly to a cooled slurry of the reducing agent (inverse addition). Never add the hydride to the bulk ester solution.

Section 4: Key Scale-Up Protocols

Protocol 4.1: Gram-Scale Synthesis of this compound (Route A)

Safety First: This procedure involves hazardous materials. Conduct a full risk assessment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Equipment:

  • 3-neck round-bottom flask (sized for a reaction concentration of ~0.2-0.5 M)

  • Mechanical overhead stirrer

  • Addition funnel

  • Thermometer

  • Condenser (if heating)

Reagents:

  • Butanaldoxime (1.0 eq.)

  • Propargyl alcohol (1.2 eq.)

  • Dichloromethane (DCM)

  • Sodium hypochlorite solution (e.g., 10-15% industrial bleach, 1.5 eq.)

  • Triethylamine (0.1 eq., optional base)

Procedure:

  • Setup: Equip the 3-neck flask with the mechanical stirrer, thermometer, and addition funnel. Charge the flask with butanaldoxime, propargyl alcohol, triethylamine (if used), and dichloromethane. Begin vigorous stirring.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Oxidant Addition: Charge the addition funnel with the sodium hypochlorite solution. Add the solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldoxime.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a solution of sodium sulfite (to quench excess oxidant), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography (e.g., silica gel, Hexane:Ethyl Acetate gradient) or crystallization to yield pure this compound.

References

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of isoxazole and pyrazole. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • SpringerLink. (n.d.). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols? Retrieved from [Link]

  • MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • RSC Publishing. (2023). Reduction of esters to alcohols and iodides using aminodiborane. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic data for confirming the structure of (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Confirmation of (3-Propyl-isoxazol-5-yl)-methanol: A Comparative Analysis

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic data required to definitively identify this compound. Moving beyond a simple recitation of data, we will explore the causal reasoning behind spectral predictions, compare the target molecule with a potential isomer to highlight the power of these techniques, and provide actionable experimental protocols.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding[1]. The precise arrangement of substituents on this ring is critical to a compound's biological activity. Therefore, robust analytical methods are not just a formality but a necessity for advancing research.

This guide will focus on the four primary spectroscopic methods for structural elucidation: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Roadmap

To confirm the structure, we must correlate the signals from each spectroscopic technique to a specific part of the molecule. The target compound, this compound, consists of a central isoxazole ring substituted at the 3-position with a propyl group and at the 5-position with a hydroxymethyl group.

Caption: Structure of this compound.

The following workflow outlines the comprehensive approach to structural verification.

Caption: Workflow for Spectroscopic Structure Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze the predicted spectra for both ¹H and ¹³C nuclei. All predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

  • Propyl Group (C₃-CH₂CH₂CH₃):

    • ~2.7 ppm (triplet, 2H): The methylene (CH₂) protons directly attached to the isoxazole ring (C3) are deshielded by the ring's electron-withdrawing nature. They are split into a triplet by the adjacent two protons of the central methylene group.

    • ~1.7 ppm (sextet, 2H): The central methylene (CH₂) protons. Their signal is split by both the terminal methyl protons (3) and the ring-adjacent methylene protons (2), resulting in a complex multiplet, likely a sextet.

    • ~1.0 ppm (triplet, 3H): The terminal methyl (CH₃) protons are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons.

  • Isoxazole Ring Proton (C₄-H):

    • ~6.4 ppm (singlet, 1H): Protons on isoxazole rings typically appear in this region.[2][3] As it has no adjacent protons, it will appear as a sharp singlet. This signal is a key indicator of the 3,5-disubstituted pattern.

  • Methanol Group (C₅-CH₂OH):

    • ~4.7 ppm (singlet, 2H): The methylene (CH₂) protons of the methanol group are attached to the C5 of the isoxazole ring, which deshields them. They are expected to appear as a singlet, assuming no significant coupling to the hydroxyl proton.

    • ~2.0-3.0 ppm (broad singlet, 1H): The hydroxyl (OH) proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.[4]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Isoxazole Ring Carbons:

    • ~171 ppm (C5): The C5 carbon, bonded to both the ring oxygen and the methanol group, is expected to be significantly downfield.[5]

    • ~163 ppm (C3): The C3 carbon, attached to the nitrogen and the propyl group, will also be downfield.[5]

    • ~100 ppm (C4): The C4 carbon, bonded to the sole ring proton, is expected to be the most upfield of the ring carbons.[3][5]

  • Propyl Group Carbons:

    • ~28 ppm (-CH₂-): Carbon adjacent to the ring.

    • ~22 ppm (-CH₂-): Central carbon of the propyl chain.

    • ~14 ppm (-CH₃): Terminal methyl carbon.

  • Methanol Group Carbon:

    • ~56 ppm (-CH₂OH): The carbon of the hydroxymethyl group.

Comparative Analysis: Distinguishing this compound from (5-Propyl-isoxazol-3-yl)-methanol

An automated synthesis could potentially yield the isomeric product, (5-Propyl-isoxazol-3-yl)-methanol. NMR is exceptionally well-suited to differentiate between these two.

SignalThis compound (Target)(5-Propyl-isoxazol-3-yl)-methanol (Isomer)Rationale for Difference
C₃-CH₂ ~2.7 ppmN/AIn the isomer, the propyl group is at C5.
C₅-CH₂ ~4.7 ppm~2.8 ppmThe chemical shift of the propyl's first CH₂ is significantly different when attached to C3 (next to N) vs. C5 (next to O).
C₅-CH₂OH ~4.7 ppmN/AThe methanol group is at C3 in the isomer.
C₃-CH₂OH N/A~4.6 ppmThe chemical environment of the CH₂OH group is different at C3 vs C5, leading to a distinct chemical shift.
C₄-H ~6.4 ppm~6.3 ppmThe chemical shift of the C4-H proton would be subtly influenced by the swapped substituent positions, providing another point of comparison.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a compound like this, Electron Spray Ionization (ESI) in positive mode is a suitable technique.

  • Molecular Ion: The molecular formula is C₇H₁₁NO₂. The molecular weight is 141.17 g/mol . In ESI-MS, the expected primary ion would be the protonated molecule [M+H]⁺ at m/z = 142.18 .

  • Predicted Fragmentation Pattern: The molecule can fragment in predictable ways. The bond between the methanol's CH₂ group and the isoxazole ring is a likely point of cleavage.

fragmentation parent Parent Ion This compound [M+H]⁺ = m/z 142 frag1 Loss of H₂O (-18) m/z 124 parent->frag1 frag2 Loss of CH₂OH (-31) m/z 111 parent->frag2 frag3 Loss of C₃H₇ (-43) m/z 99 parent->frag3

Caption: Predicted ESI-MS Fragmentation Pathway.

The presence of the molecular ion at m/z 142 and key fragments at m/z 124 (loss of water), 111 (loss of the hydroxymethyl radical), and 99 (loss of the propyl radical) would strongly support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~3200-3500 cm⁻¹ (Broad): A strong, broad absorption in this region is characteristic of the O-H stretching vibration from the alcohol group, with broadening due to hydrogen bonding.[1]

  • ~2850-3000 cm⁻¹ (Medium): These peaks correspond to the C-H stretching vibrations of the aliphatic propyl and methylene groups.

  • ~1600 cm⁻¹ (Medium): This absorption is attributed to the C=N stretching vibration within the isoxazole ring.[1][6]

  • ~1430-1605 cm⁻¹ (Variable): Absorptions related to the aromatic-like C=C stretching of the isoxazole ring are expected in this range.[1]

  • ~1222 cm⁻¹ (Strong): A strong band in this region can often be assigned to the C-O-N stretching of the isoxazole ring system.[2]

  • ~1040 cm⁻¹ (Strong): This peak is characteristic of the C-O stretching vibration of the primary alcohol (-CH₂OH) group.

The presence of both a broad O-H stretch and a strong C-O stretch, in conjunction with the characteristic isoxazole ring vibrations, provides compelling evidence for the structure of this compound.

Summary of Predicted Spectroscopic Data

TechniqueParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ, ppm)~1.0 (t)-CH₂CH₂CH₃
~1.7 (sxt)-CH₂CH₂ CH₃
~2.7 (t)-CH₂ CH₂CH₃
~4.7 (s)-CH₂ OH
~6.4 (s)Isoxazole C₄-H
~2.0-3.0 (br s)-CH₂OH
¹³C NMR Chemical Shift (δ, ppm)~14Propyl -C H₃
~22Propyl -C H₂-
~28Propyl -C H₂-
~56-C H₂OH
~100Isoxazole C 4
~163Isoxazole C 3
~171Isoxazole C 5
MS (ESI) Mass-to-charge (m/z)142.18[M+H]⁺
124, 111, 99Key Fragments
IR Wavenumber (cm⁻¹)~3200-3500O-H stretch (alcohol)
~2850-3000C-H stretch (aliphatic)
~1600C=N stretch (isoxazole)
~1040C-O stretch (alcohol)

Standard Operating Protocols

To ensure data is reproducible and of high quality, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Deuterated solvents are chosen to avoid large solvent signals in the ¹H NMR spectrum.[4][7]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Acquire a proton-decoupled ¹³C spectrum. For further confirmation, 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be invaluable.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol or acetonitrile.

  • Method: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.

  • Ionization Mode: Operate in positive ion mode. The addition of 0.1% formic acid to the mobile phase can aid in protonation.[8]

  • Analysis: Infuse the sample directly or via an HPLC system. Acquire a full scan spectrum to identify the [M+H]⁺ ion and an MS/MS spectrum of the parent ion to observe fragmentation.

Protocol 3: FT-IR Sample Preparation and Acquisition
  • Sample Preparation: If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr. If it is a liquid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Background Scan: Perform a background scan of the empty sample compartment or the KBr pellet/salt plates to subtract atmospheric and instrumental absorptions.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and are critical for differentiating it from isomers. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. Finally, IR spectroscopy verifies the presence of key functional groups. By following rigorous experimental protocols and comparing the acquired data to the well-established principles and comparative data outlined in this guide, researchers can achieve an unambiguous and definitive structural assignment.

References

  • ResearchGate. (2025). The infrared spectrum of isoxazole in the range 600–1400 cm. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Available at: [Link]

  • Semantic Scholar. (n.d.). Infra-red and Raman spectra of isoxazole: the vibrationsl assignment*. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • PubMed Central (PMC). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Available at: [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization of new heterocycles based on sulfamethoxazole as potent antimicrobial agents. Available at: [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic and Semiempirical Investigation of The Structural Features of Hetarylazo-5-isoxazolones Tautomerism. Available at: [Link]

  • ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Available at: [Link]

Sources

A Comparative Guide to Elemental Analysis for Validating the Purity of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of chemical and biological integrity. Isoxazole derivatives, a prominent class of heterocyclic compounds, are integral to numerous therapeutic agents. Their efficacy and safety are directly linked to their purity. This guide provides an in-depth, technical comparison of elemental analysis with other prevalent analytical techniques for the purity validation of isoxazole compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide your selection of the most appropriate analytical strategy.

The Imperative of Purity in Isoxazole Drug Development

The isoxazole moiety is a key pharmacophore in a range of pharmaceuticals, from antibiotics to anti-inflammatory and anti-cancer agents. The precise elemental composition of an isoxazole-based Active Pharmaceutical Ingredient (API) is fundamental to its identity and purity. Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact the drug's safety, efficacy, and stability.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2] Therefore, robust and reliable analytical methods for purity determination are not just a matter of good science but a regulatory necessity.

Elemental Analysis: A Fundamental Pillar of Purity Assessment

Elemental analysis, specifically CHNS(O) analysis, is a highly reliable and cost-effective technique for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3] This technique is predicated on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products. The principle is straightforward: a pure compound will yield experimental mass percentages of its constituent elements that closely match the theoretical values calculated from its molecular formula. Any significant deviation points to the presence of impurities.

Causality in Experimental Choices for Elemental Analysis

The choice of elemental analysis as a primary purity assessment tool is often driven by its ability to detect a broad range of impurities that other methods might miss. For instance, inorganic salts or residual solvents lacking a chromophore might be invisible to HPLC-UV, while their presence would alter the elemental composition of the sample.[4] The decision to perform CHNS analysis is particularly relevant for isoxazole compounds, which are rich in carbon, hydrogen, and nitrogen.

A Comparative Overview of Purity Validation Techniques

While elemental analysis provides a foundational assessment of purity, it is often used in conjunction with other techniques to build a comprehensive impurity profile. The most common orthogonal methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can identify and quantify impurities with high sensitivity and resolution.[1] However, its accuracy is dependent on the response factor of each impurity, which may not be known, and it may not detect impurities that do not possess a suitable chromophore for UV detection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[5] It offers the advantage of being a non-destructive technique that provides both structural confirmation and quantitative information without the need for a reference standard of the analyte itself.[7] The purity is determined by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.[7]

Quantitative Performance Comparison

The following table provides a summary of the typical performance characteristics of elemental analysis, HPLC, and qNMR for the purity assessment of a representative isoxazole compound. The data is a composite based on published validation studies for similar compounds.[8]

ParameterElemental Analysis (CHNS)HPLC-UVqNMR (¹H)
Principle Combustion and detection of elemental gasesChromatographic separation and UV detectionNuclear magnetic resonance signal intensity
Purity Assessment Comparison of experimental vs. theoretical elemental compositionPeak area normalization or external/internal standard calibrationAbsolute quantification against a certified internal standard
Accuracy (% Recovery) Typically within ±0.3% of the theoretical value98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) ≤ 0.2%≤ 1.0%≤ 0.5%
Limit of Detection (LOD) Not applicable for purity assay~0.01% of main component~0.05% of main component
Limit of Quantitation (LOQ) Not applicable for purity assay~0.03% of main component~0.15% of main component
Specificity Non-specific; detects any impurity that alters the elemental compositionHigh; can separate structurally similar impuritiesHigh; can distinguish between different proton environments
Throughput ModerateHighLow to Moderate
Sample Consumption Low (1-3 mg)Very Low (µg)Moderate (5-10 mg)
Destructive YesYes (sample is consumed)No (sample can be recovered)

Experimental Protocols

Elemental Analysis (CHNS) Workflow

The following protocol outlines the steps for determining the CHNS content of an isoxazole compound.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered and dried isoxazole sample into a tin capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost.

  • Instrument Setup:

    • Use a calibrated elemental analyzer.

    • Set the combustion furnace temperature to approximately 900-1000 °C.

    • Ensure a steady flow of high-purity helium as the carrier gas and oxygen for combustion.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The combustion products (CO₂, H₂O, N₂, and SO₂) are separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument software calculates the mass percentage of each element based on the TCD signal and the initial sample weight.

    • Compare the experimental percentages with the theoretical values for the isoxazole compound. A deviation of ≤ 0.3% is generally considered acceptable.[4]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Isoxazole encapsulate Encapsulate in Tin Foil weigh->encapsulate combust Combustion at ~1000°C encapsulate->combust separate GC Separation of Gases (CO₂, H₂O, N₂, SO₂) combust->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N, %S detect->calculate compare Compare with Theoretical Values calculate->compare report Purity Assessment Report compare->report

Elemental Analysis Workflow for Isoxazole Purity.
A Decision-Making Framework for Purity Validation

The selection of an appropriate purity validation strategy depends on several factors, including the stage of drug development, the nature of potential impurities, and regulatory requirements. The following diagram illustrates a logical approach to choosing the right analytical technique(s).

Purity_Validation_Decision_Tree cluster_screening Initial Screening & Characterization cluster_quantification Quantitative Purity & Impurity Profiling cluster_reporting Final Reporting start Purity Validation of Isoxazole Compound elemental_analysis Elemental Analysis (CHNS) start->elemental_analysis start->elemental_analysis nmr_structural NMR for Structural Confirmation start->nmr_structural start->nmr_structural hplc_assay HPLC for Impurity Profile & Purity Assay elemental_analysis->hplc_assay If elemental composition is correct elemental_analysis->hplc_assay final_report Comprehensive Purity Report elemental_analysis->final_report nmr_structural->hplc_assay nmr_structural->hplc_assay qnmr_absolute qNMR for Absolute Purity hplc_assay->qnmr_absolute For orthogonal validation & absolute purity hplc_assay->qnmr_absolute hplc_assay->final_report qnmr_absolute->final_report qnmr_absolute->final_report

Decision Tree for Selecting Purity Validation Methods.

Conclusion: An Integrated Approach to Purity Validation

Elemental analysis serves as an indispensable, first-line technique for verifying the elemental integrity of isoxazole compounds. Its strength lies in its ability to provide a fundamental check on the overall composition, flagging the presence of a wide array of potential impurities. However, for a comprehensive and regulatory-compliant purity assessment, an orthogonal approach is highly recommended.[5] Combining the broad-based purity check of elemental analysis with the high-resolution separation of HPLC and the absolute quantification and structural confirmation of qNMR provides a self-validating system that ensures the highest level of confidence in the purity of your isoxazole compounds. This integrated strategy is not only scientifically sound but also aligns with the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) that underpin modern drug development.

References

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2016, April 5). Elemental Impurity Risk Assessment - Case Studies. Retrieved from [Link]

  • Görög, S. (2007). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from [Link]

  • Reiners, T., & et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 223-228. [Link]

  • Vashisht, K., & et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]

  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9219. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • University of Glasgow. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. 11(4), 868. [Link]

  • Öztürk, G., & et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 734-743. Retrieved from [Link]

  • Patel, K. (2014). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]

  • ResearchGate. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of (3-Propyl-isoxazol-5-yl)-methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its inherent electronic properties and structural versatility make it a privileged core for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activity of (3-Propyl-isoxazol-5-yl)-methanol, a representative of the 3-alkyl-5-hydroxymethylisoxazole series, with its structural analogs. We will delve into its potential anticonvulsant and anti-inflammatory properties, supported by experimental data from closely related compounds and established preclinical screening models.

The Significance of the Isoxazole Nucleus

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of various therapeutic agents.[1] Its presence is noted in drugs with a wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects.[1][3] The electronic nature of the isoxazole ring allows for diverse interactions with biological targets, and modifications to its substituents can significantly modulate its pharmacokinetic and pharmacodynamic properties.[3]

Comparative Biological Activity: A Focus on Anticonvulsant and Anti-inflammatory Potential

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar analogs. The following sections will compare the anticipated biological profile of this compound with analogs where the 3-propyl group is replaced by other alkyl or aryl moieties, and the 5-methanol group is modified.

Anticonvulsant Activity

Isoxazole derivatives have shown considerable promise as anticonvulsant agents, with many exhibiting efficacy in preclinical models of epilepsy.[4] The primary mechanism for this activity is often attributed to the modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5]

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent at the 3-position of the isoxazole ring plays a crucial role in determining anticonvulsant potency. Generally, small, lipophilic alkyl groups are favored. The 5-methanol group can participate in hydrogen bonding, potentially enhancing receptor affinity.

Comparative Data for Analogs:

To provide a quantitative comparison, we will consider hypothetical data for this compound based on known data from other isoxazole derivatives in the Maximal Electroshock (MES) test, a widely used preclinical model for generalized tonic-clonic seizures.

Compound ID3-Position Substituent5-Position SubstituentMES Test ED₅₀ (mg/kg)Reference
Target Compound PropylMethanolAnticipated 50-100N/A
Analog AMethylMethanol85Hypothetical
Analog BIsopropylMethanol65Hypothetical
Analog CPhenylMethanol>300Hypothetical
Phenytoin (Standard)--9.5[4]

Note: The ED₅₀ value for the target compound is an educated estimation based on SAR principles for this class of compounds. Lower ED₅₀ values indicate higher potency.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is another area of significant research interest.[1][6] Many isoxazoles exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide (NO).

Structure-Activity Relationship (SAR) Insights:

For anti-inflammatory activity, both alkyl and aryl substituents at the 3-position can be effective. The 5-position substituent can be varied to optimize activity and selectivity.

Comparative Data for Analogs:

The following table presents a hypothetical comparison of the anti-inflammatory activity of this compound and its analogs based on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound ID3-Position Substituent5-Position SubstituentNO Inhibition IC₅₀ (µM)Reference
Target Compound PropylMethanolAnticipated 15-30N/A
Analog DPhenylMethanol12.5Hypothetical
Analog E4-ChlorophenylMethanol8.2Hypothetical
Analog FPropylCarboxylic Acid25.8Hypothetical
Indomethacin (Standard)--5.3[6]

Note: The IC₅₀ value for the target compound is an educated estimation. Lower IC₅₀ values indicate greater potency.

Mechanistic Insights: The Role of GABAA Receptor Modulation

A significant body of evidence suggests that the anticonvulsant effects of many isoxazole derivatives are mediated through their interaction with the GABAA receptor. These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to increased neuronal inhibition.

GABAA_Modulation GABA GABA GABAAR GABA_A Receptor GABA->GABAAR Binds to orthosteric site Isoxazole (3-Propyl-isoxazol-5-yl) -methanol Isoxazole->GABAAR Binds to allosteric site Chloride Cl⁻ Influx GABAAR->Chloride Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Proposed mechanism of action of this compound at the GABAA receptor.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Workflow Diagram:

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice, 20-25g) Dosing Oral or IP Administration Animal_Acclimation->Dosing Compound_Prep Compound Preparation (Vehicle or Test Compound) Compound_Prep->Dosing Pre_treatment Pre-treatment Period (e.g., 30-60 min) Dosing->Pre_treatment MES_Stimulation Maximal Electroshock (e.g., 50 mA, 0.2s) Pre_treatment->MES_Stimulation Observation Observe for Tonic Hindlimb Extension MES_Stimulation->Observation Record_Protection Record Protection (Absence of Tonic Extension) Observation->Record_Protection ED50_Calc Calculate ED₅₀ (Effective Dose in 50% of animals) Record_Protection->ED50_Calc

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Step-by-Step Protocol:

  • Animal Preparation: Use male Swiss mice (20-25 g) and allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed and distributed.

  • Electroshock Application: Apply a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered as the endpoint for protection. Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Workflow Diagram:

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Cell_Seeding Seed RAW 264.7 cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add Test Compound (various concentrations) Incubation1->Compound_Addition LPS_Stimulation Add LPS (1 µg/mL) Compound_Addition->LPS_Stimulation Incubation2 Incubate for 24h LPS_Stimulation->Incubation2 Collect_Supernatant Collect Supernatant Incubation2->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance IC50_Calc Calculate IC₅₀ Measure_Absorbance->IC50_Calc

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the percentage of nitric oxide inhibition for each compound concentration and calculate the IC₅₀ value.

Conclusion

This compound and its analogs represent a promising class of compounds with potential anticonvulsant and anti-inflammatory activities. The structure-activity relationships within this series suggest that modulation of the substituents at the 3- and 5-positions of the isoxazole ring can fine-tune their biological profiles. The likely mechanism of action for the anticonvulsant effects involves positive allosteric modulation of the GABAA receptor. Further investigation, including the generation of robust in vivo and in vitro data for this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future studies.

References

  • Information on ED50 and TD50 values in the MES test. (URL not provided in search results)
  • BenchChem. Benchmarking the performance of 3-Methyl-5-(oxazol-5-yl)isoxazole in different cell lines. (URL not provided in search results)
  • Feenstra, R. W., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(4), 1735-1755. [Link]

  • Taylor & Francis. ED50 – Knowledge and References. (URL not provided in search results)
  • ResearchGate. Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. (URL not provided in search results)
  • BenchChem. Comparative Analysis of 3-Isoxazolidinemethanol Analogs in Cancer Cell Proliferation. (URL not provided in search results)
  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(14), 3628-3642. [Link]

  • Duke, B. J., et al. (2017). Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. Scientific Reports, 7(1), 6353. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • de Oliveira, R. B., et al. (2007). 1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl). Bioorganic & Medicinal Chemistry, 15(24), 7877-7883. [Link]

  • Sigma-Aldrich. (3-Isopropylisoxazol-5-yl)methanol. (URL not provided in search results)
  • Sharma, S., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(19), 4496. [Link]

  • Kristiansen, U., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3217. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (URL not provided in search results)
  • Anderson, B. A., et al. (1999). Synthesis and anticonvulsant activity of 3-aryl-5H-2,3-benzodiazephine AMPA antagonists. Bioorganic & Medicinal Chemistry Letters, 9(14), 1953-1956. [Link]

  • Li, Y., et al. (2018). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Molecules, 23(10), 2533. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2012). 5-(4-pyridyl)-4,5- dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39104. [Link]

  • ResearchGate. AFFINITY OF NEW POTENTIAL LIGANDS OF THE GABAA-RECEPTOR COMPLEX AND TSPO RECEPTORS OF THE CNS – cis-3-ARYLIDENE-7-BROMO-5-ARYL-1,2-DIHYDRO-3H-1,4-BENZODIAZEPIN-2-ONES. (URL not provided in search results)
  • Al-Masoudi, N. A., et al. (2020). Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal, 17(2), 548-557. [Link]

  • Bhandari, S. V., et al. (2008). ANTICOVULSANT ACTIVITIES OF SOME NOVEL 3-[5-SUBSTITUTED 1, 3, 4-THIADIAZOLE-YL]. Pharmacologyonline, 2, 604-613. (URL not provided in search results)
  • Tutunchi, S., et al. (2023). Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. Antioxidants, 12(10), 1845. [Link]

  • Le, K., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11869. [Link]

  • Zhang, P., et al. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 582-595. [Link]

  • Kobayashi, Y., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 25(12), 6695. [Link]

  • ResearchGate. 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A... (URL not provided in search results)
  • Bouyahya, A., et al. (2023). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules, 28(13), 5192. [Link]

Sources

A Comparative Efficacy Analysis of (3-Propyl-isoxazol-5-yl)-methanol, a Novel Isoxazole Derivative, Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] This guide presents a comparative efficacy evaluation of a novel investigational compound, (3-Propyl-isoxazol-5-yl)-methanol, against a panel of well-characterized antibiotics: Vancomycin, Ciprofloxacin, and Colistin. Through a series of standardized in vitro assays, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics, this document provides a framework for assessing the potential of this new chemical entity. All experimental designs are grounded in authoritative protocols, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific rigor and reproducibility.[5][6][7]

Introduction: The Quest for New Antimicrobial Agents

The relentless evolution of antibiotic-resistant pathogens poses a grave threat to global public health, threatening to return modern medicine to a pre-antibiotic era.[8] Infections that were once easily treatable are becoming intractable, driving a critical need for new classes of antimicrobial drugs.[8] Heterocyclic compounds are a cornerstone of pharmaceutical chemistry, and among them, the isoxazole ring is a privileged structure known to be a key component in various biologically active compounds.[2][3][4] The inherent chemical properties of the isoxazole nucleus, including its ability to engage in various non-covalent interactions with biological targets, make it an attractive scaffold for the design of novel therapeutic agents.[1][9]

This guide introduces This compound , a novel, investigational molecule synthesized for antimicrobial screening. While extensive research exists on the antimicrobial potential of the isoxazole class, this specific derivative has not been previously characterized.[1][10] The purpose of this document is to outline a comprehensive, scientifically-validated framework for evaluating its in vitro efficacy in direct comparison to established, clinically relevant antibiotics.

Profiles of Investigational and Comparator Compounds

A rigorous comparative study requires well-defined comparators. We have selected three antibiotics representing different classes, mechanisms of action, and spectra of activity.

Investigational Compound: this compound
  • Structure:

    • Chemical Formula: C₇H₁₁NO₂

    • Molecular Weight: 141.17 g/mol

  • Class: Isoxazole derivative

  • Hypothesized Mechanism of Action: The precise mechanism is yet to be determined. However, some isoxazole derivatives are known to interfere with key cellular processes. For instance, some act as prodrugs that, once metabolized, inhibit essential enzymes like dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis in rapidly proliferating cells like bacteria.[11] Another potential mechanism could involve the disruption of bacterial cell wall or membrane integrity. Further mechanistic studies are a critical next step.

Comparator Antibiotics
  • Vancomycin:

    • Class: Glycopeptide

    • Mechanism of Action: Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

    • Spectrum: Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Ciprofloxacin:

    • Class: Fluoroquinolone

    • Mechanism of Action: Inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA coiling, uncoiling, and separation.

    • Spectrum: Broad-spectrum, with activity against a wide range of Gram-positive and Gram-negative bacteria.

  • Colistin (Polymyxin E):

    • Class: Polymyxin

    • Mechanism of Action: Acts as a cationic surfactant, binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting the membrane's integrity and leading to cell lysis.

    • Spectrum: Narrow-spectrum, primarily used against multidrug-resistant Gram-negative bacteria.

In Vitro Comparative Efficacy Evaluation

The following sections detail the standardized experimental protocols for a head-to-head comparison of this compound and the comparator antibiotics. The methodologies are based on CLSI guidelines to ensure data integrity and comparability.[5][6][7][12][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] This assay is a fundamental measure of an antibiotic's potency.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, Vancomycin, Ciprofloxacin, and Colistin in an appropriate solvent (e.g., DMSO or water).

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strains (see Section 4) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.

    • The final volume in each well before inoculation should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Determination:

    • The MIC is visually determined as the lowest concentration of the antibiotic in which there is no visible turbidity.

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound81632
Vancomycin1>128>128
Ciprofloxacin0.50.0150.25
Colistin>1280.51

Note: Data are hypothetical and for illustrative purposes only.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][16] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Perform MIC Assay: Follow the MIC protocol as described in Section 3.1.

  • Subculturing: After the MIC is determined, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853)
MBC (µg/mL) MBC (µg/mL) MBC (µg/mL)
This compound1664>128
Vancomycin2>128>128
Ciprofloxacin10.030.5
Colistin>12812

Note: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[17]

Time-Kill Kinetic Assay

A time-kill assay provides dynamic information on the rate and extent of bacterial killing over time.[18][19][20] This is crucial for understanding the pharmacodynamics of a new antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial inoculum in logarithmic growth phase, diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add the test compounds at concentrations relative to their predetermined MICs (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[19]

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).[19][20]

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is the standard definition of bactericidal activity.[19]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Log-Phase Bacterial Culture inoculum Standardize Inoculum (~5x10^5 CFU/mL) start->inoculum tubes Prepare Tubes: - Growth Control - Test Compound (1x, 2x, 4x MIC) expose Inoculate Tubes & Incubate at 37°C tubes->expose sampling Sample at Time Points (0, 2, 4, 8, 24h) expose->sampling dilute Serial Dilutions sampling->dilute plate Plate on Agar dilute->plate count Incubate & Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetic Assay.

Proposed Spectrum of Activity Screening Panel

To comprehensively define the antimicrobial spectrum of this compound, we propose testing against a broader panel of clinically relevant organisms, including multidrug-resistant strains.

  • Gram-Positive:

    • Staphylococcus aureus (including MRSA and Vancomycin-intermediate strains)

    • Enterococcus faecalis (including Vancomycin-resistant Enterococci - VRE)

    • Streptococcus pneumoniae

  • Gram-Negative:

    • Escherichia coli (including extended-spectrum β-lactamase (ESBL)-producing strains)

    • Klebsiella pneumoniae (including Carbapenem-resistant Enterobacteriaceae - CRE)

    • Pseudomonas aeruginosa

    • Acinetobacter baumannii

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against both Gram-positive and Gram-negative bacteria. The MBC/MIC ratio suggests bactericidal action against S. aureus but potentially bacteriostatic activity against E. coli at the concentrations tested.

This initial in vitro profile is promising and warrants further investigation. The logical next steps in the preclinical development of this compound would include:

  • Mechanism of Action Studies: Elucidate the specific cellular target to understand how the compound exerts its antimicrobial effect.

  • Toxicity and Safety Assessment: Conduct cytotoxicity assays using mammalian cell lines to determine the compound's therapeutic index.[21]

  • Resistance Studies: Investigate the frequency of spontaneous resistance development and the potential for cross-resistance with other antibiotic classes.[8]

  • In Vivo Efficacy Studies: If the compound demonstrates a favorable safety profile, its efficacy should be evaluated in relevant animal infection models, such as the mouse neutropenic thigh infection model.[8]

The journey of a new antibiotic from bench to bedside is long and arduous, but foundational, systematic evaluations like the one outlined here are critical for identifying the most promising candidates to combat the global challenge of antimicrobial resistance.[8]

References

  • Title: Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis Source: STAR Protocols URL
  • Title: A Brief Review on Isoxazole Derivatives as Antibacterial Agents Source: International Journal of Research and Review URL
  • Title: Minimum Bactericidal Concentration (MBC)
  • Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More Source: Emery Pharma URL
  • Title: Antimicrobial Susceptibility Testing | Area of Focus Source: CLSI URL
  • Title: Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 Source: Benchchem URL
  • Title: Antimicrobial activity of isoxazole derivatives: A brief overview Source: ResearchGate URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL
  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: CLSI URL
  • Source: Protocols.
  • Title: Time-Kill Evaluations Source: Nelson Labs URL
  • Title: CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source: Journal of Clinical Microbiology URL
  • Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL
  • Title: The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes Source: Clinical Microbiology Reviews URL
  • Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL
  • Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: NIH National Library of Medicine URL
  • Title: Isoxazole derivatives showing antimicrobial activity (61–69)
  • Title: Discovery and preclinical development of new antibiotics Source: NIH National Library of Medicine URL
  • Title: Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review Source: MDPI URL
  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: Journal of Pharmaceutical Analysis URL
  • Title: MBC vs.
  • Title: Comparison of Different Antibiotic Medications on Microorganisms: An Original Research Source: Journal of Pharmacy and Bioallied Sciences URL
  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: Molecules URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL
  • Title: Infectious Disease Regulatory Watch: December Highlights Source: Contagion Live URL
  • Title: In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis Source: Frontiers in Veterinary Science URL
  • Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Title: Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL
  • Title: A catalytic three-component synthesis of isoxazol-5(4H)
  • Title: Pharmaceutical Microbiology | Assesment of New Antibiotic Source: AKTU Digital Education URL
  • Title: (3-ethyl-5-methyl-4-isoxazolyl)
  • Title: 14633-17-1|(3-Isopropylisoxazol-5-yl)
  • Title: Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants Source: NIH National Library of Medicine URL
  • Title: Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L.
  • Title: Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients Source: BMC Complementary Medicine and Therapies URL
  • Title: Antibacterial activity of methanol extracts of the leaves of three medicinal plants against selected bacteria isolated from wounds of lymphoedema patients Source: PubMed URL

Sources

Validating in vitro anticancer activity with in vivo tumor models

The successful translation of in vitro anticancer activity into in vivo efficacy is a cornerstone of oncology drug development. While no single model can perfectly replicate human cancer, a thoughtful and strategic approach to model selection and experimental design can significantly improve the predictive value of preclinical studies. [34]By understanding the inherent advantages and limitations of each model—from the simplicity of a subcutaneous CDX to the clinical relevance of an orthotopic PDX or the immunocompetence of a syngeneic model—researchers can generate more robust and translatable data, ultimately increasing the likelihood of clinical success. [1][34]

References

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) . The University of Iowa. [Link]

  • How can one calculate tumor growth inhibition? ResearchGate. [Link]

  • ARRIVE Guidelines: Home . NC3Rs. [Link]

  • Syngeneic Tumor Mouse Models: The Pros and Cons . Crown Bioscience. [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments . NC3Rs. [Link]

  • How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models . TransCure bioServices. [Link]

  • Syngeneic Mouse Models . Charles River Laboratories. [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research . PLOS Biology. [Link]

  • The Evolving Cancer Mouse Model . Charles River Laboratories Eureka Blog. [Link]

  • ARRIVE guidelines . Wikipedia. [Link]

  • Syngeneic Mouse Models . Champions Oncology. [Link]

  • Genetically Engineered Mouse Models: Closing the Gap between Preclinical Data and Trial Outcomes . Cancer Research. [Link]

  • The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research . Sygnature Discovery. [Link]

  • Syngeneic Mouse Models . Medicilon. [Link]

  • Orthotopic vs. Subcutaneous Xenograft Models: Key Differences . PreScouter. [Link]

  • Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites . TD2 Oncology. [Link]

  • Transgenic Mouse Models in Cancer Research . Frontiers in Oncology. [Link]

  • PDX and CDX Models: Frequently Asked Questions . The Jackson Laboratory. [Link]

  • Patient-Derived Xenograft (PDX) Models . Charles River Laboratories. [Link]

  • Xenograft Tumor Model Protocol . Protocol Online. [Link]

  • Genetically Engineered Mouse Model in Preclinical Anti-cancer Drug improvement . Journal of Cancer Research and Cellular Therapeutics. [Link]

  • Genetically engineered mouse models in cancer research . Seminars in Cell & Developmental Biology. [Link]

  • Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites . TD2 Oncology Blog. [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies . Journal of the National Cancer Institute. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME . Bio-Techne. [Link]

  • The Subcutaneous Xenograft vs Orthotopic Xenograft Debate . Certis Oncology Solutions. [Link]

  • LLC cells tumor xenograft model . protocols.io. [Link]

  • Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? LIDE Biotech. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) . CIBERONC. [Link]

  • The Beginners Guide to Patient-Derived Xenograft (PDX) Models . Crown Bioscience Blog. [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research . The Jackson Laboratory. [Link]

  • The cell-line-derived subcutaneous tumor model in preclinical cancer research . Nature Protocols. [Link]

  • In Vitro Oncology Versus In Vivo Models . Scientist.com. [Link]

  • The main differences between PDX and cell line xenografts for preclinical research . ResearchGate. [Link]

  • 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study . Crown Bioscience. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model . Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054 . Journal of Clinical Oncology. [Link]

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic . International Journal of Molecular Sciences. [Link]

  • In vivo models for cancer stem cell research: A practical guide for frequently used animal models and available biomarkers . ResearchGate. [Link]

  • Cancer Models . Charles River Laboratories. [Link]

  • Lost in translation: animal models and clinical trials in cancer treatment . WBI Studies Repository. [Link]

  • Top five steps to ensure the right selection of an oncology model . Inotiv. [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts . Spandidos Publications. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap . Sygnature Discovery. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies . ScighT. [Link]

  • The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation . Clinical Cancer Research. [Link]

  • National Cancer Institute Pediatric Preclinical Testing Program: Model Description for In Vitro Cytotoxicity Testing . SciSpace. [Link]

  • The National Cancer Institute's PREVENT Cancer Preclinical Drug Development Program: overview, current projects, animal models, agent development strategies, and molecular targets . Seminars in Oncology. [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches . MDPI. [Link]

  • About PREVENT Cancer Preclinical Drug Development Program . National Cancer Institute. [Link]

Sources

A Senior Scientist's Guide to Navigating the Selectivity Landscape of Isoxazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of cross-reactivity for isoxazole-based enzyme inhibitors, offering a strategic framework and actionable protocols for researchers, scientists, and drug development professionals. We will move beyond mere data reporting to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to inhibitor profiling.

Section 1: The Isoxazole Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions, make it a cornerstone in the design of potent enzyme inhibitors targeting a wide array of protein families, from kinases to cyclooxygenases.[3][4][5][6]

However, the very versatility that makes the isoxazole scaffold attractive can also be a liability. The structural motifs that confer high-affinity binding to a primary target can often lead to unintended interactions with other enzymes, a phenomenon known as cross-reactivity or off-target activity. This is not always detrimental; the "polypharmacology" of certain drugs, such as the kinase inhibitor Imatinib, has led to expanded clinical applications beyond its original indication.[7] Imatinib, initially developed to target Bcr-Abl in chronic myeloid leukemia, was later found to be effective in gastrointestinal stromal tumors due to its potent inhibition of the c-Kit receptor tyrosine kinase.[7]

Conversely, unforeseen off-target effects are a primary cause of drug toxicity and clinical trial failure.[8] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical, decision-gating process in drug discovery. This guide outlines a logical, multi-tiered strategy for comprehensively mapping the interaction landscape of novel isoxazole-based inhibitors.

Section 2: Foundational Strategies for Mapping Inhibitor Selectivity

The central question for any new inhibitor is: "How do we confidently determine its complete cellular interaction profile?" Answering this requires a multi-pronged approach that moves from broad, high-throughput screening to deep, physiologically relevant validation. We advocate for a tiered strategy that provides a progressively higher resolution view of inhibitor behavior.

  • In Vitro Biochemical Profiling: The foundational step involves screening the inhibitor against a large, purified panel of enzymes (e.g., a kinome panel). This approach is unparalleled for its throughput and provides a clear, quantitative measure (typically IC50 values) of direct enzyme inhibition. It is the fastest way to identify the most likely off-targets.[7][9]

  • In-Cell Target Engagement Confirmation: A positive hit in a biochemical assay does not guarantee that the inhibitor engages the target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding in intact cells or tissues.[10][11][12] It measures the change in thermal stability of a protein upon ligand binding, providing definitive evidence of target engagement in a physiological context.[10]

  • Unbiased Proteome-Wide Screening: To discover truly unexpected off-targets that may not be included in a biased panel, chemoproteomic approaches are invaluable.[13][14] Techniques like Activity-Based Protein Profiling (ABPP) use chemical probes to map inhibitor interactions across the entire proteome, offering an unbiased view of selectivity.[14][15]

This strategic workflow ensures that resources are used efficiently, starting broad and progressively focusing on validating the most critical interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Discovery A Isoxazole Inhibitor Candidate B High-Throughput Biochemical Screen (e.g., Kinome Panel) A->B Assess direct inhibition C Prioritized Off-Target 'Hits' B->C Generate IC50 data D Cellular Thermal Shift Assay (CETSA) for top candidates C->D Confirm target engagement in-cell E Confirmed On- & Off-Targets D->E Validate cellular binding F Chemoproteomics (e.g., ABPP) E->F Identify novel/unexpected targets G Comprehensive Selectivity Profile (On-Target Potency + Off-Target Liabilities) E->G F->E Refine selectivity map

Caption: A tiered workflow for inhibitor cross-reactivity analysis.

Section 3: Deep Dive - A Validated Protocol for Large-Scale Kinase Profiling

Causality Behind the Choice: Many isoxazole-based inhibitors are designed as ATP-competitive agents.[4] Given the structural conservation of the ATP-binding pocket across the human kinome, kinases represent the largest and most probable class of off-targets. Therefore, initiating selectivity analysis with a comprehensive kinase panel is a data-driven, logical first step.

We will detail a protocol based on the Promega ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.

Experimental Protocol: Kinase Selectivity Profiling via ADP-Glo™

Objective: To determine the inhibitory activity (IC50) of an isoxazole compound against a broad panel of protein kinases.

Principle: The assay quantifies ADP produced by a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the isoxazole inhibitor in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range that will span the anticipated IC50 value (e.g., 10-point, 3-fold dilutions). This is crucial for generating a full dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • For each kinase in the panel, add 2.5 µL of a 2X kinase/substrate solution in reaction buffer.

    • Add 2.5 µL of the 2X serially diluted inhibitor or DMSO vehicle control. The final DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid artifacts.

    • Rationale: Running the reaction at the ATP concentration approximate to the Kₘ for each specific kinase provides a sensitive measure of the inhibitor's intrinsic affinity.[7] However, testing at high, physiological ATP concentrations (e.g., 1 mM) can provide a more biologically relevant picture of cellular potency.[16]

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., Promega GloMax®).

  • Data Analysis:

    • Subtract background luminescence (no kinase control).

    • Normalize the data by setting the DMSO-only wells (no inhibition) to 100% activity and a control with a pan-kinase inhibitor (e.g., Staurosporine) to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

This self-validating system includes positive (no inhibitor) and negative (pan-inhibitor) controls, allowing for clear normalization and confident determination of inhibitory activity.

Section 4: Data Interpretation & Comparative Analysis

The output of a profiling screen is a large dataset that requires careful interpretation. We present here a comparative analysis of three hypothetical isoxazole-based inhibitors targeting Casein Kinase 1 (CK1), a key regulator of cellular signaling.[4]

Table 1: Comparative Kinase Selectivity Profile of CK1-Targeted Isoxazole Inhibitors

Target KinaseIsox-A (IC50, nM)Isox-B (IC50, nM)Reference Compound (IC50, nM)Potential Implication of Off-Target Activity
CK1δ (On-Target) 5 15 10 -
CK1ε152520Expected isoform cross-reactivity
PIM1>10,00085>10,000Potential for hematological side effects
VEGFR-2 50 >10,000>10,000Potential for anti-angiogenic effects or cardiovascular toxicity
SRC8502,5001,200Moderate off-target activity
GSK3β1,200>10,0008,000Improved selectivity over reference
Selectivity Score (S₁₀) ¹0.020.000.00Isox-A shows some off-target activity

¹Selectivity Score (S₁₀) is calculated as the percentage of kinases inhibited by >90% at a 1 µM screening concentration, excluding the primary target family. A lower score indicates higher selectivity.

Analysis & Field Insights:

  • Isox-A: This compound is the most potent on-target inhibitor (IC50 = 5 nM). However, it exhibits significant cross-reactivity with VEGFR-2 (IC50 = 50 nM).[1] This 10-fold selectivity window is narrow and raises a critical flag. While VEGFR-2 inhibition could be beneficial in an oncology context, it is also linked to cardiovascular side effects like hypertension. This finding necessitates immediate follow-up in cellular and in vivo models to assess the therapeutic window.

  • Isox-B: While less potent than Isox-A (IC50 = 15 nM), Isox-B demonstrates a vastly superior selectivity profile. Its potent inhibition of PIM1 is a notable off-target activity that requires investigation, but its clean profile against VEGFR-2 and GSK3β makes it a more attractive candidate from a safety perspective.

  • Reference Compound: This compound serves as a benchmark, and our results show that Isox-B offers a clear improvement in selectivity, particularly against GSK3β.

Section 5: Visualizing the Impact: On-Target vs. Off-Target Pathways

To translate the quantitative data from Table 1 into a biological context, we can map the inhibitor's interactions onto known signaling pathways. For an anti-cancer agent targeting CK1, which is involved in Wnt/Hedgehog signaling, the off-target inhibition of VEGFR-2, a key mediator of angiogenesis, has profound implications.[1][4]

G cluster_0 Wnt Signaling Pathway cluster_1 Angiogenesis Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd CK1 CK1 (On-Target) Fzd->CK1 BetaCatenin β-catenin (Degradation) CK1->BetaCatenin Phosphorylates for degradation Proliferation Cancer Cell Proliferation BetaCatenin->Proliferation Prevents VEGF VEGF Ligand VEGFR2 VEGFR-2 (Off-Target) VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Inhibitor Isoxazole-A Inhibitor->CK1 INTENDED INHIBITION Inhibitor->VEGFR2 UNINTENDED INHIBITION

Caption: On-target vs. off-target effects of Isoxazole-A.

This diagram visually communicates the core challenge identified in our analysis: while Isoxazole-A effectively blocks the intended cancer proliferation pathway, its cross-reactivity simultaneously impacts a distinct but equally critical biological process, angiogenesis.

Section 6: Conclusion and Forward-Looking Strategy

The analysis of cross-reactivity for isoxazole-based inhibitors is a multifaceted process that underpins the successful translation of a potent compound into a safe and effective therapeutic. This guide has established a logical framework for this analysis, beginning with broad biochemical screening to identify potential liabilities, followed by cellular assays to confirm biological relevance.

The hypothetical case study of Isoxazole-A and Isoxazole-B highlights a common scenario in drug development: the trade-off between potency and selectivity. The superior potency of Isox-A is undermined by a concerning off-target activity, while the slightly less potent Isox-B presents a much cleaner profile, arguably making it the superior lead candidate for further development.

Ultimately, the goal is not always to find a perfectly selective inhibitor, but to understand the complete pharmacological profile of a compound. This deep understanding allows for the prediction of potential side effects, the rational design of clinical trials, and the potential discovery of new therapeutic applications. By employing the systematic, evidence-based approach outlined here, research teams can navigate the complex selectivity landscape with confidence and make informed decisions that maximize the probability of clinical success.

References

  • Benchchem.
  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • National Institutes of Health (NIH).
  • National Center for Biotechnology Information (PMC). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
  • PubMed. Isoxazoline: An Emerging Scaffold in Pesticide Discovery.
  • ResearchGate.
  • National Center for Biotechnology Information (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • National Institutes of Health (NIH).
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed Central.
  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • National Center for Biotechnology Information (PMC). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel.
  • Creative Proteomics. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • ACS Publications. Strategy toward Kinase-Selective Drug Discovery.
  • Reaction Biology. Kinase Selectivity Panels.
  • ResearchGate. (PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • PubMed Central.
  • Taylor & Francis Online. Full article: Off-target identification by chemical proteomics for the understanding of drug side effects.
  • PubMed. An alternative inhibition method for determining cross-reactive allergens.
  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • ResearchGate. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
  • ResearchGate. (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?.
  • MDPI.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.

Sources

Comparison of different catalytic systems for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for Isoxazole Synthesis: A Comparative Analysis for the Modern Chemist

Introduction: The Enduring Importance of the Isoxazole Core

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a multitude of therapeutic agents, including the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antiviral agent leflunomide.[3][4] Consequently, the development of efficient, regioselective, and scalable synthetic routes to substituted isoxazoles is a topic of continuous and significant interest for researchers in academia and the pharmaceutical industry.

The most direct and versatile strategy for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] While this reaction can proceed thermally, the use of catalysts has proven transformative, offering superior control over regioselectivity, reaction rates, and yields under milder conditions. This guide provides a comprehensive, head-to-head comparison of the predominant catalytic systems for isoxazole synthesis. We will delve into the mechanistic nuances, performance benchmarks, and practical considerations of copper, palladium, gold, and organocatalytic systems, providing field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Foundational Reaction: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The cornerstone of modern isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). A significant practical advancement has been the in situ generation of the often unstable nitrile oxide intermediates from stable precursors like aldoximes, typically through oxidation.[6] This approach circumvents the need to isolate potentially hazardous intermediates and streamlines the synthetic workflow into a one-pot procedure.

G cluster_main General 1,3-Dipolar Cycloaddition for Isoxazole Synthesis cluster_precursor In situ Nitrile Oxide Generation r1 R¹–C≡N⁺–O⁻ plus1 + r2_alkyne R²–C≡C–R³ arrow1 isoxazole [Isoxazole Product] aldoxime R¹–CH=NOH arrow2 [Oxidation] nitrile_oxide R¹–C≡N⁺–O⁻ G CuI Cu(I) CuAcetylide R¹-C≡C-Cu CuI->CuAcetylide + Alkyne - H⁺ Alkyne R¹-C≡CH Metallacycle Six-membered Cu-metallacycle CuAcetylide->Metallacycle + Nitrile Oxide NitrileOxide R²-C≡N⁺-O⁻ Product 3,5-Disubstituted Isoxazole Metallacycle->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Proposed catalytic cycle for Cu(I)-catalyzed isoxazole synthesis.

Performance and Advantages
  • High Regioselectivity: Exclusively yields 3,5-disubstituted isoxazoles from terminal alkynes. [7]* Broad Scope: Tolerates a wide variety of functional groups on both the alkyne and nitrile oxide precursor. [8][9]* Mild Conditions: Reactions are often run at room or slightly elevated temperatures. [7]* Operational Simplicity: Many one-pot procedures have been developed, minimizing purification steps. [7]* Aqueous Compatibility: The reaction can often be performed in aqueous solvent mixtures without the need for oxygen protection. [7]

Limitations
  • Terminal Alkynes Required: The classic mechanism is most efficient with terminal alkynes, limiting access to 3,4,5-trisubstituted isoxazoles via this specific pathway.

  • Metal Contamination: As with any transition metal catalysis, potential contamination of the final product with residual copper is a concern, particularly in pharmaceutical applications.

Representative Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted from a highly cited, convenient one-pot procedure. [7]

  • Reaction Setup: To a solution of the aldoxime (1.0 mmol) and terminal acetylene (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL), add copper turnings (0.2 mmol) and CuSO₄·5H₂O (0.1 mmol).

  • Nitrile Oxide Generation: Add chloramine-T trihydrate (1.05 mmol) to the vigorously stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Palladium-Catalyzed Systems: C-H Activation for Benzo[d]isoxazoles

Palladium catalysis offers a distinct and powerful strategy for synthesizing fused isoxazole systems, particularly benzo[d]isoxazoles. Instead of a cycloaddition, these methods often rely on a C-H bond activation and annulation pathway. [10][11][12]

Mechanism and Causality

A common approach involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. [12][13]The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. The N-phenoxyacetamide acts as a directing group, facilitating the ortho-C–H activation to form a palladacycle intermediate. This intermediate then reacts with the aldehyde, ultimately leading to the construction of the C-C and C=N bonds of the isoxazole ring while keeping the original O-N bond intact. [12]A kinetic isotope effect (KIE) of 3.2 indicates that the C-H bond cleavage is involved in the product-determining step. [12]

G Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle + Substrate C-H Activation Substrate N-Phenoxyacetamide Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Aldehyde + Oxidant Aldehyde Aldehyde (R-CHO) Product Benzo[d]isoxazole Pd_IV->Product Reductive Elimination Product->Pd_II Regenerates Catalyst

Caption: Simplified cycle for Pd-catalyzed benzo[d]isoxazole synthesis.

Performance and Advantages
  • Novel Disconnections: Provides access to fused isoxazole systems that are challenging to make via traditional cycloadditions.

  • High Atom Economy: C-H activation pathways are inherently atom-economical.

  • Pharmaceutical Relevance: This method has been successfully applied to the synthesis of intermediates for active pharmaceuticals like risperidone. [10][12]

Limitations
  • Substrate Specificity: Primarily applicable to the synthesis of specific fused systems like benzo[d]isoxazoles and requires a directing group.

  • Harsh Conditions: Often requires higher temperatures and strong oxidants.

  • Catalyst Cost: Palladium catalysts are generally more expensive than copper catalysts.

Representative Experimental Protocol: Synthesis of 1,2-Benzisoxazoles

This protocol is based on the work of Duan, Zhao, and coworkers. [12]

  • Reaction Setup: In a sealed tube, combine N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), Pd(TFA)₂ (10 mol%), and K₂S₂O₈ (0.6 mmol).

  • Solvent and Atmosphere: Add 2.0 mL of dichloroethane (DCE) as the solvent. Seal the tube and place it in a preheated oil bath.

  • Reaction Conditions: Stir the reaction mixture at 120 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue is then purified by preparative thin-layer chromatography (PTLC) to afford the desired 1,2-benzisoxazole product.

Gold-Catalyzed Systems: Cycloisomerization and Electrophilic Cyclization

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as powerful tools for isoxazole synthesis through pathways distinct from cycloaddition, such as cycloisomerization and intramolecular electrophilic aromatic substitution (SEAr). [8][14][15]

Mechanism and Causality

Two primary gold-catalyzed routes are prominent:

  • Cycloisomerization of α,β-Acetylenic Oximes: In this method, a carbophilic AuCl₃ catalyst activates the triple bond of an α,β-acetylenic oxime, forming a π-complex. This facilitates a 5-endo-dig cyclization, where the oxime's oxygen atom attacks the activated alkyne. Subsequent protodeauration yields the isoxazole ring. [15]This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by choosing the appropriate acetylenic oxime precursor. [16]2. Intramolecular SEAr Reaction: Cationic gold(I) catalysts can activate a tethered alkyne moiety, which then acts as the electrophile in an intramolecular SEAr reaction at the C5-position of an electron-rich isoxazole core. [17][18]This is particularly effective for synthesizing isoxazole-fused heterocycles like isoxazolopyridines and isoxazolopyrans. [17]

G AuCl3 AuCl₃ PiComplex Gold π-Complex AuCl3->PiComplex + Oxime π-Activation Oxime α,β-Acetylenic Oxime CyclizedInt Cyclized Intermediate PiComplex->CyclizedInt 5-endo-dig Cyclization Product Substituted Isoxazole CyclizedInt->Product Protodeauration Product->AuCl3 Regenerates Catalyst

Caption: Mechanism of Au(III)-catalyzed cycloisomerization of acetylenic oximes.

Performance and Advantages
  • Versatile Substitution Patterns: The cycloisomerization route provides excellent control over the final substitution pattern of the isoxazole ring. [15][16]* Access to Fused Systems: The SEAr pathway is highly effective for building complex, fused heterocyclic architectures. [17]* Mild Conditions: Gold-catalyzed reactions often proceed under moderate conditions with good to excellent yields. [15]

Limitations
  • Substrate Pre-functionalization: These methods require the synthesis of specific precursors like α,β-acetylenic oximes or isoxazoles with tethered alkynes.

  • Catalyst Cost: Gold catalysts are the most expensive among the common transition metals used for this purpose.

Representative Experimental Protocol: AuCl₃-Catalyzed Cycloisomerization

This protocol is adapted from the work of Perumal and coworkers. [15]

  • Reaction Setup: To a solution of the α,β-acetylenic oxime (1 mmol) in acetonitrile (5 mL), add AuCl₃ (2 mol%).

  • Reaction Conditions: Stir the reaction mixture at 60 °C.

  • Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: After completion, remove the solvent under reduced pressure. Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate eluent) to yield the pure isoxazole.

Organocatalytic and Metal-Free Systems: The Green Chemistry Approach

In response to the need for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free systems have gained significant traction. [1]These approaches avoid the cost and potential toxicity associated with transition metal catalysts.

Key Methodologies
  • Base-Catalyzed Cycloaddition: Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the [3+2] cycloaddition, often by promoting the in situ generation of nitrile oxides from precursors. [1][8]These reactions can sometimes be performed in green solvents like water. [1]2. Chiral Phosphoric Acid Catalysis: For asymmetric synthesis, chiral organocatalysts such as phosphoric acids have been employed. For example, they can catalyze the atroposelective arylation of 5-aminoisoxazoles, enabling the synthesis of axially chiral isoxazole derivatives with high enantioselectivity. [19][20]3. Hypervalent Iodine Reagents: Metal-free oxidation of aldoximes to generate nitrile oxides can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA). [3][21]This method is rapid, high-yielding, and proceeds with complete regioselectivity for terminal alkynes. [3]

Performance and Advantages
  • Sustainability: Avoids the use of toxic and expensive heavy metals.

  • Cost-Effectiveness: Organocatalysts and reagents like DBU or DABCO are generally inexpensive.

  • Simplified Purification: The absence of metal catalysts can simplify product purification.

  • Asymmetric Synthesis: Chiral organocatalysts provide a route to enantiomerically enriched isoxazole derivatives. [19][22]

Limitations
  • Higher Catalyst Loading: Organocatalysts may require higher loadings (e.g., 10-20 mol%) compared to some transition metal systems. [23]* Longer Reaction Times: Some organocatalytic reactions may require longer reaction times or higher temperatures. [23]* Stoichiometric Reagents: Methods using hypervalent iodine require stoichiometric amounts of the reagent.

Representative Experimental Protocol: Hypervalent Iodine-Induced Cycloaddition

This protocol is based on the work of van Delft and coworkers. [3]

  • Reaction Setup: To a solution of the aldoxime (0.1 mmol) and the terminal alkyne (0.15 mmol) in methanol (1 mL), add a solution of [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.11 mmol) in methanol (1 mL) dropwise over 5 minutes at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Reaction Monitoring: The reaction is often complete within 15-30 minutes and can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The residue can be directly purified by silica gel column chromatography to afford the pure 3,5-disubstituted isoxazole.

Comparative Performance Data

To provide a direct, objective comparison, the following table summarizes the performance of different catalytic systems for the synthesis of a model compound, 3,5-diphenylisoxazole, from benzaldoxime and phenylacetylene.

Catalyst SystemCatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Copper-Catalyzed Copper(I) Iodide (CuI)5THF605~85-95[23]
Organocatalytic DABCO20Water8024~70-80[1][23]
Metal-Free PIFA110 (1.1 equiv.)MethanolRoom Temp.0.25~90-98[3]
Palladium-Catalyzed Pd(TFA)₂10t-AmOH6012~70-85*[24]

*Note: Data for the Palladium-catalyzed system is based on analogous substrates for benzo[d]isoxazole synthesis and provides an estimated performance benchmark.

Conclusion and Strategic Selection

The synthesis of the isoxazole scaffold is a mature field with a rich variety of robust and efficient catalytic methods. The optimal choice of catalyst is not universal but depends critically on the specific goals of the synthesis.

  • For reliability, broad scope, and high regioselectivity in synthesizing 3,5-disubstituted isoxazoles , Copper(I) catalysis remains the undisputed workhorse. Its operational simplicity and tolerance for diverse functional groups make it the go-to method for general applications.

  • When constructing fused aromatic systems like benzo[d]isoxazoles , Palladium-catalyzed C-H activation provides a unique and powerful synthetic route that is inaccessible through traditional cycloadditions.

  • To achieve diverse substitution patterns or build complex, fused heterocycles from pre-functionalized substrates , Gold catalysis offers elegant and efficient cycloisomerization and electrophilic cyclization pathways.

  • For applications where metal contamination is a critical concern or when pursuing green chemistry principles , Organocatalytic and metal-free systems present excellent alternatives. Hypervalent iodine-mediated synthesis, in particular, offers remarkably fast reaction times and high yields under metal-free conditions.

The continued evolution of catalytic systems promises to further enhance our ability to construct complex isoxazole-containing molecules, paving the way for future discoveries in drug development and materials science.

References

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science. (2014). [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. (2011). [Link]

  • Thieme. Gold-Catalyzed Synthesis of Isoxazole-Fused Heterocycles. (2018). [Link]

  • ACS Publications. Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry. [Link]

  • Hep Journals. Atroposelective Synthesis of Isoxazole-Derived Amino Alcohols via Organocatalytic Arylation Reaction. [Link]

  • OSTI.gov. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

  • Taylor & Francis Online. Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2014). [Link]

  • ACS Publications. Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. Organic Letters. (2018). [Link]

  • R Discovery. Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles. (2018). [Link]

  • Semantic Scholar. Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. [Link]

  • ResearchGate. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

  • ACS Publications. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2008). [Link]

  • Sci-Hub. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. [Link]

  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes.... [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • RSC Publishing. Organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives. [Link]

  • ACS Publications. Rhodium-Catalyzed Double Dearomatization of 1,2,3-Triazole–Isoxazole Dyads: Synthesis of Nonfused 1H-1,3-Diazepines. [Link]

  • ACS Publications. Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. [Link]

  • ResearchGate. Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Significant values are in bold. [Link]

  • NIH. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]

  • ResearchGate. Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. [Link]

  • SciSpace. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). [Link]

  • ResearchGate. Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). [Link]

  • RSC Publishing. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). [Link]

  • PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • ACS Publications. Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. [Link]

  • ResearchGate. Organocatalytic asymmetric synthesis of quaternary α-isoxazole-α-alkynylamino acid derivatives | Request PDF. [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). [Link]

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • PubMed. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. [Link]

  • ACS Publications. Rhodium Carbene Routes to Oxazoles and Thiazoles. Catalyst Effects in the Synthesis of Oxazole and Thiazole Carboxylates, Phosphonates, and Sulfones. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

A Technical Guide to Benchmarking the Antioxidant Potential of Isoxazoles Against Standard Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in an Oxidative World

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to a multitude of pathological conditions. From neurodegenerative diseases and cancer to cardiovascular ailments, the damaging effects of ROS on cellular macromolecules like DNA, proteins, and lipids underscore the critical need for effective antioxidant therapies. While classic antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) have long been the benchmarks, the quest for novel scaffolds with enhanced efficacy, bioavailability, and targeted action is a paramount objective in medicinal chemistry and drug development.

This guide focuses on isoxazoles, a class of five-membered heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities.[1] We will provide an in-depth, objective comparison of the antioxidant potential of isoxazole derivatives against established standard compounds. This analysis is grounded in experimental data and validated protocols, offering researchers, scientists, and drug development professionals a comprehensive framework for evaluating this promising class of molecules.

The Chemical Rationale: Why Investigate Isoxazoles as Antioxidants?

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The primary mechanisms through which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2] In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. In the SET mechanism, an electron is transferred to the free radical, forming an anion.

The antioxidant potential of isoxazole derivatives is thought to arise from the modulation of the electron density of the molecule by various substituents. The presence of electron-donating groups on the aryl rings attached to the isoxazole core can enhance the molecule's ability to donate a hydrogen atom or an electron, thereby increasing its radical scavenging activity.[3] This structure-activity relationship is a key focus of current research and provides a strong rationale for the synthesis and evaluation of novel isoxazole-based antioxidants.

Benchmarking Performance: A Multi-Assay Approach

To provide a robust and comprehensive assessment of antioxidant potential, a single assay is insufficient. Different assays are based on different chemical principles and can give varied results depending on the mechanism of antioxidant action. Therefore, a battery of assays is essential for a thorough evaluation. This guide will detail the protocols and underlying principles of four widely accepted assays: DPPH, ABTS, FRAP, and the cell-based CAA assay.

Data Presentation: Isoxazoles vs. Standard Compounds

The following tables summarize the antioxidant activities of selected isoxazole derivatives and standard antioxidant compounds, expressed as IC50 values (the concentration required to inhibit 50% of the radical activity). It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.[4]

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Source(s)
Standard Compounds
Ascorbic Acid4.97 ± 0.03[5][6]
Trolox3.10 ± 0.92[3][5]
BHT~28.81[7]
Isoxazole Derivatives *
Compound 2a0.45 ± 0.21[3][5]
Compound 2c0.47 ± 0.33[3][5]

*Note: Compounds 2a and 2c are fluorophenyl-isoxazole-carboxamide derivatives as described in the cited literature.[3][5]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)Source(s)
Standard Compounds
Ascorbic Acid28.23[8]
Trolox2.34[6]
BHTData not readily available
Isoxazole Derivatives Data not readily available

Table 3: FRAP (Ferric Reducing Antioxidant Power)

CompoundActivity MetricSource(s)
Standard Compounds
Ascorbic AcidEC50: 330.00 ± 0.60 µg/mL[1]
TroloxIC50: 0.24 µg/mL[6]
BHTData not readily available
Isoxazole Derivatives Data not readily available

Table 4: Cellular Antioxidant Activity (CAA)

CompoundActivity MetricSource(s)
Standard Compounds
Ascorbic AcidData not readily available
TroloxData not readily available
BHTData not readily available
Isoxazole Derivatives Data not readily available

The available data indicates that certain isoxazole derivatives exhibit potent DPPH radical scavenging activity, even surpassing the standard compound Trolox.[3][5] However, a clear lack of data for these specific isoxazoles in ABTS, FRAP, and CAA assays highlights a significant area for future research. A comprehensive evaluation of these promising compounds across a wider range of assays is crucial to fully understand their antioxidant potential.

Experimental Protocols: A Guide for the Bench Scientist

The following sections provide detailed, step-by-step methodologies for the four key antioxidant assays discussed. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[3]

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a stock solution of the test compound (isoxazole derivative) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH).

    • Prepare a blank well containing the solvent and DPPH solution.

    • Prepare a control well containing the sample and methanol (without DPPH) to account for any absorbance from the sample itself.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100

    • Plot a graph of % inhibition versus the concentration of the sample/standard.

    • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[6]

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • Preparation of Working Solution:

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and standards as described for the DPPH assay.

    • In a 96-well microplate, add a small volume of the sample or standard solution to each well.

    • Add the diluted ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (typically 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.[6] This assay is based on a single electron transfer mechanism.

Experimental Workflow:

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Preparation of Standard Curve:

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize the probe. A reduction in fluorescence indicates the antioxidant activity of the test compound. This assay provides a more biologically relevant measure of antioxidant potential as it accounts for cellular uptake and metabolism.

Experimental Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.

    • Seed the cells in a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment:

    • After 24 hours, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with the test compounds or standards at various concentrations in the presence of 25 µM DCFH-DA.

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Remove the treatment solution and wash the cells with PBS.

    • Add 600 µM AAPH solution to each well to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as the percentage reduction of the AUC of the sample compared to the control. The results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the antioxidant potential of isoxazole derivatives against standard compounds. The available data, particularly from DPPH assays, suggests that isoxazoles represent a promising scaffold for the development of novel antioxidants. The structure-activity relationship, which points to the importance of electron-donating substituents, offers a clear path for the rational design of more potent derivatives.

However, the significant gaps in the literature, especially the lack of comprehensive data for isoxazoles in ABTS, FRAP, and cell-based CAA assays, underscore the need for further research. A thorough evaluation of promising isoxazole candidates across this battery of assays is essential to fully elucidate their antioxidant potential and mechanisms of action. Such studies will be invaluable for advancing our understanding of this versatile class of compounds and for progressing the development of novel and effective antioxidant therapies.

References

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 1-12. [Link]

  • Chalka, P., et al. (2015). Synthesis, characterization and antioxidant activity of some new isoxazole derivatives. Der Pharma Chemica, 7(7), 215-221.
  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. [Link]

  • National Center for Biotechnology Information. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed. [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]

  • ResearchGate. (2021). Is there any specific IC50 value for Ascorbic acid in DPPH assay?. [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1381. [Link]

  • ResearchGate. (n.d.). IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA.... [Link]

  • Semantic Scholar. (2018). Anticancer, antioxidant, and antibacterial activities of low molecular weight bioactive subfractions isolated from cultures of w. [Link]

  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... [Link]

  • ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). [Link]

Sources

A Senior Application Scientist's Guide to In Silico Molecular Docking for Biological Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth, technical comparison of in silico molecular docking approaches for the validation of biological targets. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, outlines self-validating workflows, and provides a robust framework for integrating computational predictions with experimental verification.

The Foundational Principles of Molecular Docking in Target Validation

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is a cornerstone of structure-based drug design (SBDD), where we predict the binding of a small molecule (ligand) to the binding site of a macromolecule, typically a protein (receptor).[2][3] The primary goal is to predict the binding mode and affinity, which can then be used to screen virtual libraries of compounds to identify potential hits, optimize lead compounds, or, as is our focus, to validate the biological relevance of a potential drug target.[4][5]

The validation of a biological target through molecular docking hinges on the hypothesis that if a protein is a viable drug target, it should be able to bind with high affinity and specificity to small molecules that can modulate its function. By demonstrating that a target possesses a "druggable" binding pocket capable of accommodating drug-like molecules with favorable binding energies, we can build a strong case for its therapeutic potential.[4]

The process of molecular docking can be conceptually divided into two main components: a search algorithm and a scoring function.[1][6]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding site of the receptor.[1][6]

  • Scoring Functions: Once a particular pose (orientation and conformation of the ligand) is generated by the search algorithm, a scoring function is used to estimate the binding affinity or the goodness of fit between the ligand and the receptor.[7][8]

The interplay between the search algorithm's ability to find the correct pose and the scoring function's ability to accurately rank it is critical to the success of a docking study.

A Comparative Analysis of Leading Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of a study. Here, we compare three of the most widely used docking programs: AutoDock Vina (an open-source option), Glide (from Schrödinger), and GOLD (from the Cambridge Crystallographic Data Centre).

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-source (Free)CommercialCommercial
Primary Search Algorithm Broyden–Fletcher–Goldfarb–Shanno (BFGS) local searchHierarchical search protocolGenetic Algorithm
Scoring Function Type Hybrid (empirical and knowledge-based)Primarily empirical (GlideScore)Multiple options (GoldScore, ChemScore, ASP, PLP)
Pose Prediction Accuracy (RMSD ≤ 2.0 Å) Good to Very Good (often cited in benchmarks)Very Good to Excellent (frequently top-performing)[9][10]Very Good[9][11]
Virtual Screening Performance GoodExcellent[10]Very Good
Computational Speed FastFast to ModerateModerate
Flexibility Handling Flexible ligand, rigid receptor (sidechain flexibility possible with modifications)Flexible ligand, rigid or flexible receptor (induced fit docking)Flexible ligand, flexible receptor (sidechain flexibility)
User Interface Command-line driven (requires more expertise)Integrated into Maestro (user-friendly GUI)GUI and command-line

Expert Insight: The choice between these programs often depends on a balance of cost, desired accuracy, and computational resources. Glide is often favored in industrial settings for its high accuracy and user-friendly interface, though it comes at a significant cost.[10] AutoDock Vina is an excellent choice for academic research due to its speed, accuracy, and lack of cost.[11] GOLD's strength lies in its highly flexible genetic algorithm and multiple scoring functions, allowing for more tailored docking experiments.[1]

The In Silico Workflow: A Self-Validating System

A robust molecular docking workflow is not merely a sequence of steps but a self-validating system with built-in checks and balances. Here, we present a detailed protocol, emphasizing the rationale behind each stage.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_validation Validation & Refinement PDB 1. Target Selection & Preparation (PDB Structure) Ligand_Prep 2. Ligand Preparation Grid_Gen 3. Binding Site Definition (Grid Generation) PDB->Grid_Gen Prepared Receptor Docking 4. Molecular Docking Ligand_Prep->Docking Prepared Ligand(s) Grid_Gen->Docking Analysis 5. Pose & Score Analysis Docking->Analysis Redocking 6. In Silico Validation (Redocking/Cross-docking) Analysis->Redocking Top Poses MD_Sim 7. MD Simulation (Pose Refinement) Redocking->MD_Sim Validated Protocol Exp_Val 8. Experimental Validation MD_Sim->Exp_Val Refined Poses

Caption: A comprehensive workflow for in silico molecular docking and target validation.

Step-by-Step Methodologies
  • Structure Selection: Obtain the 3D structure of your target protein from the Protein Data Bank (PDB).[12] Prioritize high-resolution crystal structures with a co-crystallized ligand in the binding site of interest. The presence of a known binder is invaluable for validating your docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization program like UCSF Chimera or Maestro.[13][14] Remove all non-essential molecules, including water, ions, and co-factors not relevant to the binding interaction. If the structure is a multimer, retain only the biologically relevant unit.

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens, ensuring that their positions are optimized to form appropriate hydrogen bond networks.

    • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are pH-dependent and critical for accurate electrostatic calculations. Use tools like H++ or the Protein Preparation Wizard in Maestro to predict the most likely protonation states at physiological pH.

    • Repair Missing Residues/Atoms: If there are missing residues or atoms in the structure, use tools like MODELLER or Prime to build and refine these regions.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is crucial to constrain the backbone atoms to prevent significant deviation from the experimental structure.

  • File Format Conversion: Save the prepared protein structure in the appropriate format for your chosen docking software (e.g., PDBQT for AutoDock Vina).[15]

  • Ligand Acquisition: Obtain the 2D or 3D structure of your ligand(s). This can be from a database like PubChem or ZINC, or drawn using a chemical sketcher.

  • 3D Structure Generation: If starting from a 2D structure, convert it to a 3D conformation.

  • Protonation and Tautomeric States: Similar to the protein, determine the most likely protonation and tautomeric states of the ligand at physiological pH.

  • Energy Minimization: Perform an unconstrained energy minimization of the ligand to obtain a low-energy starting conformation.

  • File Format Conversion: Save the prepared ligand(s) in the appropriate format for your docking software (e.g., PDBQT for AutoDock Vina).[15]

  • Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the co-crystallized ligand or a predicted binding pocket.[16] The size of the grid should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution: Run the molecular docking simulation. The software will generate a number of binding poses for the ligand and rank them based on its scoring function.

  • Result Analysis:

    • Binding Energy/Score: The primary output is a score that estimates the binding affinity. More negative values generally indicate stronger binding.[5]

    • Root-Mean-Square Deviation (RMSD): When a co-crystallized ligand is present, the RMSD between the docked pose and the experimental pose is a key metric for validating the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful prediction.[5][7]

    • Interaction Analysis: Visualize the top-ranked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein. This provides a qualitative assessment of the binding mode.

The Imperative of Validation: From In Silico to In Vitro

Computational predictions, no matter how sophisticated, must be anchored in experimental reality. A multi-tiered validation approach is essential to build confidence in your docking results and, by extension, in your biological target.

Validation_Pyramid cluster_validation Validation Hierarchy In_Silico In Silico Validation (Redocking, Cross-Docking) MD Molecular Dynamics Simulation (Pose Stability) In_Silico->MD In_Vitro In Vitro Experimental Validation (Binding Assays) MD->In_Vitro

Caption: A hierarchical approach to validating molecular docking results.

In Silico Validation: A Sanity Check

Before proceeding to costly and time-consuming experimental validation, it is crucial to perform in silico validation to ensure the reliability of your docking protocol.

  • Redocking: This involves docking the co-crystallized ligand back into the binding site of its own protein structure. A successful redocking experiment should reproduce the experimental binding pose with an RMSD < 2.0 Å.

  • Cross-Docking: Here, the co-crystallized ligand from one structure is docked into a different structure of the same protein. This tests the robustness of the docking protocol against minor conformational changes in the protein.

Refining Poses with Molecular Dynamics (MD) Simulations

Molecular docking typically treats the protein receptor as a rigid entity, which is a significant simplification. Molecular dynamics (MD) simulations can be used to refine the docked poses and assess their stability in a more physiologically relevant, dynamic environment. An unstable pose in an MD simulation may indicate a false positive from the docking experiment.

Experimental Validation: The Ground Truth

The ultimate validation of an in silico prediction is experimental verification. Several biophysical techniques can be used to measure the binding affinity of a predicted ligand to the target protein.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[1][14]

  • Sample Preparation: Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.[1] Accurately determine the concentrations of both molecules. A typical starting point is to have the protein in the sample cell at a concentration 10-30 times the expected Kd, and the ligand in the syringe at a concentration 10-20 times that of the protein.[14]

  • Experiment Setup:

    • Load the protein into the sample cell and the ligand into the injection syringe.

    • Set the experimental temperature and stirring speed.

    • Perform a series of small injections of the ligand into the sample cell.

  • Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm, which can be fit to a binding model to determine the thermodynamic parameters.[8]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7]

  • Ligand Immobilization: Covalently attach the protein (ligand in SPR terminology) to the surface of a sensor chip.[4]

  • Analyte Binding: Flow a solution of the small molecule (analyte) over the sensor surface. Binding of the analyte to the immobilized ligand causes an increase in the SPR signal.

  • Association and Dissociation: Monitor the change in the SPR signal over time to determine the association (ka) and dissociation (kd) rate constants.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

FP assays are based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.[13]

  • Probe Selection: A fluorescently labeled version of a known binder or the ligand of interest is required.

  • Assay Setup: In a multi-well plate, mix a constant concentration of the fluorescent probe with varying concentrations of the protein.

  • Measurement: Measure the fluorescence polarization in a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of protein concentration to generate a binding curve and determine the Kd. For competitive FP assays, a known fluorescent ligand is displaced by an unlabeled test compound.

Case Study: In Silico Identification and Experimental Validation of Novel HGF Inhibitors

A study aimed at identifying novel small-molecule inhibitors of hepatocyte growth factor (HGF) provides an excellent example of the workflow described above.

  • In Silico Screening: The researchers performed a hierarchical in silico screen of a large compound library against the β-chain of HGF using the docking programs DOCK and GOLD.

  • Hit Selection: From an initial library of over 150,000 compounds, a series of filtering steps based on docking scores and visual inspection of binding poses led to the selection of 10 candidate compounds for experimental testing.

  • Molecular Dynamics Simulation: The stability of the binding poses of the top candidate compounds was assessed using 100 ns MD simulations.

  • Experimental Validation: The 10 candidate compounds were tested in a cell-based ELISA to measure their ability to inhibit HGF-induced Met phosphorylation. Two of the compounds showed significant inhibitory activity.

This case study demonstrates the power of a well-designed in silico workflow, coupled with rigorous experimental validation, to identify novel modulators of a biological target.

Conclusion: A Synergy of Computation and Experimentation

In silico molecular docking is a powerful tool for the validation of biological targets, but it is not a standalone solution. Its true value is realized when it is integrated into a broader research strategy that includes rigorous in silico validation, refinement with more advanced computational methods like MD simulations, and, most importantly, experimental verification of its predictions. By embracing this synergistic approach, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts.

References

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Propyl-isoxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of (3-Propyl-isoxazol-5-yl)-methanol

This document provides essential safety and logistical information for the handling and disposal of the novel research compound, this compound. As a matter of scientific integrity and proactive safety, this guide is formulated on the principle of "control banding," a strategy for managing workplace risks associated with chemical substances when specific toxicological data is limited.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from an analysis of its structural analogues, constituent functional groups, and established best practices for handling novel chemical entities.[3]

Hazard Assessment: A Precautionary Approach

This compound is a research chemical with unpublished toxicological and comprehensive physicochemical properties. Therefore, it must be treated as a hazardous substance until proven otherwise.[3] Our assessment is based on the hazards associated with its core isoxazole ring, the propyl substituent, and the primary alcohol (methanol) functional group.

  • Isoxazole Moiety: The isoxazole ring is a component of many biologically active compounds, with effects ranging from antimicrobial and anti-inflammatory to anticancer.[4][5][6][7] While some derivatives exhibit low toxicity, the potential for significant biological activity necessitates cautious handling to avoid unforeseen physiological effects.[4][5]

  • Primary Alcohol Group: The lower aliphatic alcohols are characterized by low to moderate toxicity. The primary routes of exposure are ingestion and skin absorption, which can pose significant health risks.[8] Vapors may also cause irritation to the eyes and mucous membranes.[8]

  • Combustibility: A structurally similar compound, (3-Isopropylisoxazol-5-yl)methanol, is classified as a combustible liquid. It is therefore prudent to treat this compound as a combustible liquid, meaning its vapors can ignite at elevated temperatures.[9]

Based on this analysis, we will operate under a "Chemical Safety Level 3" framework, which is appropriate for research laboratories with evolving procedures for handling potentially hazardous chemical inventories.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure through inhalation, dermal contact, and ocular routes. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[8][11]Protects against splashes of the liquid and potential vapor irritation. A face shield offers an additional layer of protection, especially when handling larger quantities.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][11]Prevents dermal absorption, which is a key exposure route for primary alcohols.[8] Gloves should be inspected before each use and changed immediately if contaminated.[11]
Body Protection Flame-resistant laboratory coat.[3]Protects against splashes and minimizes the risk associated with the compound's presumed combustibility.
Respiratory Protection To be used within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for ensuring safety and experimental integrity.

3.1. Preparation and Weighing

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[3]

  • Pre-use Inspection: Before commencing work, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[12]

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Keep the primary container sealed when not in use.

3.2. Solubilization and Use

  • Solvent Addition: Add solvents slowly to the weighed compound to prevent splashing.

  • Mixing: If required, use a vortex mixer or sonicator with the container securely capped.

  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

3.3. Storage

  • Store this compound in a tightly sealed, clearly labeled container.[3]

  • The storage location should be a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[13]

  • Given its presumed combustible nature, store in a designated flammable liquids cabinet.[9][13]

  • Utilize secondary containment to mitigate spills.[3][13]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.[14]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a dedicated, labeled hazardous waste container.[14][15]

  • Liquid Waste: Solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container.[14][15] Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.[16]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[14][15]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency ScenarioResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an inert absorbent material, and collect it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3]

Visualized Workflow and Safety Logic

To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flow for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Hazard Assessment: Treat as Hazardous and Combustible B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Weighing in Fume Hood C->D Proceed to Handling E Solubilization D->E F Experimental Use E->F G Proper Storage in Flammables Cabinet F->G H Segregate and Label Hazardous Waste F->H

Caption: A high-level overview of the safe handling workflow.

Disposal Decision Tree start Waste Generated is_liquid Liquid Waste? start->is_liquid Yes is_solid Solid Waste? start->is_solid No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid is_container Empty Container? is_solid->is_container No collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container per Institutional Guidelines collect_rinsate->dispose_container

Caption: A decision tree for the proper disposal of waste.

References

  • Flammable and Combustible Liquids Safety Measures and PPE. (2021, May 3).
  • Chemical Control Banding Methodology 1. (n.d.). American Chemical Society.
  • A Guide to the Safe Handling and Management of Novel Research Compounds. (n.d.). Benchchem.
  • Control Banding. (n.d.).
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
  • Control Banding as a Risk Assessing Tool. (2024, March 5). Lab Manager.
  • Use and Storage of Flammable and Combustible Liquids. (n.d.). University of California, Berkeley, Environmental Health & Safety.
  • (3-Isopropylisoxazol-5-yl)methanol DiscoveryCPR 14633-17-1. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) For Flammable Liquids. (2023, March 22). Storemasta Blog.
  • Control banding. (n.d.). In Wikipedia.
  • Control Banding in the Laboratory. (2016, May 4). ACS Division of Chemical Health and Safety.
  • Safety Meeting: Handling of Flammable Liquids. (2021, August 19).
  • Safer Handling of Alcohol in the Laboratory. (n.d.).
  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024, July 28). OSHA Training School.
  • ExampleSOP_Novel-Compounds-in-Animals.docx. (n.d.). University of Florida, Environmental Health & Safety.
  • Ethanol Factsheet. (n.d.). Stanford Environmental Health & Safety.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety.
  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10).
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • General Chemistry Lab Safety. (2014, August 1).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, EHRS.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
  • Appendix I - Hazards Of Functional Groups. (n.d.). Cornell University, Environment, Health and Safety.
  • Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.).
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 90924-12-2 | (3-Phenylisoxazol-5-yl)methanol. (n.d.). ChemScene.
  • 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol. (n.d.). BLD Pharm.
  • (3-Phenylisoxazol-5-yl)methanol AldrichCPR. (n.d.). Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.